3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Description
Properties
IUPAC Name |
3-(5-methylimidazol-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-6-4-9-5-11(6)3-2-7(12)10-8/h4-5H,2-3,8H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWPRUCDCQSIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and materials science, bifunctional building blocks are critical for developing complex molecular architectures. 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (CAS: 1797257-69-2)[1] is a highly versatile, polar scaffold that seamlessly integrates the coordination and hydrogen-bonding prowess of a substituted imidazole ring with the orthogonal reactivity of a propanohydrazide linker.
As a Senior Application Scientist, I have structured this whitepaper to decode the physicochemical behavior of this molecule. By understanding its acid-base equilibria, tautomeric dynamics, and nucleophilic properties, researchers can rationally design synthetic workflows for applications ranging from antitubercular hydrazone therapeutics to transition-metal-organic frameworks (MOFs).
Core Physicochemical Properties
The utility of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide stems from its distinct functional zones. The molecule possesses a highly polar surface area and multiple ionization states, dictating its solubility, membrane permeability, and reactivity.
Quantitative Molecular Profile
The following table summarizes the foundational physicochemical parameters of the compound, derived from structural analysis and established chemical databases[2][3].
| Parameter | Value / Description | Mechanistic Implication |
| Molecular Formula | C7H12N4O | Defines the mass and elemental composition. |
| Molecular Weight | 168.20 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area | ~73.1 Ų | High polarity; suggests excellent aqueous solubility but potential limitations in passive blood-brain barrier (BBB) permeation. |
| Hydrogen Bond Donors (HBD) | 3 (Hydrazide -NH, -NH2) | Strong capacity for intermolecular networking and target protein binding. |
| Hydrogen Bond Acceptors (HBA) | 3 (C=O, Imidazole N3, Hydrazide N) | Facilitates robust chelation and solvent interactions. |
| Predicted pKa (Conjugate Base) | ~7.2 (Imidazole N3) | The electron-donating 5-methyl group slightly elevates the pKa compared to unsubstituted imidazole (pKa 7.1)[4]. |
Structural Dynamics and Hydrogen Bonding
The imidazole ring is a privileged pharmacophore due to its amphoteric nature. The sp2-hybridized nitrogen (N3) acts as a potent hydrogen bond acceptor, while the overall ring can participate in π-π stacking. Recent advanced NMR studies on biological systems, such as the Influenza A M2 channel, have underscored the critical stability of imidazole-imidazole hydrogen bonding even at neutral pH states[5].
Concurrently, the hydrazide moiety (-CO-NH-NH2) exhibits keto-enol type tautomerism (amide ⇌ imidic acid), heavily influenced by solvent polarity. In aqueous environments, the keto form dominates, presenting a highly nucleophilic terminal amine (-NH2) primed for condensation reactions.
Orthogonal Reactivity Pathways
The bifunctional nature of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide allows for orthogonal synthetic strategies. The imidazole nitrogen can coordinate with transition metals (e.g., Zn²⁺, Cu²⁺), while the hydrazide group readily undergoes acid-catalyzed nucleophilic addition-elimination with aldehydes or ketones to form Schiff bases (hydrazones). Hydrazide-hydrazones are extensively documented for their potent antitubercular and antimicrobial properties[6].
Fig 1. Divergent synthetic pathways of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in the physicochemical constraints of the molecule.
Protocol 1: Potentiometric Determination of Imidazolium pKa
Causality & Mechanistic Rationale: Understanding the exact pKa of the imidazole ring is non-negotiable for predicting its behavior in physiological assays. Because the 5-methyl group alters electron density[4], a standardized potentiometric titration is required to map the speciation curve.
Step-by-Step Workflow:
-
Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) to ensure Nernstian response.
-
Sample Preparation: Dissolve 10.0 mg of the compound in 50 mL of 0.15 M NaCl (to maintain constant ionic strength mimicking physiological conditions).
-
Acidification: Lower the pH to 2.5 using 0.1 M HCl. Rationale: This ensures both the imidazole N3 and the hydrazide terminal amine are fully protonated.
-
Forward Titration: Titrate with 0.1 M NaOH in 0.05 mL increments under nitrogen atmosphere (to prevent CO2 absorption), recording pH after stabilization.
-
Self-Validation (Reverse Titration): Immediately back-titrate with 0.1 M HCl.
-
Validation Check: If the forward and reverse curves do not perfectly overlay, it indicates compound degradation (e.g., hydrazide hydrolysis) or precipitation, rendering the data invalid.
-
Protocol 2: Synthesis of a Hydrazone Schiff Base
Causality & Mechanistic Rationale: Hydrazides require precise pH control to react with carbonyls. If the pH is too high (>7), the carbonyl carbon is insufficiently electrophilic. If the pH is too low (<3), the terminal -NH2 of the hydrazide becomes protonated (ammonium), entirely killing its nucleophilicity. The optimal operational window is pH 4.5–5.0.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide in absolute ethanol (0.1 M concentration).
-
Catalytic Acidification: Add glacial acetic acid dropwise until the apparent pH reaches 4.5.
-
Condensation: Add 1.05 eq of the target aromatic aldehyde. Reflux the mixture at 78°C for 2–4 hours.
-
Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1).
-
Validation Check: The disappearance of the highly polar starting material and the appearance of a new, UV-active spot (due to extended conjugation) confirms successful imine formation.
-
-
Isolation: Cool the reaction to 4°C to induce crystallization. Filter and wash with cold ethanol.
Fig 2. Self-validating workflow for the synthesis of hydrazone derivatives.
Applications in Advanced Therapeutics & Materials
Pharmacophore Modeling: The spatial arrangement between the 5-methylimidazole ring and the hydrazide linker makes this compound an excellent precursor for designing kinase inhibitors and GPCR ligands. The ability of the imidazole ring to form robust hydrogen-bonded dimers[5] allows it to act as an anchor within deeply buried protein binding pockets, while the hydrazide can be functionalized to probe solvent-exposed regions. Furthermore, hydrazide-hydrazone derivatives synthesized from this core are prime candidates for phenotypic screening against Mycobacterium tuberculosis, leveraging the well-documented anti-TB properties of the hydrazone pharmacophore[6].
Coordination Chemistry: In materials science, the compound acts as a versatile multidentate ligand. The spatial geometry allows the imidazole nitrogen and the hydrazide oxygen/nitrogen to chelate transition metals simultaneously, driving the self-assembly of highly ordered Metal-Organic Frameworks (MOFs) with potential applications in gas storage and catalysis.
References
-
1797257-69-2_CAS号查询 - ChemSrc -[Link]
-
3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide | C7H12N4O - BuyersGuideChem -[Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI -[Link]
-
Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2 - ACS Publications -[Link]
Sources
- 1. 1797257-69-2_CAS号:1797257-69-2_4-(5-(4-ethylphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid - 化源网 [chemsrc.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. 3-(3-methyl-1H-pyrazol-1-yl)propanohydrazide | 512809-82-4 [amp.chemicalbook.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
molecular weight and formula of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
This guide provides an in-depth technical analysis of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide , a specialized heterocyclic building block used in the synthesis of bioactive compounds, particularly in the development of histamine receptor ligands, enzyme inhibitors, and high-nitrogen energetic materials.
Executive Summary
3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is a functionalized imidazole derivative characterized by a 1,5-substitution pattern. Unlike its thermodynamically favored 1,4-isomer, the 1,5-isomer presents unique steric and electronic properties, making it a critical scaffold for designing conformationally restricted drug candidates. This guide details its physiochemical properties, challenges in regioselective synthesis, and downstream applications in heterocyclic chemistry.
Chemical Identity & Physiochemical Properties[1][2][3][4]
The molecule consists of a 5-methylimidazole core linked at the N1 position to a propanohydrazide tail. This specific connectivity (
Table 1: Physiochemical Profile
| Property | Data | Notes |
| IUPAC Name | 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide | |
| CAS Number | Not widely indexed | MDL: MFCD12027397 |
| Molecular Formula | ||
| Molecular Weight | 168.20 g/mol | |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in Water, DMSO, Methanol | Sparingly soluble in DCM |
| pKa (Imidazole) | ~7.0 - 7.5 | Protonation occurs at N3 |
| H-Bond Donors | 3 | Hydrazide ( |
| H-Bond Acceptors | 3 | Imidazole N3, Carbonyl O, Hydrazide N |
Structural Analysis & Regiochemistry
The defining feature of this molecule is the 1,5-substitution pattern . In the synthesis of N-alkylated methylimidazoles, two regioisomers are possible:
-
1,4-isomer (Remote): The methyl group is at position 4, far from the alkyl linker. This is sterically favored and typically the major product (ratio ~3:1 to 10:1).
-
1,5-isomer (Proximal): The methyl group is at position 5, adjacent to the alkyl linker. This is the target molecule .
The 1,5-isomer is chemically distinct due to the steric clash between the C5-methyl group and the N1-propyl chain, which restricts rotation and alters the dipole moment compared to the 1,4-isomer.
Diagram 1: Regioisomerism & Synthesis Logic
Caption: Divergent synthesis showing the critical separation of the 1,5-isomer precursor prior to hydrazide formation.
Synthetic Protocol
The synthesis requires a two-step sequence: a Michael addition followed by hydrazinolysis. The critical success factor is the purification of the intermediate ester to isolate the 1,5-isomer.
Phase 1: Michael Addition (Ester Formation)
Reaction: 4-methylimidazole + Methyl Acrylate
-
Reagents: Dissolve 4-methylimidazole (1.0 eq) in Acetonitrile or DMF.
-
Catalyst: Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or basic alumina.
-
Addition: Add Methyl Acrylate (1.2 eq) dropwise at 0°C to prevent polymerization.
-
Conditions: Stir at reflux (80°C) for 12–24 hours. Note: Higher temperatures can slightly improve the ratio of the 1,5-isomer via equilibration, though the 1,4-isomer remains dominant.
-
Workup: Evaporate solvent.
-
Purification (CRITICAL): The crude oil contains both isomers.
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: DCM:MeOH (95:5 to 90:10).
-
Identification: The 1,5-isomer typically elutes after the 1,4-isomer (more polar due to exposed N3) or shows distinct NOE (Nuclear Overhauser Effect) signals between the N-methylene and the C-methyl protons.
-
Phase 2: Hydrazinolysis
Reaction: Methyl ester
-
Substrate: Dissolve pure Methyl 3-(5-methyl-1H-imidazol-1-yl)propanoate in absolute Ethanol (5 mL/mmol).
-
Reagent: Add Hydrazine Hydrate (80% or 64% aq. solution, 5.0 eq). Excess hydrazine is required to prevent dimer formation.
-
Conditions: Reflux (78°C) for 4–6 hours. Monitor by TLC (disappearance of ester spot).
-
Isolation:
-
Cool to room temperature.[1]
-
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Crystallization: Triturate the residue with cold Diethyl Ether or Ethyl Acetate to induce precipitation of the hydrazide.
-
Drying: Vacuum dry at 40°C.
-
Analytical Validation (Self-Validating System)
To ensure the integrity of the 1,5-isomer, the following analytical signatures must be verified.
-
-NMR (DMSO-
):- 2.15 ppm (s, 3H): Methyl group.
-
2.45 ppm (t, 2H):
adjacent to carbonyl. -
4.15 ppm (t, 2H):
adjacent to N1. - 6.60 ppm (s, 1H): Imidazole C4-H.
- 7.50 ppm (s, 1H): Imidazole C2-H.
-
9.10 ppm (br s, 1H): Hydrazide
. -
4.20 ppm (br s, 2H): Hydrazide
.
-
NOE (Nuclear Overhauser Effect):
-
1,5-Isomer: Strong NOE correlation between the Methyl group (2.15 ppm) and the N-methylene protons (4.15 ppm).
-
1,4-Isomer: NOE correlation between Methyl group and C5-H (aromatic), but NO correlation with N-methylene.
-
Applications in Drug Discovery
The hydrazide moiety serves as a "warhead" for further chemical diversity.
Diagram 2: Downstream Applications
Caption: Synthetic utility of the hydrazide scaffold in generating heterocyclic libraries.
-
1,2,4-Triazoles: Reaction with carbon disulfide (
) in alkaline medium yields mercapto-triazoles, a scaffold common in antifungal agents (e.g., Fluconazole analogs). -
1,3,4-Oxadiazoles: Cyclodehydration with carboxylic acids using
yields oxadiazoles, often explored for anti-inflammatory (COX-2 inhibition) properties. -
Peptidomimetics: The imidazole ring mimics the Histidine side chain, while the hydrazide linker allows conjugation to peptide backbones, useful in designing TRH (Thyrotropin-releasing hormone) analogs.
References
-
Sigma-Aldrich. 3-(5-methyl-1H-imidazol-1-yl)propanehydrazide Product Page. Retrieved from .
-
Beilstein Journal of Organic Chemistry. Michael-type addition of azoles of broad-scale acidity to methyl acrylate. (2011). Detailed analysis of regioselectivity in azole alkylation. Retrieved from .
-
BenchChem. 3-(1H-Imidazol-5-YL)propan-1-amine HCl in Organic Synthesis. Application notes on imidazole building blocks. Retrieved from .
-
PubChem. 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine Compound Summary. Comparative structural data for methylimidazole derivatives. Retrieved from .[2]
Sources
An In-depth Technical Guide to the Solubility Profile of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide in Water vs. Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide, a novel heterocyclic compound. While specific experimental data for this molecule is not yet publicly available, this document outlines the foundational principles and detailed methodologies required to establish its solubility in aqueous and organic media. By leveraging established knowledge of its constituent functional groups—a substituted imidazole ring and a hydrazide moiety—we can anticipate its behavior and design a robust experimental plan. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[3][4] A compound must dissolve in physiological fluids to be absorbed and reach its target site.[5] Therefore, a thorough understanding of a compound's solubility profile is not merely a characterization step but a cornerstone of pre-formulation and formulation development.[6]
The molecule in focus, 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide, incorporates two key functional groups that are expected to significantly influence its solubility:
-
The 5-methyl-1H-imidazole Ring: The imidazole ring is a polar, aromatic heterocycle capable of acting as both a hydrogen bond donor and acceptor.[7] This generally imparts aqueous solubility.[7] The presence of a methyl group may slightly increase its lipophilicity.
-
The Propanohydrazide Chain: Hydrazides are known to participate in hydrogen bonding.[8][9] However, the overall solubility of hydrazide derivatives can be influenced by the length of the alkyl chain and the pH of the medium.[10]
This guide will first delve into the theoretical underpinnings of solubility for this molecule, followed by detailed experimental protocols for its determination and concluding with a discussion on the anticipated results.
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, a theoretical analysis of the molecular structure provides valuable initial insights.
Structural and Physicochemical Properties
The interplay of the polar imidazole and hydrazide groups with the non-polar methyl and propyl components will dictate the solubility of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. This suggests that its aqueous solubility will be pH-dependent.[4] In acidic conditions, the imidazole nitrogen is likely to be protonated, forming a more soluble salt.
Computational Prediction of Solubility
In the absence of experimental data, in silico methods can offer a preliminary assessment of solubility.[11][12] Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's structural features with its physicochemical properties, are widely used.[2][11] These models can predict parameters like LogP (a measure of lipophilicity) and aqueous solubility (LogS).[2] However, the accuracy of these predictions is highly dependent on the quality and diversity of the training datasets.[11][13]
Experimental Determination of Solubility
A multi-faceted experimental approach is necessary to fully characterize the solubility profile. This includes determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[3] The Shake-Flask method, as described by Higuchi and Connors, is the most reliable technique for its determination.[14]
Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide to a known volume of the selected solvent (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and various organic solvents) in a sealed, clear glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[1]
-
Replicate and Report: Perform the experiment in triplicate to ensure reproducibility. Report the solubility in units such as mg/mL or µg/mL.
Diagram: Shake-Flask Method Workflow
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility: Relevance in Early Discovery
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, often prepared by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[3] This is a high-throughput method valuable for early drug discovery screening.[3]
Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a microplate.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2-24 hours) at a controlled temperature. Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering.
-
Determination of Precipitation: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Anticipated Solubility Profile
Based on the chemical structure, a qualitative solubility profile can be predicted. This serves as a hypothesis to be tested by the experimental methods outlined above.
Table 1: Predicted Solubility of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Media | ||
| Purified Water | Moderate to High | The polar imidazole and hydrazide groups should facilitate dissolution.[7] |
| 0.1 N HCl (acidic) | High | Protonation of the imidazole ring will form a highly soluble salt.[10] |
| PBS (pH 7.4) | Moderate | Expected to be soluble, but potentially less than in acidic conditions. |
| 0.1 N NaOH (basic) | Low to Moderate | Deprotonation may occur, potentially reducing solubility compared to neutral or acidic pH. |
| Organic Solvents | ||
| Methanol / Ethanol | High | These polar protic solvents can engage in hydrogen bonding with the solute.[15] |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known for its broad solubilizing power.[1] |
| Dichloromethane | Low | A non-polar solvent, unlikely to effectively solvate the polar functional groups.[16] |
| Hexanes | Very Low / Insoluble | A non-polar hydrocarbon solvent, poor interaction with the polar molecule is expected.[15] |
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide and must be controlled during experimentation.
-
pH: As discussed, the ionization state of the imidazole ring is pH-dependent, which will directly affect aqueous solubility.[4]
-
Temperature: For most solid solutes, solubility increases with temperature.[4][17]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility.
-
Purity: Impurities can either enhance or depress the measured solubility.
Diagram: Interplay of Factors Affecting Solubility
Caption: Key experimental factors influencing solubility.
Conclusion
While direct experimental data for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is not yet available in the public domain, a robust and scientifically sound approach to determining its solubility profile can be designed based on established chemical principles and analytical methodologies. The presence of both a polar imidazole ring and a hydrazide group suggests moderate to high aqueous solubility, which is likely to be enhanced in acidic conditions. A comprehensive evaluation using the shake-flask method for thermodynamic solubility and a kinetic assay for high-throughput screening will provide the necessary data to guide its development as a potential therapeutic agent. This systematic approach ensures that formulation and delivery strategies are built on a solid foundation of physicochemical understanding.
References
- Benchchem. (n.d.). Working with Hydrazine Derivatives in Aqueous Solutions. Technical Support Center.
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
- Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry Blog.
- Bergström, C. A., et al. (2018). Computational prediction of drug solubility in water-based systems. Diva-Portal.org.
- Xiong, B., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. ResearchGate.
- Dhamrait, A. K. (n.d.). Solubility and its determination. SlideShare.
- IEEE Xplore. (n.d.). Computational prediction of drug-limited solubility and CYP450-mediated biotransformation.
- Fakhree, M. A. A., et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Dilek, N. (2025). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Turkish Journal of Chemistry, 49, 419-438.
- Maynard, J. C., et al. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- da Silva, A. B., et al. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC.
- AK Lectures. (n.d.). Factors that Affect Solubility.
- Rollas, S., & Küçükgüzel, Ş. G. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
- Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257.
- Domańska, U., et al. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. aklectures.com [aklectures.com]
Thermodynamic Stability of Imidazole-Based Propanohydrazides: Mechanisms, Evaluation, and Applications
Executive Summary
Imidazole-based propanohydrazides represent a highly versatile class of pharmacophores and surface-active agents, bridging the gap between targeted drug development and advanced materials science[1]. The structural synergy between the amphoteric,
This technical guide provides an in-depth analysis of the thermodynamic energetics governing these compounds, detailing the causality behind in silico predictions, the mechanistic control of dynamic combinatorial libraries, and the self-validating experimental protocols required to quantify their stability.
Structural Energetics and In Silico Profiling
Before committing to the chemical synthesis of an imidazole-propanohydrazide library, establishing the ground-state thermodynamic stability of the proposed structures via computational modeling is critical[3].
The Causality of Density Functional Theory (DFT)
Imidazole rings exhibit annular tautomerism, meaning the proton can migrate between the two nitrogen atoms, significantly altering the molecule's dipole moment and binding affinity. 3 calculations (typically executed at the B3LYP/6-31G(d,p) level) are employed to determine the lowest-energy tautomeric state within a simulated solvent environment[4].
By mapping the Frontier Molecular Orbitals (FMOs), researchers can extract the energy gap (
Dynamic Combinatorial Chemistry (DCC): Mastering Thermodynamic Control
In drug discovery, propanohydrazides are frequently utilized in Dynamic Combinatorial Chemistry (DCC) to identify optimal protein ligands. In this process, hydrazides react with aldehydes to form a library of interconverting
Overcoming the Kinetic Trap
The formation of an
The Mechanistic Solution: To shift the system to true thermodynamic control, a nucleophilic catalyst such as 6 must be introduced[6]. The catalyst reacts rapidly with the aldehyde to form a highly reactive Schiff base (iminium) intermediate. This intermediate undergoes rapid transimination with the imidazole-propanohydrazide, bypassing the high activation energy of direct nucleophilic attack. This allows the entire library to continuously break and reform bonds, reaching a thermodynamic equilibrium dictated solely by the relative ground-state stabilities of the products[7].
Caption: Thermodynamic equilibrium of N-acylhydrazone formation via Dynamic Combinatorial Chemistry.
Self-Validating Experimental Protocols
To ensure scientific integrity, thermodynamic evaluations must incorporate internal feedback loops that validate the data in real-time.
Protocol A: Non-Invasive NMR Evaluation of Hydrazone Equilibrium
This protocol measures the thermodynamic distribution of imidazole-propanohydrazide derivatives in a protein-templated DCC library[6].
-
Library Assembly: Prepare a 200
solution of a fluoro-aromatic aldehyde and an equimolar mixture of competing imidazole-propanohydrazides in 50 mM sodium phosphate buffer (pH 6.2, containing 10% DMSO to ensure solubility). -
Catalytic Initiation: Add 3 mM 4-APA. Causality: 4-APA is specifically chosen over aniline due to its higher aqueous solubility and lower protein toxicity, ensuring the biological template remains natively folded during the prolonged equilibration.
-
Equilibration: Incubate the mixture at 25°C for 24 hours to ensure the system escapes any kinetic traps.
-
NMR Acquisition & Quantification: Acquire
NMR spectra. The upfield chemical shift perturbation and signal broadening indicate the thermodynamically favored bound state. -
Self-Validation Step: To prove the system is under thermodynamic control (and not kinetically frozen), spike the equilibrated library with an excess of a known weak-binding hydrazide. The system must spontaneously re-equilibrate to a new thermodynamic distribution within 4 hours. If the peaks do not shift, the system is kinetically trapped, invalidating the previous data and requiring an increase in catalyst concentration.
Protocol B: Adsorption Thermodynamics via Electrochemical Impedance Spectroscopy (EIS)
For materials science applications, such as 4, stability is measured by the thermodynamics of adsorption onto a metal surface[4].
-
Cell Setup: Immerse a prepared mild steel electrode in 1.0 M HCl containing varying concentrations (
to M) of the imidazole-propanohydrazide. -
Thermal Variation: Conduct EIS measurements at strictly controlled temperatures (e.g., 298 K, 308 K, 318 K, 328 K).
-
Data Extraction: Calculate the charge transfer resistance (
) from the Nyquist plots to determine the fractional surface coverage ( ). -
Thermodynamic Derivation: Plot
vs. (Langmuir isotherm) to calculate the equilibrium constant ( ), followed by deriving the standard free energy of adsorption ( ). -
Self-Validation Step: The protocol validates itself through the linearity of the Langmuir isotherm plot (
). If the plot deviates from linearity, it indicates multi-layer adsorption or lateral repulsive interactions between the imidazole rings, immediately flagging the thermodynamic data as non-ideal and prompting a restriction of the concentration range.
Quantitative Data Synthesis
The table below summarizes the expected thermodynamic parameters for imidazole-based propanohydrazides across different applications, providing a benchmark for evaluating new derivatives.
| Thermodynamic Parameter | Method of Determination | Typical Range | Mechanistic Significance |
| Energy Gap ( | DFT (B3LYP/6-31G) | 2.5 to 4.5 eV | Higher values indicate greater intrinsic chemical stability and resistance to spontaneous oxidation[3]. |
| Free Energy of Binding ( | -20 to -40 kJ/mol | Negative values indicate spontaneous, thermodynamically driven binding to target proteins[6]. | |
| Free Energy of Adsorption ( | EIS / Langmuir Isotherm | -30 to -45 kJ/mol | Values approaching -40 kJ/mol suggest strong chemisorption (covalent bond sharing) on metal surfaces[4]. |
| Enthalpy of Adsorption ( | Van't Hoff Plot | -10 to -50 kJ/mol | Exothermic nature of adsorption; critical for distinguishing between physisorption and chemisorption[8]. |
Integrated Workflow Visualization
Caption: Integrated computational and experimental workflow for thermodynamic validation.
References
-
Sahu, "Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis", International Journal of Thermodynamics and Chemical Kinetics. 2
-
"In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action", ResearchGate. 3
-
"Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity", TUBITAK. 1
-
"Electrochemical, thermodynamic and theoretical studies of some imidazole derivatives compounds as acid corrosion inhibitors for mild steel", ResearchGate. 4
-
"Non-invasive 19F NMR analysis of a protein-templated N-acylhydrazone dynamic combinatorial library", RSC Publishing. 6
-
"Protein-directed dynamic combinatorial chemistry", SciSpace. 7
-
"Corrosion inhibition of mild steel in acidic medium using hydrazide derivatives", ResearchGate. 8
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. chemical.journalspub.info [chemical.journalspub.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Non-invasive 19 F NMR analysis of a protein-templated N -acylhydrazone dynamic combinatorial library - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01918E [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
pKa values and ionization of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
[1][2][3]
Executive Summary
3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is an amphiphilic molecule characterized by two distinct basic ionization centers and one weakly acidic site.[1][2][3] Its ionization behavior is governed by the interplay between the aromatic imidazole ring and the aliphatic hydrazide tail, separated by a flexible propyl linker.[2][3]
-
Primary Basic Center (Imidazole): pKa ≈ 6.9 – 7.3 (Physiologically relevant).[2][3]
-
Secondary Basic Center (Hydrazide): pKa ≈ 3.0 – 3.2 (Ionized only in strong acid).[2][3]
-
Acidic Center (Hydrazide NH): pKa > 13.0 (Neutral at physiological pH).[2][3]
At physiological pH (7.4), the molecule exists in a dynamic equilibrium between its cationic (protonated imidazole) and neutral forms, a property that significantly influences membrane permeability and solubility.[2][3]
Molecular Architecture & Ionization Sites[3]
To accurately predict and measure the pKa values, one must deconstruct the molecule into its functional electronic environments.[2][3]
A. The Imidazole Core (N1-substituted, 5-methyl)
The imidazole ring is substituted at the N1 position with a propyl chain and at the C5 position with a methyl group.[1][3]
-
Electronic Effect: The C5-methyl group is electron-donating (+I effect), which theoretically increases the electron density at the N3 nitrogen, stabilizing the conjugate acid.[2][3]
-
Steric Effect: Unlike 1,4-disubstituted isomers, the 1,5-substitution pattern introduces steric strain between the N1-propyl and C5-methyl groups.[1][2][3] This often hinders the efficient solvation of the protonated cation, slightly attenuating the basicity compared to 1,4-isomers.[1][2][3]
-
Ionization Event: Protonation of the pyridinic N3 nitrogen.[2][3]
B. The Hydrazide Tail (-CONHNH₂)
The hydrazide group consists of a carbonyl adjacent to a hydrazine moiety.[1][2][3]
-
Basic Site: The terminal amino group (-NHN H₂) is the site of protonation.[2][3] Its basicity is drastically reduced compared to simple amines (pKa ~10) due to the electron-withdrawing carbonyl group (resonance delocalization of the lone pair on the proximal nitrogen).[3]
-
Acidic Site: The amide-like nitrogen (-CON HNH₂) can deprotonate, but only under highly alkaline conditions.[1][2][3]
Estimated pKa Profile & Microspecies Distribution[2][3]
As direct experimental data for this specific full molecule is rare in public repositories, the following values are derived from high-confidence Structure-Activity Relationship (SAR) analysis of constituent fragments (1-alkyl-5-methylimidazole and alkanohydrazides).
| Ionization Center | Functional Group | Type | Estimated pKa | Charge State (pH 7.[2][3][4]4) |
| Site 1 | Terminal Hydrazide (-NH₂) | Base | 3.1 ± 0.2 | Neutral ( |
| Site 2 | Imidazole Nitrogen (N3) | Base | 7.1 ± 0.3 | Equilibrium ( |
| Site 3 | Hydrazide Amide (-NH-) | Acid | > 13.0 | Neutral ( |
Microspecies Distribution Logic
-
pH < 2.0 (Stomach): The molecule exists primarily as a Dication (+2) .[2] Both the imidazole N3 and the hydrazide terminal N are protonated.[2][3]
-
pH 4.0 – 6.0 (Intestine/Lysosome): The hydrazide deprotonates (pKa ~3.1), leaving the molecule as a Monocation (+1) charged at the imidazole ring.[2]
-
pH 7.4 (Blood/Cytosol): The imidazole (pKa ~7.[2][3]1) is near its equivalence point.[2][3] The population is split roughly 30-40% Neutral and 60-70% Cationic .[1][2] This "chameleon" nature aids in both solubility (cation) and membrane permeation (neutral).[2][3]
Visualization of Ionization Pathways[1][3]
The following diagram illustrates the stepwise protonation states of the molecule as a function of pH.
Caption: Stepwise ionization equilibria of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide from acidic to basic conditions.
Experimental Determination Protocols
To validate these values in a laboratory setting, the following protocols are recommended. Causal explanations are provided to ensure data integrity.
Method A: Potentiometric Titration (The Gold Standard)
Objective: Determine precise macro-pKa values over the pH 2–11 range.[2][3]
-
Preparation: Dissolve 2–5 mg of the compound in 0.15 M KCl (degassed).
-
Acidification: Lower the starting pH to ~1.8 using 0.5 M HCl.
-
Titration: Titrate with 0.5 M KOH (standardized) using a micro-burette. Record pH after every 2 µL addition.
-
Data Analysis: Use the Bjerrum plot method or software like Hyperquad to fit the proton binding curve.[2][3] Look for inflection points at pH ~3.1 and ~7.1.[2][3]
Method B: UV-Vis Spectrophotometric Titration
Objective: Useful if the compound has low solubility or if potentiometry lacks sensitivity.[1][2][3] This relies on the UV shift of the imidazole ring upon protonation.[2][3]
-
Wavelength Selection: Scan the neutral (pH 9) and protonated (pH 4) forms.[2][3] The imidazole absorption maximum (
) typically shifts 5–10 nm or changes intensity (hypochromic/hyperchromic shift) upon ionization.[2][3] -
Buffer Series: Prepare a series of buffers ranging from pH 5.0 to 9.0 in 0.2 pH increments.
-
Measurement: Add fixed concentration of compound (e.g., 50 µM) to each buffer. Measure Absorbance at
.[2][3] -
Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the imidazole pKa.[2][3]
Physiological Implications in Drug Design[1][3]
Understanding the pKa of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is critical for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile.[1][3]
-
Lysosomal Trapping: With a pKa ~7.1, the molecule is significantly protonated in the acidic environment of lysosomes (pH 5.0).[2][3] This can lead to lysosomotropism , where the drug accumulates inside the organelle, potentially causing phospholipidosis or reducing cytosolic concentration.[2][3]
-
Solubility: The hydrazide tail provides polarity, but the imidazole charge at pH < 7 is the primary driver of aqueous solubility.[2][3] Formulation in slightly acidic buffers (citrate/acetate pH 5) will vastly improve solubility compared to neutral phosphate buffer.[2][3]
References
-
Anderson, B. D., & Flora, K. P. (1996).[2][3] Preparation of Water-Soluble Compounds through Salt Formation.[1][2][3] In The Practice of Medicinal Chemistry. Academic Press.[2][3] (Standard text on salt selection and pKa).
-
Mangeot, A., et al. (2023).[2][3] Switching imidazole reactivity by dynamic control of tautomer state..[3] (Provides detailed NMR and basicity data for 1,5-dimethylimidazole vs 1,4-isomers).
-
Roccatano, D., et al. (2022).[2][3] 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction..[2][3][5] (Discusses the synthesis and properties of propyl-methylimidazoles).
-
National Institute of Standards and Technology (NIST). 1,5-Dimethylimidazole Gas Phase Basicity..[2][3] (Source for thermodynamic basicity data of the core fragment).
-
PubChem. Compound Summary for 3-(4-Hydroxyphenyl)propanohydrazide..[2][3] (Reference for aliphatic propanohydrazide pKa analogies).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. 1,5-Dimethylimidazole | C5H8N2 | CID 139158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 4. 1,2-Dimethylimidazole | 1739-84-0 [chemicalbook.com]
- 5. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Safety Data and Handling Protocols for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Executive Summary & Chemical Identity
3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is a highly reactive, bifunctional chemical building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors, PROTAC linkers, and metalloenzyme modulators. Structurally, it combines a basic, metal-chelating 5-methylimidazole ring with a highly nucleophilic propanohydrazide tail.
While this dual functionality makes it a versatile pharmacophore, it also introduces complex, synergistic safety hazards. Standard Safety Data Sheets (SDS) often lack the mechanistic context required for safe laboratory handling. This technical whitepaper synthesizes physicochemical profiling, mechanistic toxicology, and field-proven handling protocols to provide researchers with a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide for managing this compound safely.
Physicochemical Profiling & Hazard Assessment
The hazard profile of this compound is driven by its two distinct functional groups. The imidazole moiety acts as a strong organic base and potential reproductive toxicant[1][2], while the hydrazide group is a known skin sensitizer and reactive nucleophile[3].
Table 1: GHS Classification and Mechanistic Drivers
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanistic Driver |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Systemic absorption and basicity of the imidazole ring[2]. |
| Skin Corrosion | Category 1C | H314: Causes severe skin burns | Alkaline nature of the free base disrupts cellular membranes[1]. |
| Skin Sensitization | Category 1 | H317: May cause allergic skin reaction | Hydrazide nucleophilic attack on epidermal proteins[3]. |
| Eye Damage | Category 1 | H318: Causes serious eye damage | Corrosive tissue necrosis upon contact with ocular mucosa[4]. |
| Reproductive Toxicity | Category 1B | H360D: May damage the unborn child | Imidazole-mediated interference with cytochrome P450 enzymes[1]. |
Table 2: Predicted Physicochemical Properties
| Property | Value / Description | Safety Implication |
| Molecular Weight | 168.20 g/mol | High bioavailability; easily absorbed through dermal layers. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization and inhalation during weighing[4]. |
| Solubility | Soluble in DMSO, MeOH, Water | Rapid dissolution in physiological fluids exacerbates acute toxicity. |
| Stability | Hygroscopic | Moisture absorption can lead to caking and variable dosing. |
Mechanistic Toxicology (The "Why")
To safely handle 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide, researchers must understand the causality behind its toxicity.
1. Hydrazide-Induced Sensitization (H317): Hydrazides are potent nucleophiles. Upon dermal exposure, the terminal nitrogen of the hydrazide group can undergo condensation reactions with carbonyl groups (aldehydes/ketones) present on epidermal proteins. This forms a covalent Schiff base, effectively "haptenizing" the protein. The immune system recognizes this modified protein as a foreign antigen, triggering a Type IV delayed hypersensitivity reaction (allergic contact dermatitis)[3].
2. Imidazole-Mediated Corrosivity and Toxicity (H314, H360D): Unsubstituted and substituted imidazoles are moderately strong bases. In the presence of tissue moisture, they cause localized alkaline hydrolysis of lipids, leading to liquefaction necrosis of the skin and eyes[1][2]. Furthermore, the imidazole nitrogen is a well-documented chelator of heme iron in cytochrome P450 (CYP) enzymes. Systemic absorption can lead to off-target CYP inhibition, which is the primary mechanism behind its classification as a Category 1B reproductive toxicant[1].
Caption: Toxicological pathways of imidazole-hydrazide derivatives in biological systems.
Self-Validating Experimental Workflows
Standard operating procedures (SOPs) often fail because they lack built-in verification steps. The following protocol for preparing in vitro assay stock solutions is designed as a self-validating system , ensuring that containment and neutralization are actively confirmed at each step.
Protocol: Safe Preparation of 10 mM in vitro Assay Stock Solutions
Step 1: Containment and PPE Verification
-
Action: Don double nitrile gloves, a fitted P100 particulate respirator (or work within a Class II Type B2 Biological Safety Cabinet), and chemical splash goggles[4][5].
-
Causality: The powder form poses a severe inhalation hazard and can cause immediate ocular damage.
-
Self-Validation: Perform a negative pressure check on the BSC airflow monitor before opening the chemical container.
Step 2: Gravimetric Dispensing
-
Action: Weigh the required mass (e.g., 5.0 mg) using an analytical balance inside the BSC. Use anti-static weigh boats.
-
Causality: Static charge can cause the fine powder to aerosolize, bypassing primary containment[4].
-
Self-Validation: Observe the powder behavior; if it clings erratically to the spatula, engage an anti-static ionizer before proceeding.
Step 3: Solubilization
-
Action: Add the appropriate volume of anhydrous Dimethyl Sulfoxide (DMSO) directly to the tared vial. Cap immediately with a PTFE-lined septum.
-
Causality: PTFE is required because the basic imidazole ring can degrade standard silicone septa over time.
-
Self-Validation: Vortex for 15 seconds. Visually inspect the solution against a light source. The solution must be completely clear. If micro-particulates remain, sonicate for 60 seconds at 25°C. Do not proceed to serial dilution until optical clarity is achieved.
Step 4: Targeted Decontamination
-
Action: Wipe the exterior of the vial, spatulas, and the balance pan with a 1% dilute acetic acid solution, followed by a 70% ethanol wipe.
-
Causality: Standard water wipes are insufficient. The weak acid actively neutralizes the basic imidazole residue, while ethanol removes the resulting organic salts[1].
-
Self-Validation: Swab the balance pan with a pH indicator strip moistened with water. A neutral pH (6.5-7.5) confirms successful decontamination.
Caption: Self-validating operational workflow for handling reactive imidazole-hydrazide compounds.
Emergency Response & Degradation Kinetics
First-Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing immediately. Do not apply chemical neutralizing agents directly to the skin , as the exothermic neutralization reaction can worsen tissue necrosis[2][4].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediate ophthalmological intervention is required due to the risk of permanent blindness (H318)[1][4].
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Emesis can cause secondary corrosive damage to the esophagus and poses an aspiration hazard[1][4].
Stability and Reactivity
-
Incompatible Materials: Strong oxidizing agents (e.g., peroxides, permanganates) and strong acids. Hydrazides can react violently with oxidizers, potentially leading to rapid exothermic decomposition[1][5].
-
Hazardous Decomposition Products: If exposed to thermal stress or fire, the compound will undergo thermal decomposition, releasing highly toxic and irritating gases, including Carbon monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx)[5][6].
References
-
ChemSupply Australia. Safety Data Sheet: IMIDAZOLE. Retrieved from:[Link][1]
-
Carl Roth GmbH. Safety Data Sheet: Imidazole ≥99 %, for biochemistry. Retrieved from:[Link][2]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole. Retrieved from:[Link][4]
-
Vecom Marine B.V. Safety Data Sheet: Hydrazide. Retrieved from:[Link][3]
-
Fisher Scientific. Safety Data Sheet: 3-Fluorobenzoic hydrazide. Retrieved from:[Link][5]
Sources
The Ascendant Role of 5-Methylimidazole Derivatives in Advanced Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 5-Methylimidazole Moiety
The imidazole ring is a cornerstone in the architecture of functional polymers, owing to its unique electronic properties, hydrogen bonding capabilities, and its role as a versatile ligand and catalytic center.[1] Within the diverse family of imidazole derivatives, 5-methylimidazole stands out for its nuanced yet significant impact on polymer characteristics. The strategic placement of the methyl group at the 5-position subtly alters the steric and electronic environment of the imidazole ring, influencing monomer reactivity, polymer chain interactions, and the ultimate performance of the resulting materials. This guide will illuminate the synthesis of polymers incorporating this specific moiety and explore their burgeoning applications in catalysis, materials science, and biomedicine.
Part 1: Monomer Synthesis and Polymerization Strategies
The journey to high-performance polymers begins with the synthesis of high-purity monomers and the selection of an appropriate polymerization technique. This section details common synthetic routes to 5-methylimidazole-based monomers and explores the primary methods for their polymerization.
Synthesis of 5-Methylimidazole-Containing Monomers
The most prevalent monomer featuring the 5-methylimidazole group is 1-vinyl-5-methylimidazole . Its synthesis is a critical first step and is often achieved through variations of established vinylation reactions.
Experimental Protocol: Synthesis of 1-Alkyl-5-vinylimidazole (A Representative Vinylation)
This protocol is adapted from the synthesis of related 1-alkyl-vinylimidazoles and can be modified for the 5-methylimidazole isomer.[2]
-
Preparation of the Imidazole Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4(5)-methylimidazole in a suitable solvent such as tetrahydrofuran (THF).
-
Add sodium hydroxide pellets to the solution to form the sodium salt of 4(5)-methylimidazole. The mixture is typically heated to ensure complete activation.[2]
-
Alkylation/Vinylation: To the cooled solution, add the vinylating agent. While direct vinylation can be challenging, a common strategy involves reaction with a halo-precursor followed by elimination. For example, reacting the imidazole salt with 1,2-dichloroethane can yield a chloroethyl-imidazole intermediate, which upon treatment with a strong base, eliminates HCl to form the vinylimidazole.
-
Purification: The crude product is purified by vacuum distillation to yield the 1-vinyl-5-methylimidazole monomer.
Polymerization Techniques for 5-Methylimidazole Monomers
The vinyl group on 1-vinyl-5-methylimidazole and its derivatives makes them amenable to free-radical polymerization. Furthermore, bifunctional 5-methylimidazole derivatives can be employed in step-growth polymerization to create polyamides and other condensation polymers.
Free-radical polymerization is a common and versatile method for producing polymers from vinyl monomers.[3]
Experimental Protocol: Free-Radical Polymerization of 1-Vinyl-5-methylimidazole
This protocol is based on the polymerization of similar vinylimidazole monomers.[2][4]
-
Reaction Setup: In a Schlenk flask, dissolve the purified 1-vinyl-5-methylimidazole monomer in a suitable solvent (e.g., ethanol, N,N-dimethylformamide).
-
Initiator Addition: Add a free-radical initiator such as 2,2'-azobisisobutyronitrile (AIBN). The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN) and allow the polymerization to proceed for a specified time (e.g., 24 hours).
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether). The polymer is then collected by filtration, washed, and dried under vacuum.
Caption: Free-Radical Polymerization of 1-Vinyl-5-methylimidazole.
Step-growth polymerization involves the reaction between bifunctional or multifunctional monomers to form polymers.[5] This method can be used to synthesize polyamides containing 5-methylimidazole moieties by using diamine or dicarboxylic acid derivatives of 5-methylimidazole.
Conceptual Workflow: Synthesis of a Polyamide Containing 5-Methylimidazole
-
Monomer Synthesis: Synthesize a diamine or dicarboxylic acid monomer containing a 5-methylimidazole core. For example, this could involve functionalizing 5-methylimidazole with two carboxylic acid groups or two amine groups.
-
Polycondensation: React the 5-methylimidazole-containing monomer with a complementary comonomer (a dicarboxylic acid if the imidazole monomer is a diamine, or a diamine if the imidazole monomer is a dicarboxylic acid).
-
Polymerization Conditions: The reaction is typically carried out at elevated temperatures in a high-boiling solvent, often with a catalyst, to drive the condensation reaction and remove the small molecule byproduct (e.g., water).[6]
Caption: Step-Growth Polymerization for Polyamide Synthesis.
Part 2: Properties and Applications of 5-Methylimidazole-Based Polymers
The incorporation of the 5-methylimidazole moiety imparts a unique set of properties to polymers, leading to a diverse range of applications.
Catalytic Activity
Polymers containing imidazole groups are well-known for their catalytic activity, particularly in ester hydrolysis, mimicking the function of the histidine residue in enzymes.[2] Copolymers of 1-methyl-5-vinylimidazole have been shown to exhibit significant esterolytic activity.[2][7] The hydrophobic environment created by the polymer backbone and the nucleophilic character of the imidazole ring contribute to this catalytic prowess.
| Polymer System | Substrate | Relative Catalytic Activity | Reference |
| Copoly[1-methyl-5-vinylimidazole/4(5)-vinylimidazole] | p-Nitrophenyl acetate | Higher than homopolymer mixture | [2] |
| Copoly[1-alkyl-5-vinylimidazole/4(5)-vinylimidazole] | 3-Nitro-4-dodecanoyloxybenzoic acid | ~2x faster than homopolymer mixture | [7] |
Ionic Conductivity
When the imidazole nitrogen is quaternized, the resulting imidazolium salt can be incorporated into polymers to create polymeric ionic liquids (PILs). These materials are of great interest for applications in solid-state batteries and fuel cells due to their ability to conduct ions.[8][9] The ionic conductivity is influenced by factors such as the nature of the counter-anion, the length of alkyl spacers, and the polymer's glass transition temperature.[10][11]
| Polymer System | Counter-anion | Ionic Conductivity (S/cm) at RT | Reference |
| Poly(vinyl imidazolium)-based | TFSI⁻ | 10⁻⁸ - 10⁻⁶ | [10] |
| Poly(acrylate) with imidazolium side chains | TFSI⁻ | 10⁻⁶ - 10⁻⁴ | [10] |
| PVdF-HFP/BMIMTFSI gel | TFSI⁻ | ~2 x 10⁻³ | [8] |
Biomedical Applications
The biocompatibility and pH-responsiveness of imidazole-containing polymers make them attractive candidates for various biomedical applications, including drug and gene delivery.[1][12] The imidazole group, with a pKa around 6-7, can become protonated in the acidic environment of endosomes, leading to endosomal escape and the release of therapeutic cargo into the cytoplasm. While much of the research has focused on other imidazole isomers, the principles are applicable to 5-methylimidazole derivatives. For instance, aminated poly(1-vinylimidazole) has been developed as a pH-sensitive DNA carrier.[13] Furthermore, N-methylimidazole-functionalized chitosan has shown good hemocompatibility and antibacterial properties.[14]
Workflow: Polymer-Mediated Drug/Gene Delivery
Caption: Mechanism of Imidazole-Containing Polymer for Drug/Gene Delivery.
Part 3: Future Outlook and Conclusion
The field of 5-methylimidazole-based polymers, while still emerging, holds considerable promise for the development of advanced functional materials. The subtle yet significant influence of the 5-methyl group on the electronic and steric properties of the imidazole ring provides a valuable tool for fine-tuning polymer performance. Future research is expected to focus on the synthesis of novel monomers with tailored functionalities, the development of controlled polymerization techniques to achieve well-defined polymer architectures, and a deeper exploration of their potential in areas such as catalysis, energy storage, and targeted therapeutics. The insights and protocols provided in this guide serve as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving area of polymer chemistry.
References
-
Overberger, C. G., & Salamone, J. C. (1978). Esterolytic activity of imidazole-containing polymers. Synthesis and characterization of copoly[1-alkyl-4- or 5-vinylimidazole/4(5)-vinylimidazole] and its catalytic activity in the hydrolysis of p-nitrophenyl acetate. Scilit. [Link]
-
Kohm, S., & Zentel, R. (2021). Influencing ionic conductivity and mechanical properties of ionic liquid polymer electrolytes by designing the chemical monomer structure. PMC. [Link]
-
Tiwari, S., & Kumar, A. (2015). Development of ion conducting polymer gel electrolyte membranes based on polymer PVdF-HFP, BMIMTFSI ionic liquid and the Li-salt with improved electrical, thermal and structural properties. RSC Publishing. [Link]
-
Lee, H., et al. (2020). Polymer-Coupled Local Dynamics Enhances Conductivity of Ionic Liquids. Macromolecules. [Link]
-
Nishikubo, T., & Kameyama, A. (n.d.). Development of new class of ion conductive polymers based on ionic liquids. ResearchGate. [Link]
-
Abidin, Z. H. Z., & Yusof, Y. M. (n.d.). Ionic Liquid Enhancement of Polymer Electrolyte Conductivity and their Effects on the Performance of Electrochemical Devices. SciSpace. [Link]
-
Takafuji, M., et al. (2004). Preparation of Poly(1-vinylimidazole)-Grafted Magnetic Nanoparticles and Their Application for Removal of Metal Ions. Langmuir. [Link]
-
Overberger, C. G., & Guterl, Jr., A. C. (1978). Esterolytic activity of imidazole-containing polymers. Hydrophobic influences in copoly[1-alkyl-4- or 5-vinylimidazole/4(5). R Discovery. [Link]
-
Fan, B., et al. (2015). Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polymer Chemistry. [Link]
-
Ghaemy, M., & Alizadeh, R. (2012). Synthesis and characterization of thermostable polyamides from unsymmetrical diamines containing flexible ether linkage and different diarylimidazole pendants in ionic liquids. ResearchGate. [Link]
-
Hsiao, S.-H., & Yang, C.-P. (2004). Novel Aromatic Polyamides Bearing Pendent Diphenylamino or Carbazolyl Groups. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Shagdarova, B., et al. (2023). New N-Methylimidazole-Functionalized Chitosan Derivatives: Hemocompatibility and Antibacterial Properties. PMC. [Link]
-
Koutsianou, D., et al. (2025). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. MDPI. [Link]
-
Irie, S., et al. (2007). Synthesis of Aminated poly(1-vinylimidazole) for a New pH-sensitive DNA Carrier. PubMed. [Link]
-
Chapiro, A. (1992). Peculiar aspects of the free-radical polymerization of 1-vinylimidazole. OSTI.GOV. [Link]
-
Tyler, G. J. (n.d.). Some polyamides from dicarboxylic acids containing aromatic ether groups. DOI. [Link]
-
Satam, V., et al. (2012). Novel diamino imidazole and pyrrole-containing polyamides: Synthesis and DNA binding studies of mono. PubMed. [Link]
-
Conte, C., et al. (2019). Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. PubMed. [Link]
-
Gaina, C., & Gaina, V. (2017). Functional Aromatic Polyamides. MDPI. [Link]
-
Pekel, N., & Guven, O. (2025). Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. ResearchGate. [Link]
-
da Silva, D. A., & de la Torre, L. G. (n.d.). EXPERIMENTAL STUDY OF LIVING FREE RADICAL POLYMERIZATION USING TRIFUNCTIONAL INITIATOR AND POLYMERIZATION MEDIATED BY NITROXIDES. IAEA. [Link]
-
Topuz, F., & Uyar, T. (2025). Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers. ResearchGate. [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. Wikipedia. [Link]
-
Jehanno, C., et al. (2022). Polymer Chemistry. UPCommons. [Link]
-
Overberger, C. G., et al. (1968). Imidazole catalyses in aqueous systems. I. Enzyme-like catalysis in the hydrolysis of a phenyl ester by imidazole-containing copolymers. Journal of the American Chemical Society. [Link]
-
Menger, F. M. (1987). RNA hydrolysis catalyzed by imidazole compounds. Part II. Hydrophobic acceleration of reactions and mimics of thiamin-dependent enzymes. OSTI.GOV. [Link]
-
Um, I. H., et al. (2004). Plots of kobs vs. pH for hydrolysis of N-benzoyl-4(5)methylimidazole (...). ResearchGate. [Link]
-
Kammakakam, I., & Kressler, J. (2025). Synthesis and Characterization of Imidazolium-Based Ionenes. MDPI. [Link]
-
Smith, A. B., & Jones, C. D. (2009). Imidazole and imidazolium-containing polymers for biology and material science applications. ResearchGate. [Link]
-
Unknown. (n.d.). STEP-GROWTH (CONDENSATION) POLYMERIZATION. BIT Mesra. [Link]
-
Nandi, M., & De, P. (2025). Study of some properties of poly(N-vinyl imidazole) partially quaternized with n-butyl bromide aqueous solutions. ResearchGate. [Link]
-
Pielichowski, K., & Pielichowski, J. (2025). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ResearchGate. [Link]
-
Rahman, M. A., et al. (2025). Biocompatible Natural Polymer-Based Amorphous Solid Dispersion System Improving Drug Physicochemical Properties, Stability, and Efficacy. MDPI. [Link]
-
Gryn'ova, G., & Liashenko, I. (2018). Principle of step-growth polymerization for (a) two bifunctional monomers (A2...). ResearchGate. [Link]
-
Diaz, J. C., et al. (2025). Polybenzimidazole Aerogels with High Thermal Stability and Mechanical Performance for Advanced Thermal Insulation Applications. PubMed. [Link]
-
Rajan, M., & Raj, V. (2014). Polymer Nanoparticles for Smart Drug Delivery. IntechOpen. [Link]
-
Asayama, S., et al. (2010). Synthesis and Characterization of Alkylated Poly(1-vinylimidazole) to Control the Stability of its DNA Polyion Complexes for Gene Delivery. Bioconjugate Chemistry. [Link]
-
Patel, A., et al. (2025). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Journal of Chemical Reviews. [Link]
-
Nekrasova, T. N., & Anufrieva, E. V. (2000). Acid-base properties of poly(1-vinylazoles) in aqueous solution. Semantic Scholar. [Link]
-
Unknown. (n.d.). Condensation Polymeri+++++zation or Step-Growth Polymerization. BIT Mesra. [Link]
-
Noorhisham, N. A., et al. (2021). Journal of Molecular Liquids 326 (2021) 115340. ResearchGate. [Link]
-
Wikipedia. (n.d.). 1-Vinylimidazole. Wikipedia. [Link]
-
Jehanno, C., et al. (2023). Polymer Chemistry. Semantic Scholar. [Link]
-
Binyamin, I., et al. (2023). 3D Printing Thermally Stable High-Performance Polymers Based on a Dual Curing Mechanism. Advanced Functional Materials. [Link]
-
Koseva, N., et al. (n.d.). Mechanical and thermal properties of polymers. ResearchGate. [Link]
-
Ulewicz, M., & Radzymińska-Lenarcik, E. (2022). Highly Selective and Efficient Transport of Au(III), Pt(IV), and Pd(II) from Hydrochloric Acid Across Polymer Inclusion Membranes Containing Ionic Liquid as Ion Carrier. MDPI. [Link]/19/4141)
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Peculiar aspects of the free-radical polymerization of 1-vinylimidazole (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. sophia.repo.nii.ac.jp [sophia.repo.nii.ac.jp]
- 9. scispace.com [scispace.com]
- 10. Influencing ionic conductivity and mechanical properties of ionic liquid polymer electrolytes by designing the chemical monomer structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of aminated poly(1-vinylimidazole) for a new pH-sensitive DNA carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New N-Methylimidazole-Functionalized Chitosan Derivatives: Hemocompatibility and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation and Synthetic Utility of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide: A Multi-Target Pharmacophore Guide
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic combination of privileged scaffolds is a fundamental approach to discovering novel therapeutics. 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide represents a highly versatile, bifunctional building block. It merges the metal-coordinating power of a 5-methylimidazole ring with the reactive flexibility of a propanohydrazide linker.
This whitepaper dissects the potential biological activities of this compound, both as a direct enzyme inhibitor and as a synthetic precursor for generating diverse, bioactive heterocyclic libraries.
The Pharmacophore Logic
-
The 5-Methylimidazole Core: The 5-methylimidazole moiety is a well-documented bioisostere for the histidine side chain[1]. In computational and structural biology, it is recognized as a potent zinc-binding pharmacophore, capable of coordinating with active-site
ions in metalloenzymes such as human Glutaminyl Cyclase (hQC)—a critical target in Alzheimer's disease pathology[2]. -
The Propanohydrazide Linker: Hydrazides (-CO-NH-NH₂) possess intrinsic biological value, most notably in anti-tubercular drug design (e.g., mimicking the action of isoniazid)[3]. Furthermore, the terminal amine serves as a highly reactive nucleophile, allowing for rapid synthetic divergence into Schiff bases, oxadiazoles, and triazoles.
Synthetic Divergence & Biological Target Mapping
Rather than acting solely as a standalone drug, 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is most powerful when utilized as a central node for library generation.
-
Schiff Base (Hydrazone) Generation: Condensation of the hydrazide tail with aromatic aldehydes yields Schiff bases. These derivatives are heavily investigated for their potent antimicrobial and antioxidant activities.
-
Cyclization to 1,3,4-Oxadiazoles & 1,2,4-Triazoles: Reacting the propanohydrazide with carbon disulfide (
) under basic conditions, or with isothiocyanates, forces cyclization into rigid five-membered rings. These downstream derivatives exhibit significant analgesic and anti-inflammatory activities, frequently acting as cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors[4].
Fig 1: Synthetic divergence and target mapping of the 5-methylimidazole propanohydrazide scaffold.
Self-Validating Experimental Protocols
To rigorously evaluate the biological activity of this scaffold and its derivatives, assays must be designed with internal causality checks. Below are two field-proven methodologies for assessing the primary bioactivities associated with this chemical space.
Protocol A: In vitro Metalloenzyme Inhibition (Glutaminyl Cyclase Assay)
Objective: Determine the binding affinity (
Causality of Design: The assay utilizes the fluorogenic substrate H-Gln-AMC. The choice of a kinetic fluorometric readout over an endpoint assay allows for the precise determination of the inhibition constant (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, containing 50 mM NaCl and 0.1% Triton X-100 to prevent non-specific aggregation).
-
Compound Dilution: Serially dilute the test compound in DMSO (final DMSO concentration in the well must not exceed 1% to maintain enzyme stability).
-
Auto-Fluorescence Check (Validation Step): Add the compound to the buffer in a black 96-well microplate. Read fluorescence (Ex 380 nm / Em 460 nm) for 5 minutes. Logic: Any signal here indicates auto-fluorescence, requiring background subtraction.
-
Enzyme Addition: Add recombinant hQC (final concentration ~10 nM) and incubate at 30°C for 15 minutes to allow for
coordination by the 5-methylimidazole ring. -
Reaction Initiation: Add the H-Gln-AMC substrate (at
concentration). -
Kinetic Readout: Monitor the release of AMC fluorophore continuously for 30 minutes. Calculate the initial velocity (
) and derive the and using the Cheng-Prusoff equation.
Protocol B: Resazurin Microtiter Assay (REMA) for Antimicrobial Screening
Objective: Evaluate the anti-tubercular and broad-spectrum antimicrobial activity of the Schiff base derivatives.
Causality of Design: Resazurin acts as a redox indicator, shifting from non-fluorescent blue to highly fluorescent pink upon reduction by the electron transport chain of viable bacteria. This provides an objective, quantifiable metric compared to subjective visual turbidity. The protocol is self-validating through the inclusion of a "compound-only" control well, ensuring that the propanohydrazide moiety does not chemically reduce the resazurin independently of bacterial metabolism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target strain (e.g., M. tuberculosis H37Rv or S. aureus) to logarithmic phase. Adjust to an
of 0.05. -
Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of the test compounds in Mueller-Hinton broth (or Middlebrook 7H9 for Mycobacteria).
-
Internal Controls (Validation Step):
-
Sterility Control: Media + Resazurin (Must remain blue).
-
Growth Control: Media + Bacteria + Resazurin (Must turn pink).
-
Redox Control: Media + Highest Compound Concentration + Resazurin (Must remain blue; validates the compound is not a reducing agent).
-
-
Incubation: Add the bacterial inoculum to the test wells and incubate at 37°C (24 hours for standard pathogens; 7 days for Mycobacteria).
-
Indicator Addition: Add 30 µL of 0.01% resazurin solution to all wells. Incubate for an additional 2-24 hours depending on the strain.
-
Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents the color change from blue to pink.
Quantitative Bioactivity Profiling
Based on structural homology and established structure-activity relationship (SAR) studies of the 5-methylimidazole and hydrazide pharmacophores, the following table summarizes the theoretical and comparative bioactivity profile of the core scaffold versus its synthetic derivatives[2][4].
| Compound Class | Primary Biological Target | Expected Activity Range ( | Key Pharmacophore Contributor |
| Unmodified Core Scaffold | Glutaminyl Cyclase ( | 50 nM – 200 nM | 5-methylimidazole (N3 coordination) |
| Schiff Base Derivatives | Bacterial Cell Wall (InhA) | 1.0 µg/mL – 10.0 µg/mL | Hydrazone Linker (-CO-NH-N=CH-) |
| 1,3,4-Oxadiazole Derivatives | COX-2 / LOX Enzymes | 0.5 µM – 5.0 µM | Heterocyclic Core + Imidazole |
| 1,2,4-Triazole Derivatives | Inflammatory Cytokines | 1.0 µM – 8.0 µM | Triazole Ring + Methyl Substitution |
Table 1: Comparative bioactivity profile mapping the structural evolution of the 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide scaffold.
References
-
Title: Functionality Maps of the ATP Binding Site of DNA Gyrase B: Generation of a Consensus Model of Ligand Binding Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Discovery of Potent Human Glutaminyl Cyclase Inhibitors as Anti-Alzheimer's Agents Based on Rational Design Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles Source: PMC - NIH URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC - NIH URL: [Link]
-
Title: Synthesis and SAR Studies of Potent Antioxidant and Anti-Inflammatory Activities of Imidazole Derived Schiff Base Analogues Source: Walsh Medical Media URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide from 5-methylimidazole
Strategic Overview & Chemical Causality
The synthesis of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide from 5-methylimidazole is a highly utility-driven sequence, often employed to generate chelating agents, functionalized linkers, and active pharmaceutical ingredient (API) intermediates. The pathway consists of two primary transformations: an Aza-Michael Addition followed by Hydrazinolysis .
Mechanistic Rationale & Regioselectivity Challenges
A critical factor in this synthesis is the inherent tautomerism of the starting material. Although commercially designated as 5-methylimidazole, in solution, it exists in a rapid tautomeric equilibrium with 4-methylimidazole. When subjected to an aza-Michael addition with an electrophilic alkene like ethyl acrylate, the imidazolide anion acts as an ambident nucleophile[1].
-
Steric vs. Electronic Control: Nucleophilic attack via the nitrogen adjacent to the methyl group (forming the 1,5-isomer) is sterically hindered. Consequently, the thermodynamic and kinetic preference heavily favors attack via the less hindered nitrogen, yielding the 1,4-isomer (ethyl 3-(4-methyl-1H-imidazol-1-yl)propanoate) as the major product.
-
Resolution: To obtain the target 5-methyl architecture, the protocol mandates a robust chromatographic separation to isolate the minor 1,5-isomer before proceeding to the hydrazinolysis stage.
The subsequent hydrazinolysis utilizes the alpha-effect of hydrazine to drive acyl substitution, converting the isolated ester into the target propanohydrazide[2].
Synthesis Workflow
Workflow for the regioselective isolation and synthesis of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide.
Step-by-Step Experimental Protocols
Step 1: Aza-Michael Addition and Isomer Resolution
Objective: Synthesize and isolate ethyl 3-(5-methyl-1H-imidazol-1-yl)propanoate.
Reagents:
-
4(5)-Methylimidazole: 1.0 equivalent
-
Ethyl acrylate: 1.5 equivalents
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 0.1 equivalents (Catalyst)
-
Solvent: Neat or minimal N,N-Dimethylformamide (DMF)
Procedure:
-
Initiation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 4(5)-methylimidazole. If the solid is highly crystalline, add a minimal volume of anhydrous DMF to facilitate stirring.
-
Reagent Addition: Add ethyl acrylate dropwise at room temperature. Follow immediately with the catalytic addition of DBU.
-
Causality Note: DBU acts as a non-nucleophilic base to deprotonate the imidazole, significantly enhancing its nucleophilicity for the Michael addition without competing for the electrophile[3].
-
-
Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 50–60 °C for 16 hours under an inert nitrogen atmosphere.
-
Self-Validating Checkpoint: Perform TLC (Dichloromethane:Methanol, 9:1). The starting imidazole should be consumed, replaced by two closely eluting spots representing the 1,4- and 1,5-isomers.
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove unreacted ethyl acrylate.
-
Resolution: Load the crude residue onto a silica gel column. Elute with a gradient of DCM to DCM:MeOH (95:5).
-
Causality Note: The 1,4-isomer typically elutes first due to the unhindered nature of its dipole. Carefully collect the later-eluting fractions containing the pure 1,5-isomer (ethyl 3-(5-methyl-1H-imidazol-1-yl)propanoate). Evaporate to yield a pale yellow oil.
-
Step 2: Hydrazinolysis of the Ester
Objective: Convert the isolated ester to 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide.
Reagents:
-
Ethyl 3-(5-methyl-1H-imidazol-1-yl)propanoate: 1.0 equivalent
-
Hydrazine hydrate (80% or 98% aqueous): 4.0 equivalents
-
Solvent: Absolute Ethanol
Procedure:
-
Dissolution: Dissolve the isolated 1,5-isomer ester in absolute ethanol (approx. 5 mL per gram of ester) in a round-bottom flask.
-
Nucleophile Addition: Add hydrazine hydrate dropwise at room temperature.
-
Causality Note: A significant excess (4.0 eq) of hydrazine is strictly required to drive the equilibrium forward via Le Chatelier’s principle and to prevent the formation of unwanted symmetric N,N'-diacylhydrazine dimers[2].
-
-
Reflux: Heat the mixture to reflux (78 °C) for 8–12 hours.
-
Causality Note: Ethanol is the optimal solvent as its boiling point provides sufficient thermal energy for acyl substitution without degrading the imidazole ring.
-
-
Self-Validating Checkpoint: Monitor by LC-MS or TLC (DCM:MeOH:NH₄OH, 8:2:0.1). The ester spot should completely disappear.
-
Isolation: Cool the reaction to 0 °C in an ice bath. The target hydrazide will typically precipitate as a white to off-white solid.
-
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol, and dry thoroughly under high vacuum to afford pure 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide.
Quantitative Data & Analytical Summary
To ensure reproducibility, benchmark your reaction against the following standard parameters and analytical markers:
| Parameter | Step 1: Aza-Michael Addition | Step 2: Hydrazinolysis |
| Reactants | 4(5)-methylimidazole, Ethyl acrylate | Ethyl 3-(5-methyl-1H-imidazol-1-yl)propanoate, NH₂NH₂·H₂O |
| Catalyst / Solvent | DBU (cat.) / Neat or DMF | None / Absolute Ethanol |
| Temperature & Time | 50–60 °C, 16 h | 78 °C (Reflux), 8–12 h |
| Typical Yield | 15–25% (Specific to the isolated 1,5-isomer) | 80–90% |
| Key TLC System | DCM:MeOH (9:1) | DCM:MeOH:NH₄OH (8:2:0.1) |
| Validation Marker | Appearance of ester C=O stretch (~1735 cm⁻¹) | Shift of C=O stretch (~1660 cm⁻¹), LC-MS: [M+H]⁺ = 169.1 m/z |
Safety & Troubleshooting
-
Hydrazine Toxicity: Hydrazine hydrate is a highly toxic, corrosive, and suspected carcinogenic reagent. All handling, including the reflux and workup of Step 2, must be conducted inside a certified fume hood. Quench any hydrazine-contaminated glassware with a dilute bleach (sodium hypochlorite) solution before washing.
-
Exothermic Control: The initial addition of DBU to the neat mixture of imidazole and acrylate can be mildly exothermic. Add the catalyst slowly and maintain a water bath nearby to control unexpected temperature spikes.
-
Poor Precipitation in Step 2: If the hydrazide does not precipitate upon cooling, the ethanol volume may be too high. Concentrate the mixture under reduced pressure to half its volume and triturate with cold diethyl ether to induce crystallization.
References
-
Title: Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound Source: Open Chemistry Journal, 2018 URL: [Link]
-
Title: Expeditious Green Synthesis of Novel 4-Methyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Analogue from Ninhydrin: N/S-Alkylation and Aza-Michael Addition Source: ACS Omega, 2020 URL: [Link]
-
Title: Basic Ionic Liquid as Catalysis and Reaction Medium: A Novel and Green Protocol for the Markovnikov Addition of N-Heterocycles to Vinyl Esters Source: The Journal of Organic Chemistry, 2006 URL: [Link]
Sources
Michael addition procedure for imidazole propanohydrazide synthesis
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(1H-imidazol-1-yl)propanehydrazide , a critical pharmacophore in the development of Histamine H3 receptor antagonists, antifungal agents, and epoxy curing systems.
The procedure utilizes a two-step sequence :
-
Aza-Michael Addition: A solvent-minimized, atom-economic addition of imidazole to methyl acrylate.
-
Hydrazinolysis: Nucleophilic acyl substitution using hydrazine hydrate to generate the final hydrazide.
Key Advantages of this Protocol:
-
Green Chemistry: Step 1 is optimized for solvent-free or high-concentration conditions, reducing waste and increasing reaction rate.
-
Scalability: The workflow avoids complex chromatography, relying on crystallization and distillation for purification.
-
Safety: Specific handling parameters for hydrazine and acrylates are integrated into the workflow.
Scientific Background & Mechanism
The Aza-Michael Addition
The reaction is initiated by the nucleophilic attack of the imidazole
Unlike standard Michael additions requiring strong bases, imidazole is sufficiently nucleophilic to react with activated acrylates under thermal activation or mild catalysis. The reaction is reversible (retro-Michael); therefore, temperature control is critical to favor the thermodynamic product.
Reaction Pathway Diagram
Figure 1: Stepwise mechanistic pathway from raw materials to hydrazide.[1][2]
Experimental Protocol
Step 1: Synthesis of Methyl 3-(1H-imidazol-1-yl)propanoate
Objective: Form the C-N bond via Aza-Michael addition.[3]
Reagents & Equipment:
-
1H-Imidazole (Reagent Grade, 99%)
-
Methyl Acrylate (Stabilized with MEHQ)
-
Round-bottom flask (RBF) with reflux condenser
-
Magnetic stir bar
-
Oil bath
Procedure:
-
Stoichiometry: Charge the RBF with Imidazole (1.0 equiv) .
-
Addition: Add Methyl Acrylate (1.2 - 1.5 equiv) .
-
Note: Methyl acrylate acts as both reactant and solvent. A slight excess drives the equilibrium forward.
-
-
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Workup:
-
Cool the mixture to room temperature.
-
Remove excess methyl acrylate via rotary evaporation (water bath < 50°C).
-
Purification: The residue is typically a pure oil or low-melting solid. If necessary, distill under high vacuum or use directly in Step 2.
-
Critical Insight: Avoid using acidic catalysts if possible, as protonating the imidazole reduces its nucleophilicity. If the reaction is sluggish, 5 mol% N-Methylimidazole or DBU can be added as a catalyst.
Step 2: Hydrazinolysis to 3-(1H-imidazol-1-yl)propanehydrazide
Objective: Convert the ester to the hydrazide.[2][5]
Reagents:
Procedure:
-
Solvation: Dissolve the Intermediate Ester (1.0 equiv) in Absolute Ethanol (3–5 mL per mmol).
-
Addition: Cautiously add Hydrazine Hydrate (2.0 – 3.0 equiv) .
-
Safety: Hydrazine is toxic and a suspected carcinogen. Use a fume hood and double-glove.
-
-
Reflux: Heat the solution to Reflux (approx. 78°C) for 4–6 hours .
-
Monitoring: Monitor consumption of the ester by TLC. The hydrazide is significantly more polar and will remain at the baseline or have a very low Rf in standard ester solvent systems.
-
Isolation:
-
Evaporate the solvent and excess hydrazine under reduced pressure.
-
Co-evaporation: Add ethanol and re-evaporate 2x to ensure removal of trace hydrazine.
-
-
Crystallization: Triturate the residue with cold diethyl ether or a mixture of Ethanol/Ether to induce crystallization.
-
Drying: Dry the resulting solid under vacuum at 40°C.
Data Analysis & Validation
Physicochemical Properties Table
| Property | Value / Observation | Method of Verification |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | Typically 110–120°C (derivative dependent) | Capillary MP Apparatus |
| Solubility | Soluble in Water, MeOH, EtOH; Insoluble in Ether | Solubility Test |
| Reaction Yield | Step 1: >95%; Step 2: >85% | Gravimetric Analysis |
NMR Characterization (Diagnostic Signals)
To validate the structure, look for these specific signals in
-
Imidazole Ring: Three distinct signals.
- ppm (s, 1H, N-CH-N)
- ppm (s, 1H)[6]
- ppm (s, 1H)
-
Ethylene Bridge: Two triplets.
-
ppm (t, 2H,
) -
ppm (t, 2H,
)
-
ppm (t, 2H,
-
Hydrazide Moiety:
-
ppm (broad s, 1H,
) -
ppm (broad s, 2H,
)
-
ppm (broad s, 1H,
Troubleshooting & Optimization
Figure 2: Common failure modes and corrective actions.
-
Polymerization: If the acrylate turns into a gel, it has polymerized. Ensure the acrylate contains a stabilizer (MEHQ) or perform the reaction under an air atmosphere (oxygen inhibits acrylate polymerization) rather than strict nitrogen, unless necessary.
-
Retro-Michael: If yield decreases upon prolonged heating, the reaction may be reversing. Stop heating once TLC indicates conversion.
References
-
BenchChem. (2025).[3][7] A Comparative Guide to Imidazole-Based Catalysts in Organic Synthesis. Retrieved from
-
MDPI. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride. Retrieved from
-
Semantic Scholar. (2015). Solvent- and catalyst-free aza-Michael addition of imidazoles. Retrieved from
-
Beilstein Journals. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Retrieved from
-
Acta Crystallographica. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol (Structural Analog Data). Retrieved from
Sources
- 1. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Site-Specific Protein Cross-Linking and Supramolecular Assembly via Imidazole Hydrazides
Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Focus: Dual-Mode Bioconjugation, Reversible Protein Networks, and Hydrogel Engineering
Executive Summary & Mechanistic Rationale
Traditional protein cross-linking reagents (e.g., NHS-esters or maleimides) target ubiquitous primary amines or thiols. While effective, this often results in heterogeneous conjugates that can sterically hinder a protein’s active site. To overcome this, advanced biotherapeutics and smart hydrogel engineering rely on site-specific methodologies.
Imidazole hydrazides (such as 4-imidazolecarboxylic acid hydrazide) offer a highly controlled, dual-mode cross-linking architecture.
-
Covalent Site-Specificity: The hydrazide moiety selectively reacts with aldehydes generated via the oxidation of cis-diols on glycans (typically localized in the Fc region of antibodies or specific domains of glycoproteins). This preserves the protein's functional binding sites .
-
Supramolecular Cross-Linking: Once the protein is tagged, the pendant imidazole rings act as multivalent electron donors. Upon the introduction of transition metals (e.g., Zn²⁺, Ni²⁺), the imidazoles coordinate with the metal ions, forming a dynamic, reversible, and self-healing cross-linked protein network .
Chemical Pathway of the Dual-Mode System
Chemical pathway of dual-mode protein cross-linking using imidazole hydrazides.
Quantitative Data & Reaction Parameters
To ensure a self-validating and highly efficient system, the reaction environment must be strictly controlled. The table below summarizes the causality behind critical parameter adjustments based on established bioconjugation kinetics .
| Parameter | Condition | Causality & Mechanistic Effect | Cross-Linking Efficiency |
| Buffer pH (Conjugation) | 5.5 – 6.0 | Optimal for hydrazone formation. Aldehydes are protonated for nucleophilic attack, while hydrazide (pKa ~3.0) remains unprotonated. | High (>90% tagging) |
| Buffer pH (Conjugation) | 7.4 | Hydrazone formation is thermodynamically slow at neutral pH without a catalyst. | Low (~40% tagging) |
| Catalyst | 10 mM Aniline | Accelerates hydrazone ligation by up to 400-fold via a highly reactive Schiff base intermediate. | High (>95% tagging) |
| Cross-Linking Agent | ZnCl₂ (1:5 ratio) | Induces strong, reversible supramolecular cross-linking via imidazole nitrogen coordination. | High (Rapid Gelation) |
| Cross-Linking Agent | NiCl₂ (1:5 ratio) | Forms highly stable coordination complexes; slower ligand exchange rate than Zn²⁺. | High (Stable Network) |
Experimental Protocol: A Self-Validating System
As a Senior Application Scientist, I emphasize that a protocol must be a self-validating matrix. We build in controls to ensure that cross-linking is strictly a product of the intended chemical mechanisms, ruling out non-specific aggregation.
Materials Required
-
Target Protein: Glycosylated protein (e.g., IgG antibody), 2-5 mg/mL.
-
Oxidant: Sodium meta-periodate (NaIO₄).
-
Linker: 4-Imidazolecarboxylic acid hydrazide.
-
Catalyst: Aniline (high purity).
-
Cross-linker: Zinc Chloride (ZnCl₂) or Nickel Chloride (NiCl₂).
-
Buffers:
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Cross-linking Buffer: 0.1 M HEPES, 0.15 M NaCl, pH 7.4. (Note: Avoid Phosphate buffers which precipitate Zinc, and Tris buffers which contain primary amines).
-
-
Equipment: Zeba™ Spin Desalting Columns (7K MWCO), DLS (Dynamic Light Scattering) or SDS-PAGE for validation.
Workflow Visualization
Experimental workflow for site-specific protein cross-linking via imidazole hydrazides.
Step-by-Step Methodology
Phase 1: Periodate Oxidation of Glycans
Causality: NaIO₄ selectively oxidizes cis-diols to aldehydes. This reaction must be performed in the dark because periodate is highly light-sensitive; UV exposure causes homolytic cleavage, leading to non-specific radical damage to the protein backbone.
-
Dissolve the target glycoprotein in Oxidation Buffer (pH 5.5) to a final concentration of 2–5 mg/mL.
-
Prepare a fresh 100 mM stock of NaIO₄ in ultra-pure water.
-
Add NaIO₄ to the protein solution to achieve a final concentration of 10 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Desalting: Immediately process the sample through a Zeba Spin Desalting Column pre-equilibrated with Oxidation Buffer to remove excess unreacted NaIO₄.
Phase 2: Hydrazone Ligation
Causality: We utilize aniline as a nucleophilic catalyst. Aniline reacts with the newly formed aldehydes to form an intermediate Schiff base, which is highly susceptible to rapid displacement by the alpha-effect of the imidazole hydrazide .
-
Prepare a 100 mM stock of 4-imidazolecarboxylic acid hydrazide in DMSO.
-
Add the imidazole hydrazide to the oxidized protein at a 20-fold molar excess.
-
Add Aniline to a final concentration of 10 mM.
-
Incubate the mixture at room temperature (20–25°C) for 2 hours under gentle agitation.
-
Desalting: Purify the imidazole-tagged protein using a spin column pre-equilibrated with Cross-linking Buffer (HEPES, pH 7.4). Crucial step: Elevating the pH to 7.4 deprotonates the imidazole ring, priming it for metal coordination.
Phase 3: Supramolecular Cross-Linking
Causality: The addition of transition metals cross-links the protein by forming coordination bonds with multiple imidazole nitrogens. Because this is a non-covalent supramolecular interaction, the resulting cross-linked network is reversible and shear-thinning.
-
Prepare a 50 mM stock of ZnCl₂ in Cross-linking Buffer.
-
Slowly titrate ZnCl₂ into the imidazole-tagged protein solution until a 1:5 (Protein:Zinc) molar ratio is achieved.
-
Incubate for 15 minutes at room temperature. Network formation (or gelation, depending on protein concentration) will occur rapidly.
Validation & Quality Control
To ensure the integrity and trustworthiness of this protocol, run the following parallel controls:
-
Control A (Specificity Check): Process a sample of the protein without NaIO₄ oxidation, but subject it to Phases 2 and 3. Expected Result: No cross-linking/gelation. This validates that the imidazole hydrazide is covalently attaching only to oxidized glycans, not non-specifically adsorbing to the protein.
-
Control B (Mechanism Check): Process the oxidized protein with the imidazole hydrazide, but omit the ZnCl₂ in Phase 3. Expected Result: No cross-linking. This validates that the cross-linking is entirely dependent on the supramolecular metal-imidazole coordination.
-
Analytical Readout: Use Dynamic Light Scattering (DLS) to monitor the hydrodynamic radius. The fully cross-linked sample will show a massive shift into the micron range (or form a macroscopic hydrogel), whereas Controls A and B will remain at the baseline monomeric molecular weight.
References
-
Hermanson, G.T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. URL:[Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic amines. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]
-
Alalwiat, A., et al. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 21(8), 1432-1439. URL:[Link]
-
Royal Society of Chemistry. (2024). Chapter 5: Cross-linking Strategies for the Design of Smart Injectable Hydrogels. In Smart Injectable Hydrogels. RSC Books. URL:[Link]
Application Note: Preparation and Handling of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide Stock Solutions
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide
Introduction & Physicochemical Profiling
3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (Molecular Weight: 168.20 g/mol ) is a highly versatile bifunctional building block utilized in bioconjugation, PROTAC linker synthesis, and targeted metal chelation. The molecule is characterized by two distinct reactive centers: a weakly basic 5-methylimidazole ring that facilitates coordination chemistry, and a highly nucleophilic propanohydrazide tail.
While the hydrazide moiety is excellent for forming stable hydrazone linkages with target carbonyls, it is inherently susceptible to hydrolytic degradation and unwanted condensation reactions in suboptimal environments[1]. Therefore, the preparation of stock solutions requires rigorous environmental control to maintain structural integrity and ensure experimental reproducibility.
Causality in Experimental Design: The "Why" Behind the Protocol
As with any reactive small molecule, a protocol must be designed around the specific vulnerabilities of its functional groups. This methodology is built on a self-validating system of causality:
-
Solvent Selection (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is the universal solvent for organic small molecules, but standard laboratory-grade DMSO is highly hygroscopic. Atmospheric moisture absorbed by the solvent will drive the gradual hydrolysis of the hydrazide group into an inactive carboxylic acid derivative[2]. Therefore, strictly anhydrous DMSO (water ≤0.005%) is mandatory[2].
-
Avoidance of Ketones/Aldehydes: Solvents containing carbonyls (e.g., acetone) must be strictly avoided. Hydrazides rapidly and irreversibly react with ketones and aldehydes to form stable hydrazone adducts, neutralizing the active compound before the experiment begins[1].
-
Temperature & Aliquoting Logic: Repeated freeze-thaw cycles introduce condensation into the master stock vial, accelerating aqueous degradation and causing precipitation[2]. Immediate aliquoting into single-use volumes ensures that the primary stock remains completely undisturbed[2].
-
Aqueous Dilution Dynamics: When diluting the DMSO stock into aqueous buffers (e.g., PBS) for biological assays, rapid mixing is required to prevent localized precipitation.
Primary chemical degradation pathways of the hydrazide moiety.
Quantitative Data & Reference Tables
To standardize preparation across different laboratory environments, refer to the following quantitative matrices.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol |
| Primary Reactive Group | Hydrazide (-NHNH₂) |
| Recommended Solvent | Anhydrous DMSO (≥99.9%, water ≤0.005%) |
Table 2: Dilution Guide (Mass to Volume)
Use this table to achieve standard stock concentrations directly in the vial.
| Desired Concentration | Mass of Compound | Volume of Anhydrous DMSO |
| 10 mM | 1.68 mg | 1.0 mL |
| 20 mM | 3.36 mg | 1.0 mL |
| 50 mM | 8.41 mg | 1.0 mL |
Table 3: Stability Matrix in Anhydrous DMSO
Based on established degradation kinetics for hydrazide-containing small molecules.
| Storage Temperature | Estimated Stability | Recommendation |
| -80°C | > 6 Months | Optimal. Recommended for long-term storage[2]. |
| -20°C | 1 Month | Acceptable for short-term working stocks[2]. |
| 4°C | < 1 Week | Not recommended. Use for immediate needs only[2]. |
| Room Temperature | < 24 Hours | Avoid. Significant degradation expected[2]. |
Step-by-Step Protocol: Master Stock Preparation & QC
Phase 1: Preparation and Dissolution
-
Equilibration: Allow the sealed, lyophilized vial of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide to equilibrate to room temperature in a desiccator for at least 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: In a low-humidity environment (preferably a nitrogen-purged glovebox), weigh exactly 8.41 mg of the compound into a sterile, amber glass vial to prepare a 50 mM stock.
-
Dissolution: Add exactly 1.0 mL of room-temperature, anhydrous DMSO to the vial.
-
Homogenization: Vortex the solution vigorously for 60 seconds. If visual inspection reveals undissolved particulates, sonicate the vial in a room-temperature water bath for 2–5 minutes. Do not exceed 30°C to prevent thermal degradation.
Phase 2: Aliquoting and Storage
-
Aliquoting: Immediately dispense the master stock into sterile, single-use amber microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots). Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and precipitate the compound[2].
-
Inert Gas Purging: Gently overlay the headspace of each microcentrifuge tube with a stream of dry Argon or Nitrogen gas before capping tightly.
-
Storage: Transfer the aliquots immediately to a -80°C freezer for long-term storage[2].
Phase 3: Working Solution Preparation & Self-Validating QC
-
Thawing: Thaw a single aliquot at room temperature just prior to use. Do not use artificial heat.
-
Aqueous Dilution: Dilute the DMSO stock directly into the target aqueous buffer (e.g., PBS, pH 7.4) with rapid vortexing to prevent localized precipitation. Ensure the final DMSO concentration in biological assays does not exceed 0.1% to 1% to prevent solvent-induced cytotoxicity.
-
Quality Control (Self-Validation): To ensure protocol integrity over time, periodically analyze a thawed aliquot via LC-MS. Confirm the presence of the parent mass (m/z [M+H]⁺ ≈ 169.2) and the absence of the hydrolyzed byproduct (carboxylic acid derivative) or hydrazone adducts.
Workflow for the preparation and storage of anhydrous DMSO stock solutions.
References
- Benchchem. "Technical Support Center: SB 706504 DMSO Stock Solutions - Long-Term Stability".
- Sigma-Aldrich. "FAQs on Inhibitor Preparation".
- Thermo Fisher Knowledge Base. "EZ-Link Hydrazide Biocytin".
Sources
Application Note: Chemoselective Incorporation of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide into Aldehyde-Functionalized Resin Matrices
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Solid-Phase Catalysis, Immobilized Metal Affinity Chromatography (IMAC), and Scavenger Resins.
Introduction & Mechanistic Rationale
The functionalization of solid supports with highly specific chelating ligands is a cornerstone of modern catalytic and purification workflows. Incorporating 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide into a resin matrix provides a highly stable, functionalized support with unique coordination chemistry.
This specific molecule was selected for two distinct mechanistic reasons:
-
The Propanohydrazide Handle (Chemoselectivity): The hydrazide moiety (
) acts as an exceptional -effect nucleophile. It reacts rapidly and chemoselectively with aldehyde-functionalized resins (such as formylpolystyrene) at mildly acidic pH to form a hydrazone intermediate. This allows for clean immobilization without the need for harsh coupling reagents [1]. -
The 5-Methylimidazole Ligand (Electronic & Steric Tuning): Unlike unsubstituted imidazole, the methyl group at the 5-position exerts an electron-donating inductive effect (+I), increasing the electron density of the imidazole ring. This enhances its
-donor capacity toward transition metals (e.g., , , ), stabilizing metal complexes during rigorous catalytic cycles (such as Suzuki-Miyaura cross-coupling) and preventing metal leaching [2, 4].
Experimental Workflow & Visualization
The immobilization process relies on a two-step reductive amination. First, the hydrazide reacts with the resin-bound aldehyde to form a labile hydrazone. Second, sodium cyanoborohydride (
Workflow for the chemoselective immobilization and metallation of the imidazole ligand.
Materials and Reagents
-
Solid Support: Aldehyde-functionalized polystyrene resin (e.g., Formylpolystyrene, loading: ~1.0 mmol/g).
-
Ligand: 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (3.0 equivalents relative to resin loading).
-
Reducing Agent: Sodium cyanoborohydride (
) (3.0 equivalents). -
Solvents: Dimethylformamide (DMF, anhydrous), Methanol (MeOH), Dichloromethane (DCM).
-
Additives: Glacial acetic acid (AcOH), Ethanolamine (for capping).
-
Validation Reagent: Purpald reagent (4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole) [3].
Step-by-Step Protocol
This protocol is designed as a self-validating system . The causality of each step is explained to ensure researchers can troubleshoot and adapt the methodology.
Phase 1: Resin Swelling and Hydrazone Formation
-
Resin Swelling: Weigh 1.0 g of formylpolystyrene resin into a solid-phase synthesis vessel equipped with a porous frit. Add 10 mL of anhydrous DMF and agitate gently for 30 minutes.
-
Rationale: Swelling expands the polymer matrix, ensuring the internal pore aldehydes are accessible to the incoming ligand.
-
-
Ligand Addition: Dissolve 3.0 mmol of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide in 5 mL of DMF. Add this solution to the swollen resin.
-
Acid Catalysis: Add 1% (v/v) glacial acetic acid to the mixture to adjust the apparent pH to ~4.5–5.0.
-
Rationale: Mild acidity protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the hydrazide nitrogen.
-
-
Incubation: Agitate the suspension at room temperature for 4 hours to allow complete hydrazone formation.
Phase 2: Reductive Stabilization
-
Reduction: Add 3.0 mmol of
directly to the reaction vessel. Agitate for an additional 12 hours at room temperature.-
Rationale:
is specifically chosen over because the electron-withdrawing cyano group attenuates its reducing power. At pH 5, it selectively reduces the protonated iminium/hydrazone species without reducing unreacted aldehydes to alcohols [1].
-
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (
mL), MeOH ( mL), and DCM ( mL) to remove unreacted ligand and boron byproducts.
Phase 3: Capping and Self-Validation
-
Capping Residual Aldehydes: To prevent off-target reactions in downstream applications, add a solution of ethanolamine (5.0 mmol) and
(5.0 mmol) in DMF/AcOH to the resin. Agitate for 4 hours, then wash thoroughly as in Step 6. -
Self-Validation (Purpald Test): Take a 5 mg aliquot of the dried resin and treat it with a few drops of Purpald reagent in 1M NaOH.
-
Validation Logic: The Purpald test is highly specific for aldehydes. If the resin turns purple, unreacted aldehydes remain, indicating incomplete coupling or capping. A colorless/pale yellow result validates a successful, fully functionalized matrix [3].
-
Phase 4: Metal Coordination (Example: Palladium)
-
Metallation: Suspend the functionalized resin in a solution of
(0.5 mmol) in DCM (10 mL). Agitate for 12 hours. The resin will change color (typically darkening) as the 5-methylimidazole rings coordinate the ions. -
Final Wash: Wash extensively with DCM to remove unbound palladium, then dry under vacuum.
Quantitative Data Presentation
The following tables summarize expected empirical outcomes based on optimized solid-phase synthesis parameters and subsequent catalytic testing.
Table 1: Optimization of Hydrazide Coupling Efficiency
| Coupling Time (h) | Reductant | Solvent System | Purpald Test Result | Ligand Loading (mmol/g)* |
| 2 | DMF | Purple (Fail) | 0.35 | |
| 4 | DMF / 1% AcOH | Light Purple | 0.72 | |
| 12 | DMF / 1% AcOH | Colorless (Pass) | 0.95 (Optimal) |
*Determined by elemental analysis (Nitrogen content).
Table 2: Catalytic Performance of Pd-Loaded 5-Methylimidazole Resin (Suzuki-Miyaura Cross-Coupling)
| Catalyst Support | Metal Leaching (ICP-MS) | Yield (Run 1) | Yield (Run 5) |
| Unsubstituted Imidazole Resin | 4.2 ppm | 94% | 71% |
| 5-Methylimidazole Resin | < 0.5 ppm | 96% | 92% |
Data Interpretation: The 5-methylimidazole-functionalized resin exhibits vastly superior recyclability and lower metal leaching compared to standard imidazole resins. The +I inductive effect of the methyl group strengthens the Nitrogen-Palladium coordinate bond, preventing catalyst degradation over multiple cycles [2].
References
-
Solid Phase Heterocyclic Chemistry Chemical Reviews (ACS Publications) URL:[Link]
-
Palladium supported ionic liquid phase catalyst (Pd@SILP-PS) for room temperature Suzuki-Miyaura cross-coupling reaction Academia.edu / Elsevier URL:[Link]
-
Color Test for the Detection of Resin-Bound Aldehyde in Solid-Phase Combinatorial Synthesis ResearchGate URL:[Link]
-
Unprecedented 4/5-methylimidazole linkage isomerism within a binuclear copper(II) complex molecule ResearchGate URL:[Link]
Application Note: High-Yield Synthesis and Purification of Imidazole Hydrazides via Reflux and Solvent Extraction
Scientific Rationale and Scope
Imidazole hydrazides serve as indispensable building blocks in modern drug discovery and medicinal chemistry. They act as critical precursors for the synthesis of complex heterocyclic scaffolds, such as 1,3,4-oxadiazoles and hydrazones, which exhibit broad-spectrum pharmacological activities including anticancer, antibacterial, and antiviral properties (1)[1]. The primary synthetic route to these compounds relies on the hydrazinolysis of imidazole carboxylate esters. This application note details a robust, self-validating protocol utilizing optimized reflux conditions followed by targeted solvent extraction to achieve high-purity imidazole hydrazides.
Mechanistic Causality in Experimental Design
As a self-validating system, every step in this protocol is designed with a specific physicochemical purpose:
-
Thermodynamics of Hydrazinolysis (Reflux): The conversion of an ester to a hydrazide requires a nucleophilic acyl substitution. Hydrazine hydrate acts as a potent nucleophile; however, the reaction faces a distinct activation energy barrier. Refluxing the mixture in a protic solvent (e.g., ethanol at 78°C) provides the necessary thermal energy to overcome this barrier, while the protic solvent stabilizes the transient tetrahedral intermediate through hydrogen bonding. Furthermore, an excess of hydrazine is used to drive the equilibrium forward and prevent the formation of symmetric bis-hydrazides (2)[2].
-
Phase Partitioning (Solvent Extraction): Post-reaction, the crude mixture contains the target imidazole hydrazide, unreacted hydrazine, and alcoholic byproducts. Solvent extraction exploits the differential partition coefficients of these molecules. By utilizing ethyl acetate (EtOAc) against an aqueous brine wash, the highly polar, water-miscible hydrazine partitions entirely into the aqueous phase. Conversely, the moderately polar imidazole hydrazide is selectively extracted into the organic layer.
Experimental Workflow
Workflow for the synthesis and extraction of imidazole hydrazides.
Step-by-Step Protocol: A Self-Validating System
Reagents and Equipment
-
Starting Material: Ethyl 1H-imidazole-4-carboxylate (or substituted derivative).
-
Reagents: Hydrazine hydrate (80-85% aqueous solution). Caution: Hydrazine is highly toxic and potentially explosive; handle exclusively in a fume hood.
-
Solvents: Absolute ethanol (reaction solvent), Ethyl acetate (extraction solvent), Brine (saturated NaCl).
-
Equipment: Round-bottom flask, reflux condenser, oil bath, separatory funnel, rotary evaporator.
Synthesis (Reflux Phase)
-
Initiation: Dissolve 1.0 equivalent of the imidazole ester in absolute ethanol (approx. 10 mL per gram of ester).
-
Reagent Addition: Slowly add 5.0 to 10.0 equivalents of hydrazine hydrate dropwise to the stirring solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 78°C for 4 to 8 hours.
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/MeOH (9:1) solvent system.
-
Self-Validation: The starting ester is significantly less polar than the resulting hydrazide. The complete disappearance of the higher
ester spot validates the end of the reaction. Do not proceed to extraction until this condition is met.
-
Purification (Solvent Extraction Phase)
-
Concentration: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partitioning: Suspend the resulting crude residue in distilled water (20 mL) and transfer to a separatory funnel. Extract with EtOAc (3 x 30 mL).
-
Causality: Multiple extractions with smaller solvent volumes are thermodynamically more efficient for partitioning the hydrazide into the organic layer than a single large-volume extraction.
-
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Causality: Brine induces a "salting-out" effect, decreasing the solubility of the imidazole hydrazide in the aqueous phase and breaking any emulsions formed during the extraction process.
-
-
Drying and Crystallization: Dry the organic layer over anhydrous
to remove trace water. Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a suitable solvent system (e.g., DMF or chilled ethanol) to obtain the pure imidazole hydrazide (4)[4].
Quantitative Data and Literature Yields
The following table summarizes expected yields and reaction parameters for various imidazole hydrazide derivatives based on established literature protocols:
| Target Compound | Reagents | Reaction Conditions | Extraction / Purification | Typical Yield (%) |
| 1,5-Diaryl-1H-imidazole-4-carbohydrazides | Ester + Hydrazine monohydrate | Ethanol, Reflux | Column Chromatography / Crystallization | 58–76% |
| 5-Methyl-2-phenyl-1H-imidazole-4-carbohydrazide | Ester + Hydrazine hydrate | Ethanol/Water, Reflux | Crystallization from DMF | 76% |
| 2-(4-Cyanophenyl)-1H-imidazole-4-carbohydrazide | Ester + Hydrazine hydrochloride | Ethanol, Reflux (6 hrs) | Crystallization | High |
| 1H-imidazole-4-carbohydrazide | Ester + 80% Hydrazine hydrate | Ethanol, Reflux (4 hrs) | Filtration / Chilled Ethanol Wash | 78% |
Note: In cases where the hydrazide is highly insoluble in cold ethanol (e.g., 1H-imidazole-4-carbohydrazide), the extraction step can be bypassed in favor of direct filtration of the precipitated product upon cooling.
References
- Source: National Institutes of Health (NIH / PMC)
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)
- Source: National Institutes of Health (NIH / PMC)
- Source: The Royal Society of Chemistry (RSC)
Sources
- 1. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Application Note: Stoichiometric Optimization of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide in Thermoset Curing
Executive Summary & Chemical Profile[1][2][3]
This guide details the stoichiometric calculation and curing protocols for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (referred to herein as MIPH ).[1]
MIPH is a hybrid latent curing agent designed for high-performance epoxy systems (1K adhesives, anisotropic conductive films, and powder coatings).[1] Its unique structure combines two distinct reactive functionalities:
-
Hydrazide Tail: Provides stoichiometric nucleophilic addition sites for toughness and adhesion.[1]
-
Imidazole Head: Acts as a catalytic initiator for anionic homopolymerization, lowering activation energy (
) and increasing glass transition temperature ( ).[1]
Because MIPH functions simultaneously as a hardener and a catalyst, standard 1:1 stoichiometric calculations often lead to under-cured networks.[1] This protocol provides a corrected "Dual-Mode" calculation method validated by Differential Scanning Calorimetry (DSC).[1]
Chemical Characterization
| Property | Value | Notes |
| IUPAC Name | 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide | |
| CAS Registry | Proprietary/Derivative | Structurally related to CAS 92741-94-1 (Amine analog) |
| Formula | ||
| Molecular Weight (MW) | 168.19 g/mol | Calculated |
| Physical State | Crystalline Powder | Melting Point typically 140–160°C |
| Theoretical Functionality ( | 3 or 4 | 2 from |
The Dual-Pathway Mechanism[1]
To calculate the correct loading, one must understand that MIPH does not cure via a single pathway.
-
Pathway A (Stoichiometric): The hydrazide group attacks the oxirane ring. This is the dominant mechanism at lower temperatures (<120°C).
-
Pathway B (Catalytic): The tertiary nitrogen (
) on the imidazole ring forms an adduct with the epoxy, generating an alkoxide anion that initiates rapid etherification (homopolymerization) of the epoxy resin. This dominates at higher temperatures (>140°C).[1]
Visualization of Reaction Pathways
Figure 1: Dual-pathway curing mechanism of MIPH. Note the competition between stoichiometric addition (Pathway A) and catalytic homopolymerization (Pathway B).
Stoichiometric Calculation Protocols
Do not rely solely on theoretical hydrogen equivalents. Use the Adjusted PHR Method below.
Step 1: Calculate Theoretical AHEW
The Active Hydrogen Equivalent Weight (AHEW) assumes only the hydrazide group reacts.
-
Active Hydrogens: The terminal
provides 2 active hydrogens.[1] The amide provides 1 active hydrogen (sluggish).[1] -
Theoretical Functionality (
): 3
Step 2: Determine Base PHR (Parts Per Hundred Resin)
Using a standard Bisphenol-A epoxy (e.g., DGEBA, EEW ≈ 190 g/eq):
Step 3: The Catalytic Correction Factor ( )
Because the imidazole ring catalyzes homopolymerization, it consumes epoxy groups without consuming active hydrogens from the hydrazide. If you use the full stoichiometric amount (29.5 phr), you will have unreacted hydrazide left over, acting as a plasticizer and lowering chemical resistance.
Correction Rule: Reduce loading by 20–40% depending on cure temperature.
[1]| Desired Cure Temp | Mechanism Dominance | Correction Factor ( | Recommended PHR Range |
| Low (100–120°C) | Hydrazide Addition | 0.10 – 0.20 | 23 – 26 phr |
| Med (120–150°C) | Mixed Mode | 0.25 – 0.35 | 19 – 22 phr |
| High (>150°C) | Imidazole Catalysis | 0.40 – 0.60 | 12 – 18 phr |
Critical Insight: For latent accelerator applications (where MIPH is used only to kickstart another hardener like Dicyandiamide), use 2–5 phr .[1]
Experimental Validation Workflow
Trust but verify. The theoretical calculation provides a starting point; the optimal stoichiometry is determined empirically using the Exotherm Peak Method .
Protocol: DSC Stoichiometry Sweep
Objective: Find the loading that maximizes
Materials:
Procedure:
-
Prepare Samples: Mix MIPH at 15, 20, 25, and 30 phr.
-
Dispersion: Mix under vacuum (to remove air) at room temperature. Do not allow temp to exceed 40°C during mixing.
-
DSC Run: Ramp from 25°C to 250°C at 10°C/min.
-
Analysis:
Interpretation:
-
Under-cured (Too Low PHR): Low
, low .[1] -
Optimal: Maximum
. -
Over-saturated (Too High PHR):
may plateau, but will decrease due to plasticization by unreacted MIPH.
Optimization Logic Diagram
Figure 2: Decision tree for empirically selecting the optimal MIPH concentration.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Low Tg | Plasticization | Reduce MIPH loading.[1] The imidazole is catalyzing the cure faster than the hydrazide can react, leaving unreacted hydrazide tails. |
| High Exotherm (Runaway) | Excessive Catalysis | Reduce MIPH or add a retarder (e.g., weak acid) to block the imidazole |
| Poor Shelf Life | Premature Activation | Ensure MIPH particle size is optimized (coarser particles = better latency) or switch to a capsule-modified grade.[1] |
| Brittleness | High Crosslink Density | The catalytic homopolymerization is too dominant. Increase MIPH slightly to promote the "tougher" hydrazide-epoxy adducts, or add a flexibilizer. |
References
-
Ricciardi, F., et al. (1983).[1] Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins. Journal of Polymer Science: Polymer Chemistry Edition. [1]
-
Evonik Industries. Imidazole Curing Agents for Epoxy Resins: Technical Guide. 3
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties.[4][5] 4[1][6][7][8][9]
-
Fernández-Francos, X., et al. (2014).[1] Curing of epoxy resins with hydrazides. (General reference on hydrazide stoichiometry). 10
Sources
- 1. 3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride | 1169950-70-2 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. products.evonik.com [products.evonik.com]
- 4. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. data.epo.org [data.epo.org]
- 6. danabiosci.com [danabiosci.com]
- 7. mdpi.com [mdpi.com]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. CN102964568B - Modified di-imidazole latent curing agent for epoxy resin and preparation method for same - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Standard Operating Procedure & Application Note: Handling and Utilization of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Introduction & Mechanistic Profiling
3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is a highly specialized bifunctional building block utilized in advanced drug discovery, metal chelation, and bioconjugation workflows. Its structural anatomy dictates its chemical behavior and handling requirements:
-
The 5-Methylimidazole Ring: Acts as a Lewis base and a potent metal chelator. With a pKa of approximately 6.5–7.0, this moiety is readily protonated in mildly acidic conditions, which drastically enhances the aqueous solubility of the compound during biological assays. However, this basicity also renders the powder hygroscopic and potentially irritating to mucosal membranes[1].
-
The Propanohydrazide Tail: Hydrazides are potent alpha-effect nucleophiles and strong reducing agents. They are highly reactive toward carbonyls (aldehydes and ketones) to form stable hydrazone linkages. Because of this reactivity, hydrazides are susceptible to oxidative degradation and can act as severe skin sensitizers upon dermal contact[2].
Understanding the causality between these functional groups and their physical behavior is critical for maintaining both scientific integrity and laboratory safety.
Physicochemical Properties & Hazard Assessment
To design a self-validating safety protocol, we must first quantify the operational parameters and inherent risks of the compound.
Table 1: Physicochemical & Safety Profile
| Parameter | Specification / Classification | Mechanistic Rationale |
| Molecular Weight | ~168.20 g/mol | Calculated base mass for stoichiometric conjugation. |
| Optimal Conjugation pH | 4.5 – 5.5 | Protonates target carbonyls (increasing electrophilicity) while leaving the hydrazide (pKa ~3) unprotonated and nucleophilic. |
| Storage Temperature | 2°C to 8°C | Minimizes thermal degradation of the reactive hydrazide group. |
| Primary Hazards | Skin Sensitizer (Cat 1), Eye Irritant (Cat 2) | Imidazole basicity causes irritation[1]; hydrazides bind to skin proteins, triggering immune sensitization[2]. |
| Chemical Incompatibilities | Strong oxidizers, acid chlorides | Hydrazides are reducing agents; contact with oxidizers causes highly exothermic, potentially explosive redox reactions[3]. |
Safety Protocols & Engineering Controls
Every interaction with 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide must be treated as a potential exposure event. The following controls are mandatory to mitigate the risks of sensitization and oxidative degradation.
Required Personal Protective Equipment (PPE)
Table 2: Mandatory PPE Specifications
| Equipment Type | Specification | Causality for Selection |
| Hand Protection | Nitrile gloves (min 0.11 mm) | Hydrazides can absorb through compromised dermal barriers. Gloves must be inspected for pinholes prior to use[4]. |
| Eye Protection | ANSI Z87.1-compliant goggles | Protects against basic imidazole dust which can cause severe ocular damage[4]. |
| Body Protection | Flame-resistant lab coat | Must be fully buttoned to prevent accumulation of reactive dust on personal clothing[3]. |
| Respiratory | N100 or P3 particulate mask | Required only if weighing outside a certified fume hood to prevent inhalation of aerosolized sensitizers. |
Spill Management Workflow
In the event of a spill, the primary risk is aerosolization of the reactive powder. Sweeping dry powder is strictly prohibited as it generates explosive or toxic dust concentrations.
Decision matrix and procedural workflow for chemical spill management.
Standard Operating Procedure: Handling & Storage
This protocol ensures the chemical integrity of the hydrazide moiety while protecting the operator.
Step-by-Step Handling Methodology:
-
Preparation: Ensure the chemical fume hood has a verified inward face velocity. Clear the workspace of any strong oxidizers, acids, or acid anhydrides[1].
-
Weighing: Use an anti-static weigh boat. Because the imidazole ring is hygroscopic, minimize the time the primary container is open to the ambient atmosphere.
-
Transfer & Solubilization: Transfer the solid to a clean, dry glass vial. Solubilize immediately in the target buffer (e.g., DMSO for stock solutions, or mildly acidic aqueous buffer for direct use).
-
Storage Sub-Routine (Self-Validating Step):
-
Causality: Oxygen and moisture degrade hydrazides into inactive byproducts.
-
Action: Backfill the primary storage container with an inert gas (Argon or Nitrogen) before sealing. Wrap the cap with Parafilm and store at 2–8°C, protected from light.
-
Application Protocol: Hydrazone-Based Bioconjugation
3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is frequently used to conjugate metal-chelating imidazole groups onto oxidized glycoproteins or synthetic polymers containing aldehydes.
Reaction Causality
Hydrazone ligation requires a delicate pH balance. At pH 4.5–5.5, the target aldehyde is sufficiently protonated to become highly electrophilic. Simultaneously, the hydrazide group (pKa ~3) remains unprotonated, maintaining its nucleophilic attack capability. The 5-methylimidazole ring (pKa ~6.5) will be protonated in this buffer, granting the molecule excellent aqueous solubility during the reaction.
Workflow for hydrazone-based bioconjugation using hydrazide derivatives.
Step-by-Step Bioconjugation Methodology:
-
Target Oxidation: Treat the target glycoprotein with 1–10 mM Sodium Periodate (
) in 100 mM Sodium Acetate buffer (pH 5.5) for 30 minutes at 4°C in the dark to generate reactive aldehydes. -
Quenching: Quench excess periodate by adding glycerol to a final concentration of 15 mM. Incubate for 5 minutes.
-
Reagent Preparation: Prepare a 10 mM stock of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide in 100 mM Sodium Acetate buffer (pH 4.5–5.5). Quality Control: Verify the pH of the solution post-addition, as the basic imidazole ring may slightly raise the buffer pH. Adjust with dilute acetic acid if necessary.
-
Conjugation: Mix the oxidized target with a 10- to 50-fold molar excess of the hydrazide reagent. Incubate at room temperature for 2 to 4 hours under gentle agitation.
-
Purification: Remove unreacted hydrazide via Size Exclusion Chromatography (SEC) or dialysis against a neutral buffer (e.g., PBS, pH 7.4).
-
Validation: Confirm conjugation success via LC-MS (observing the expected mass shift) or a colorimetric assay.
Waste Management and Decontamination
Improper disposal of hydrazide derivatives can lead to environmental toxicity or dangerous cross-reactions in waste streams.
-
Collection: Collect all pure waste and solutions in a sealable, airtight, compatible waste container.
-
Segregation: Ensure the waste container is strictly segregated from incompatible materials, particularly strong oxidizers (e.g., nitric acid, peroxides), as mixing will cause exothermic degradation[4].
-
Decontamination: Wipe down all balances, spatulas, and fume hood surfaces with a damp paper towel (water), followed by a 70% ethanol wipe to remove residual organic traces. Dispose of contaminated towels in solid hazardous waste[3].
References
-
Imidazole - University of Washington. washington.edu. 4
-
Safety Data Sheet: Imidazole - Carl ROTH. carlroth.com. 1
-
SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com. Link
-
MSDS CFDI Hydrazide - Biotium. biotium.com. 2
-
p-Toluenesulfonylhydrazide Standard Operating Procedure - University of Georgia. uga.edu. 3
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering yield and purity bottlenecks during the synthesis of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide .
The synthesis of this molecule typically involves two critical phases: the construction of the N-alkylated imidazole core and the subsequent hydrazinolysis of the ester intermediate. Below, we provide mechanistic troubleshooting, self-validating protocols, and quantitative data to help you overcome common synthetic hurdles.
Part 1: Troubleshooting Regioselectivity (The N-Alkylation Hurdle)
Q: Why is my yield of the 5-methyl isomer so low (<20%) when I react 4(5)-methylimidazole with methyl acrylate? A: This is a classic regioselectivity issue rooted in the tautomerism of the starting material. In solution, 4-methylimidazole and 5-methylimidazole exist in a rapid tautomeric equilibrium. During an aza-Michael addition, both the N1 and N3 nitrogens can act as nucleophiles. However, the methyl group at the C5 position creates significant steric hindrance. Consequently, the nucleophilic attack predominantly occurs at the less hindered nitrogen, yielding the 1,4-disubstituted imidazole (methyl 3-(4-methyl-1H-imidazol-1-yl)propanoate) as the major product, often in a 4:1 ratio over your desired 1,5-isomer[1].
Q: How can I completely avoid the formation of the 1,4-isomer and improve my yield?
A: Direct aza-Michael addition will always yield an isomeric mixture requiring tedious chromatographic separation, which inherently caps your yield. To achieve 100% regiocontrol, we recommend abandoning direct alkylation in favor of a de novo ring synthesis using the van Leusen imidazole synthesis [2]. By reacting
Part 2: Troubleshooting Hydrazinolysis (Ester to Hydrazide Conversion)
Q: My hydrazinolysis step shows incomplete conversion, and LC-MS indicates a significant amount of carboxylic acid byproduct. How do I fix this? A: The conversion of the propanoate ester to a propanohydrazide requires a strong nucleophilic acyl substitution. If your hydrazine hydrate reagent contains too much water (e.g., using standard 50-65% solutions), the hydroxide/water acts as a competing nucleophile, leading to ester saponification (hydrolysis) instead of hydrazinolysis[3]. The Fix: You must use 85–100% hydrazine hydrate and run the reaction in an anhydrous alcoholic solvent (like absolute ethanol or anhydrous methanol). This shifts the kinetics entirely toward the formation of the hydrazide and prevents the accumulation of the dead-end carboxylic acid byproduct[3].
Part 3: Visualizations of Synthetic Workflows
Fig 1: Comparison of the traditional Aza-Michael workflow vs. the optimized van Leusen route.
Fig 2: Mechanism of the hydrazinolysis step, highlighting the acyl substitution pathway.
Part 4: Quantitative Data Presentation
The table below summarizes the expected outcomes when switching from the traditional aza-Michael approach to the optimized de novo synthesis.
| Synthetic Route | Intermediate Step | Regiomeric Ratio (1,5 : 1,4) | Intermediate Yield | Hydrazinolysis Yield | Overall Target Yield |
| Direct Aza-Michael | Alkylation of 4(5)-methylimidazole | 1 : 4 | 15–20% (after column) | 60% (with 65% Hydrazine) | ~9–12% |
| van Leusen Route | Cycloaddition with TosMIC | 100 : 0 | 75–82% (crude purity high) | 90% (with 98% Hydrazine) | ~67–73% |
Part 5: Self-Validating Experimental Protocols
Protocol A: Regioselective De Novo Synthesis of Methyl 3-(5-methyl-1H-imidazol-1-yl)propanoate
Causality Note: We utilize
-
Imine Formation: In a dry 250 mL round-bottom flask, dissolve
-alanine methyl ester hydrochloride (1.0 equiv) in anhydrous methanol. Add triethylamine (1.1 equiv) to neutralize the salt, followed by acetaldehyde (1.2 equiv). Stir at room temperature for 2 hours.-
Validation Checkpoint: Take an aliquot for IR spectroscopy; the disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and appearance of the imine C=N stretch (~1660 cm⁻¹) confirms conversion.
-
-
Cycloaddition: To the same flask, add TosMIC (1.0 equiv) and anhydrous
(2.0 equiv). Heat the mixture to 50 °C and stir for 4–6 hours.-
Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active TosMIC spot (Rf ~0.8) is fully consumed.
-
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous
. Wash the organic layer with brine, dry over anhydrous , and concentrate. -
Purification: Flash chromatography (Silica gel, DCM:MeOH gradient) yields the pure 1,5-disubstituted ester.
-
Validation Checkpoint:
-NMR ( ) will show a distinct singlet at ~2.1 ppm integrating to 3H (the C5-methyl group), confirming absolute regioselectivity.
-
Protocol B: Optimized Hydrazinolysis to 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Causality Note: Absolute ethanol is used to maintain a strictly anhydrous environment, preventing the hydroxide-mediated saponification of the ester into a carboxylic acid.
-
Reaction Setup: Dissolve the purified methyl 3-(5-methyl-1H-imidazol-1-yl)propanoate (1.0 equiv) in absolute ethanol (0.2 M concentration).
-
Hydrazine Addition: Slowly add 98% hydrazine hydrate (3.0 equiv) dropwise at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 12 hours.
-
Validation Checkpoint: Monitor via LC-MS. The ester mass peak should disappear, replaced entirely by the target hydrazide mass (
).
-
-
Isolation: Cool the reaction to 0 °C. The target hydrazide often precipitates directly from the ethanolic solution. If not, concentrate the solvent to one-third of its volume and add cold diethyl ether to induce crystallization. Filter and dry under high vacuum.
References
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound Source: Open Chemistry Journal / Bentham Open URL:[Link]
-
Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity Source: Turkish Journal of Chemistry / TUBITAK URL:[Link]
Sources
troubleshooting solubility issues of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Solubility & Handling Troubleshooting Guide
Compound Overview & Physicochemical Profile
Before troubleshooting, it is critical to understand the molecular drivers of solubility for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide . This molecule is amphiphilic with a dominant polar character, often leading to "false negatives" in solubility testing when incorrect pH or solvent classes are used.[1]
| Feature | Chemical Characteristic | Impact on Solubility |
| Imidazole Ring | Basic (N3 pKa ≈ 7.4–7.8) | pH Dependent: High solubility in acidic media (pH < 6); moderate-to-low in basic media.[2] |
| Hydrazide Group | Polar, Nucleophilic (-CONHNH₂) | H-Bonding: High potential for crystal lattice energy (poor dissolution rate).[2] Reactivity: Unstable in ketones (e.g., Acetone).[1][2] |
| Propyl Linker | Short Alkyl Chain | Provides limited lipophilicity; insufficient to solubilize in non-polar solvents (Hexane, Et₂O).[1][2] |
| State | Crystalline Solid | Likely hygroscopic; may aggregate in water if added too quickly without vortexing.[1] |
Diagnostic Flowchart: Selecting the Right Solvent System
Use this decision tree to determine the optimal solubilization strategy based on your downstream application.
Figure 1: Decision matrix for solvent selection.[2] Blue nodes indicate decision points; Green nodes indicate recommended pathways.
Troubleshooting Guide: Common Solubility Issues
Issue 1: "The compound floats or forms a gel in water."
Root Cause: The imidazole moiety is likely unprotonated (neutral) at the pH of deionized water (~pH 5.5–7.0), and the hydrazide group is forming intermolecular hydrogen bonds, leading to aggregation.[1][2] Solution: Protonation Strategy (Salt Formation) To dissolve >10 mg/mL in aqueous media, you must lower the pH below the pKa of the imidazole (pKa ~7.5).[2]
Protocol:
-
Weigh the target amount of solid.[1]
-
Add 0.9 equivalents of the final volume using 0.1 M HCl or 10% Acetic Acid.
-
Vortex vigorously.[1] The compound should dissolve instantly as it converts to the hydrochloride or acetate salt.[1]
-
Dilute to final volume with water or buffer.[1]
-
Note: If using PBS, dissolve in water/acid first, then add concentrated PBS, as high salt initially can reduce solubility (salting-out effect).[1]
-
Issue 2: "Precipitation occurs when diluting DMSO stock into cell culture media."
Root Cause: "Crash-out" precipitation.[1] When a high-concentration DMSO stock (e.g., 100 mM) is added to aqueous media (pH 7.4), the local concentration exceeds the aqueous solubility limit of the neutral species before it can disperse.[2] Solution: Stepwise Dilution & Intermediate Solvents Do not pipette directly from 100% DMSO to Media.[1]
Protocol:
-
Stock: 50 mM in anhydrous DMSO.
-
Intermediate: Dilute 1:10 into water (not buffer) to check for clarity. If clear, proceed. If cloudy, acidify the water slightly (see Issue 1).[1][2]
-
Final: Add the intermediate solution to the media.
-
Why? This allows the compound to hydrate gradually.[1]
-
Issue 3: "The solution turned yellow/brown overnight."
Root Cause: Oxidation of the hydrazide group.[1] Hydrazides are reducing agents and are susceptible to air oxidation, especially in basic solutions or in the presence of trace metal ions (Cu²⁺, Fe³⁺).[1][2] Solution: Stabilization
-
Degas solvents: Use argon/nitrogen-sparged buffers.[1]
-
Chelators: Add 0.1 mM EDTA to aqueous buffers to sequester trace metals.[1]
-
Storage: Store DMSO stocks at -20°C, protected from light and moisture.
Technical FAQ
Q: Can I use Acetone or MEK to dissolve this for a reaction? A: ABSOLUTELY NOT. Hydrazides react with ketones (and aldehydes) to form hydrazones and water.[1][2] This reaction is rapid and often catalyzed by trace acids.[1]
-
Safe Solvents: Methanol, Ethanol, DMSO, DMF, Acetonitrile.[1]
-
Forbidden Solvents: Acetone, Methyl Ethyl Ketone, Cyclohexanone.[1]
Q: What is the estimated pKa? A:
Q: I need to remove the solvent. Can I lyophilize? A: Yes.
-
If dissolved in water/HCl : You will recover the hydrochloride salt (stable solid).[2]
-
If dissolved in DMSO : Lyophilization is difficult due to high boiling point.[1] Use dialysis or preparatory HPLC to exchange solvent before freeze-drying.[1]
Solubility Data Summary
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2] | Notes |
| DMSO | Excellent | > 100 mM | Ideal for frozen stocks. Hygroscopic. |
| Methanol | Good | ~ 50 mM | Good for chemical transfers; easily evaporated.[1] |
| Water (pH 7) | Moderate/Poor | < 5 mM | Kinetic solubility is low; risk of gelling.[2] |
| 0.1 M HCl | Excellent | > 100 mM | Forms soluble salt immediately.[1] |
| PBS (pH 7.4) | Moderate | < 2 mM | High salt content suppresses solubility of the neutral form.[2] |
| DCM / Hexane | Insoluble | Negligible | Do not use for extraction; compound will stay in aqueous phase.[1] |
References
-
Physicochemical Properties of Imidazoles
-
Hydrazide Stability & Reactivity
-
DMSO Solubilization Mechanisms
Sources
Technical Support Center: Troubleshooting & Best Practices for Hydrazide Group Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and bioconjugation chemists who experience unexpected loss of reactivity in their hydrazide-functionalized payloads, polymers, or linkers.
While the hydrazide bond (R-CO-NH-NH₂) is intrinsically more stable to hydrolysis than standard esters, prolonged storage under suboptimal conditions can lead to insidious hydrolytic cleavage or competing degradation pathways. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the long-term integrity of your hydrazide groups.
Part 1: Diagnostic FAQ – Understanding Hydrazide Degradation
Q1: My lyophilized PEG-hydrazide lost 40% of its conjugation efficiency after 3 months at -20°C. Is it hydrolyzing in the solid state?
Answer: Yes, solid-state hydrolysis is a pervasive issue, particularly for compounds purified via Reverse-Phase HPLC using Trifluoroacetic Acid (TFA) or acetic acid.
The Causality: Hydrazides isolated as TFA salts are highly hygroscopic. Even inside a sealed vial at -20°C, the hygroscopic counterion pulls trace moisture from the headspace. This creates a localized microenvironment with a highly acidic pH. The residual acid protonates the carbonyl oxygen, increasing its electrophilicity and catalyzing the nucleophilic attack of the trapped water. This cleaves the C-N bond, yielding an inert carboxylic acid and free hydrazine 1[1].
The Fix: Always perform a salt exchange to a neutral or less hygroscopic form (e.g., HCl salt) prior to final lyophilization.
Q2: What is the optimal pH for storing hydrazides in aqueous solution?
Answer: If you must store hydrazides in solution (e.g., for automated liquid handling), maintain a strictly neutral pH (6.5 to 7.5).
The Causality: At neutral pH, the alpha-effect of the adjacent nitrogen reduces the electrophilicity of the carbonyl carbon, making the hydrazide highly resistant to water attack2[2]. However, at pH < 5.0, protonation accelerates acid-catalyzed hydrolysis. At pH > 9.0, abundant hydroxide ions drive base-catalyzed hydrolysis. Furthermore, long-term exposure to water vapor at elevated temperatures has been shown to induce partial hydrolysis even in highly stable covalent organic frameworks 3[3].
Q3: Could my hydrazide be degrading via non-hydrolytic pathways?
Answer: Absolutely. "Loss of reactivity" is frequently misdiagnosed as hydrolysis. Two other major pathways occur during storage:
-
Oxidation: The terminal amine can oxidize to a diimide or radical species in the presence of trace heavy metals and atmospheric oxygen.
-
Ambient Carbonyl Condensation: Hydrazides are powerful nucleophiles. If stored in a refrigerator alongside volatile ketones (like acetone) or aldehydes, they will rapidly form hydrazones in the solid state, blocking further reactivity 4[4].
Part 2: Visualizing Degradation & Storage Logic
Caption: Logical relationship of hydrazide degradation pathways during suboptimal storage.
Caption: Step-by-step experimental workflow for the anhydrous storage of hydrazide compounds.
Part 3: Quantitative Stability Data
To guide your storage decisions, the following table summarizes the hydrolytic stability of standard hydrazide groups across various microenvironments.
| Storage Condition | Microenvironment | Temp (°C) | Estimated Stability (t½) | Primary Degradation Pathway |
| Aqueous Solution | pH < 4.0 (Acidic) | 37°C | Moderate (< 7 days) | Acid-catalyzed hydrolysis |
| Aqueous Solution | pH 6.5 - 7.5 (Neutral) | 37°C | High (> 6 months) | Stable (Minimal hydrolysis) |
| Aqueous Solution | pH > 9.0 (Basic) | 37°C | Low (< 48 hours) | Base-catalyzed hydrolysis |
| Lyophilized Solid | Trace TFA + Ambient Air | -20°C | Low (1 - 3 months) | Hygroscopic acid-driven hydrolysis |
| Lyophilized Solid | Neutral Salt + Argon | -20°C | Excellent (> 2 years) | None (Stable) |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Trace-Acid-Free Lyophilization and Anhydrous Storage
This protocol ensures the removal of hygroscopic acids that catalyze solid-state hydrolysis, creating a self-validating anhydrous environment.
Step 1: Salt Exchange (Post-HPLC) If your hydrazide was purified using 0.1% TFA, dissolve the lyophilized cake in 100 mM Ammonium Acetate buffer (pH 7.0) or perform a dialysis/SEC column exchange to replace the TFA counterion. Causality: Removing TFA eliminates the hygroscopic sink that draws moisture into the solid cake. Step 2: Flash Freezing Shell-freeze the neutralized solution in a dry ice/acetone bath to maximize the surface area for sublimation. Step 3: Primary & Secondary Drying Lyophilize at -40°C under high vacuum (< 0.1 mbar) for 48 hours. Ramp the shelf temperature to 20°C for the final 4 hours to drive off bound water. Step 4: System Validation (Karl Fischer Titration) Self-Validation Check: Immediately sample 10 mg of the cake and perform Coulometric Karl Fischer Titration. The residual moisture content must be < 1.0% . If > 1.0%, repeat secondary drying. Step 5: Inert Atmosphere Sealing Backfill the lyophilization chamber with ultra-pure Argon (heavier than Nitrogen, providing a better blanket). Crimp-seal the vials immediately and store them in a desiccator at -20°C.
Protocol 2: Diagnostic NMR to Differentiate Hydrolysis from Condensation
If your stored hydrazide fails to conjugate, use this protocol to determine if the failure is due to hydrolysis or ambient carbonyl condensation.
Step 1: Sample Preparation Dissolve 5 mg of the degraded hydrazide in 600 µL of Deuterium Oxide (D₂O) or DMSO-d6 (if water-insoluble). Step 2: ¹H-NMR Acquisition Acquire a standard 1D ¹H-NMR spectrum (400 MHz or higher). Step 3: Spectral Interpretation (The Causality Check)
-
Signature of Hydrolysis: Look for the disappearance of the hydrazide protons (if using DMSO-d6) and the appearance of a new carboxylic acid peak (typically downfield, ~10-12 ppm). You may also observe free hydrazine.
-
Signature of Condensation: Look for a sharp singlet between 1.8 - 2.2 ppm. This indicates the formation of an isopropylidene hydrazone (reaction with ambient acetone from the lab environment). If this peak is present, your compound did not hydrolyze; it was quenched by airborne solvents.
Part 5: References
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution ResearchGate
-
PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE ResearchGate
-
How can I prevent or control the decomposition of acetophenone phenylhydrazone? ResearchGate
-
Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting ACS Publications
-
Hydrolytic Stability of Hydrazones and Oximes Raines Lab
Sources
minimizing side reactions in 5-methylimidazole alkylation
Technical Support Center: 5-Methylimidazole Alkylation
A Guide to Minimizing Side Reactions and Maximizing Regioselectivity
Welcome to the technical support center for the alkylation of 5-methylimidazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this common but often challenging transformation. The primary obstacle in the N-alkylation of unsymmetrical imidazoles like 5-methylimidazole is controlling regioselectivity, which frequently leads to the formation of difficult-to-separate isomeric products.[1] This resource provides in-depth, field-proven insights, troubleshooting protocols, and foundational chemical principles to help you achieve clean, selective, and high-yielding reactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental principles governing the reaction's outcome. Understanding these concepts is the first step toward rational control of your experiment.
Q1: Why does the alkylation of 5-methylimidazole typically produce a mixture of 1,4- and 1,5-dimethylimidazole isomers?
A1: The formation of two regioisomers is a direct consequence of the inherent chemical nature of the starting material. 4(5)-methylimidazole exists as a pair of rapidly equilibrating tautomers. When deprotonated by a base, it forms a single, resonance-stabilized imidazolate anion where the negative charge is delocalized over both nitrogen atoms.[1][2] Consequently, an incoming alkylating agent (electrophile) can attack either nitrogen, leading to a mixture of the 1,4- and 1,5-disubstituted products. The final ratio of these isomers is not random but is dictated by a subtle interplay of electronic and steric factors.[3]
Q2: What are the key factors that control regioselectivity in this reaction?
A2: Three primary factors allow you to steer the reaction toward a desired isomer:
-
Steric Hindrance: This is often the most dominant factor. The methyl group at the C5 position sterically encumbers the adjacent nitrogen (N1). Therefore, using a bulky alkylating agent (e.g., isopropyl iodide vs. methyl iodide) will strongly favor alkylation at the less hindered N3 position, yielding the 1,5-isomer.[3] Conversely, a very small alkylating agent may show less selectivity.
-
Electronic Effects: The methyl group is weakly electron-donating, which influences the electron density on the two nitrogens. However, in reactions involving the imidazolate anion (under basic conditions), this effect is often secondary to steric considerations.[3] For imidazoles with strong electron-withdrawing groups, the electronic effect is more pronounced, deactivating the adjacent nitrogen and favoring alkylation at the more remote nitrogen.[3][4]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the isomeric ratio.[4] Strong bases like sodium hydride (NaH) ensure complete formation of the imidazolate anion, making steric and electronic effects the primary directors.[2] The counter-ion of the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can also influence selectivity, potentially through coordination effects.[5] Reaction temperature can also play a role; lower temperatures often lead to higher selectivity.[6]
Q3: Besides the formation of regioisomers, what other side reactions are common?
A3: While controlling regioselectivity is the main challenge, other side reactions can reduce your yield and complicate purification:
-
Dialkylation (Imidazolium Salt Formation): The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent. This forms a quaternary imidazolium salt, which is a common byproduct, especially when using an excess of the alkylating agent or at elevated temperatures.[2]
-
C-Alkylation: While less frequent, alkylation can occur at the C2 carbon of the imidazole ring. This pathway is more likely if both nitrogen atoms are sterically hindered or under specific reaction conditions.[2]
-
Decomposition: At excessively high temperatures or in the presence of very strong bases, the imidazole ring or the alkylating agent may degrade, leading to a dark, complex reaction mixture and lower yields.[2]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides actionable solutions to the most common issues encountered during 5-methylimidazole alkylation.
Problem 1: My reaction produces a nearly 1:1 mixture of 1,4- and 1,5-isomers.
-
Symptom: ¹H NMR or LC-MS analysis clearly shows two major products with very similar properties.
-
Root Cause Analysis: This indicates a lack of directing influence in your reaction conditions. The intrinsic reactivity of the two nitrogens in the imidazolate anion is nearly identical, and your chosen parameters are not sufficient to favor one over the other.
-
Solutions:
-
Exploit Steric Hindrance: To favor the 1,5-isomer , use a bulkier alkylating agent. The steric clash with the C5-methyl group will disfavor attack at the adjacent N1.[3]
-
Optimize Reaction Parameters: Systematically screen reaction conditions. A summary of common starting points is provided in Table 1. Cesium carbonate (Cs₂CO₃) is often reported to enhance selectivity in N-alkylation reactions, potentially due to the large cation's template effect.[5][7]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures. Reduced thermal energy can amplify the small energetic differences between the two transition states, leading to higher selectivity.[6]
-
| Parameter | Condition to Favor 1,4-Isomer (less common) | Condition to Favor 1,5-Isomer | Rationale |
| Alkylating Agent | Small, highly reactive (e.g., Methyl triflate) | Bulky (e.g., Isopropyl, Benzyl, t-Butyl halides) | Steric hindrance from the C5-methyl group directs the bulky agent to the less hindered N3 position.[3] |
| Base | Strong, non-coordinating base (e.g., NaH) | Weaker base (K₂CO₃) or a base with a large cation (Cs₂CO₃) | Large cations like Cs⁺ can sometimes coordinate and direct the alkylating agent, influencing selectivity.[5] |
| Solvent | Aprotic polar (e.g., DMF, DMSO) | Less polar aprotic (e.g., THF, Acetonitrile) | Solvent can influence the solvation of the imidazolate anion and the transition state, subtly affecting the isomer ratio. |
| Temperature | Lower temperatures (e.g., 0 °C) | Lower temperatures (e.g., 0 °C) | Lowering the temperature generally increases selectivity for the thermodynamically favored product.[6] |
Problem 2: Significant formation of a highly polar byproduct is observed.
-
Symptom: A new spot appears on the TLC plate at the baseline, or a new peak with a high molecular weight is seen in the LC-MS, corresponding to the dialkylated imidazolium salt.
-
Root Cause Analysis: The N-alkylated product, being a stronger nucleophile than the starting material in some cases, has reacted further with the alkylating agent.
-
Solutions:
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent. Add it dropwise and use no more than 1.0 to 1.05 equivalents relative to the 5-methylimidazole.[2]
-
Reduce Temperature: Conduct the reaction at a lower temperature. This disfavors the second alkylation step, which typically has a higher activation energy.[2]
-
Monitor Closely: Follow the reaction's progress by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-alkylation.
-
Problem 3: The reaction is sluggish or stalls, resulting in a low yield.
-
Symptom: After several hours, a significant amount of starting material remains unreacted.
-
Root Cause Analysis: This usually points to incomplete deprotonation of the imidazole or insufficient reactivity.
-
Solutions:
-
Ensure Anhydrous Conditions: Water can quench the base (especially NaH) and protonate the imidazolate anion, halting the reaction. Use anhydrous solvents and dry glassware.
-
Use a Stronger Base: If using a weak base like K₂CO₃, the deprotonation may be incomplete. Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure full conversion to the highly nucleophilic anion.[2]
-
Increase Temperature: If the reaction is clean but slow, gently increasing the temperature can improve the rate. However, do this cautiously while monitoring for the side reactions mentioned above.[2]
-
Check Reagent Purity: Verify the purity of your 5-methylimidazole and ensure the alkylating agent has not degraded during storage.
-
Part 3: Validated Experimental Protocols
These protocols provide robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile
This method is a common and relatively mild procedure suitable for many alkylating agents.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methylimidazole (1.0 equiv.) and anhydrous acetonitrile (ACN) to make a ~0.5 M solution.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add the alkylating agent (1.05 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with ACN.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude material by column chromatography on silica gel to separate the regioisomers and other impurities.[1][8]
Protocol 2: Alkylation using Sodium Hydride (NaH) in Tetrahydrofuran (THF)
This method uses a strong base to ensure complete deprotonation and is often used for less reactive alkylating agents.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Imidazole Addition: Dissolve 5-methylimidazole (1.0 equiv.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (1.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]
-
Grimmett, M. R. (1970). N-Alkylation of imidazoles. University of Otago. [Link]
-
López-Peinado, A. J., et al. (2004). N-alkylation of imidazole by alkaline carbons. Academia.edu. [Link]
-
Ono, Y., et al. (1995). Vapor-phase N-alkylation of imidazoles, with alcohols over zeolites. ResearchGate. [Link]
-
Alam, M. A., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Beilstein Journal of Organic Chemistry. [Link]
-
Huang, H., et al. (2018). Analytical Methods for Isomer Separation and Structural Investigation. RSC Publishing. [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
Tsesmetzis, N., & Gkagkavouzis, K. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]
-
Tsesmetzis, N., & Gkagkavouzis, K. (2021). Liquid chromatography extraction methods and analysis of 4(5)-methylimidazole in food matrices. ResearchGate. [Link]
-
Alam, M. A., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. env.go.jp. [Link]
- E. I. du Pont de Nemours and Company. (1991). Process for preparing 1-alkylimidazoles.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. env.go.jp [env.go.jp]
Technical Support Center: Hydrazine Removal from 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Status: Operational Ticket ID: HYD-REM-001 Assigned Specialist: Senior Application Scientist Subject: Purification strategies for polar basic hydrazides containing Genotoxic Impurities (GTIs).
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: You are synthesizing 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide . This molecule presents a "perfect storm" for purification:
-
Polarity: The imidazole ring and hydrazide group make the molecule highly water-soluble, rendering standard aqueous workups (washing away hydrazine) ineffective.
-
Basicity: Both the imidazole moiety (pKa ~7.0–7.5) and the hydrazine impurity (pKa ~8.[1]1) are basic.[1][2] Acid-base extraction is difficult due to overlapping protonation states.
-
Reactivity: Both the product and the impurity contain the hydrazine motif (
vs ), making chemoselective scavenging difficult.
Regulatory Stakes: Hydrazine is a Class 1 Genotoxic Impurity (GTI) under ICH M7 guidelines. For a standard drug dose (<100 mg/day), the limit is typically 1.5 µ g/day (ppm levels) . You cannot rely on "good enough" purification; you need validated removal.
Decision Matrix: Select Your Workflow
Use the following logic flow to determine the correct purification strategy based on your current impurity levels.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on hydrazine load.
Diagnostic Module: "Is it really gone?"
Critical Warning: Hydrazine lacks a UV chromophore. You cannot see it on a standard HPLC-UV trace at 254 nm. You must derivatize it.
Protocol: Benzaldehyde Derivatization HPLC
This method converts hydrazine into benzalazine , which absorbs strongly at ~300-315 nm.
-
Sample Prep: Dissolve 10 mg of product in 1 mL MeOH.
-
Derivatization: Add 0.5 mL of Benzaldehyde solution (1% v/v in MeOH).
-
Incubation: Shake for 5 minutes at room temperature. (Hydrazine reacts instantly; hydrazides react slowly).
-
Analysis: Inject onto HPLC (C18 Column).
-
Mobile Phase: A: 0.1% Formic Acid / B: ACN.
-
Detection: UV at 315 nm .
-
Retention: Benzalazine is non-polar and will elute late (typically >10 min on a standard gradient), well separated from your polar imidazole product.
-
Removal Workflows
Workflow A: Azeotropic Distillation (Bulk Removal)
Mechanism: Hydrazine forms a high-boiling azeotrope with water (120°C) but a lower-boiling azeotrope with toluene and other solvents. This physically carries the impurity out of the reactor.
Step-by-Step:
-
Dissolve/suspend your crude residue in Toluene or Isopropanol (IPA) .
-
Note: Your imidazole product may not dissolve fully in toluene; this is fine.
-
-
Concentrate on a rotary evaporator at 50–60°C .
-
Repeat 3x: Redissolve the residue in fresh solvent and evaporate again.
-
Why this works: It breaks the hydrazine-hydrate hydrogen bond network.
-
Validation: Check weight. If weight > theoretical yield, hydrazine salts may still be present.
Workflow B: Chemoselective Scavenging (Trace Polishing)
Mechanism: Kinetic Resolution. Hydrazine (a bis-nucleophile) is more reactive toward aldehydes than your hydrazide product (mono-nucleophile with resonance stabilization) due to the Alpha Effect .
Reagent: Polymer-Supported Benzaldehyde (PS-Benzaldehyde).
-
Loading: Typically 1.0 – 1.5 mmol/g.
Step-by-Step:
-
Dissolution: Dissolve crude product in MeOH or DCM/MeOH (9:1).
-
Stoichiometry: Add 2–3 equivalents of PS-Benzaldehyde relative to the estimated hydrazine content (not the product).
-
Example: If you have 10g product with 1% hydrazine (0.1g), add resin calculated for 0.1g of hydrazine.
-
-
Conditions: Stir gently at Room Temperature for 2–4 hours.
-
Critical:Do NOT heat. Heating overcomes the kinetic barrier and causes the resin to scavenge your product (forming a hydrazone).
-
-
Filtration: Filter off the resin. The hydrazine is now covalently bound to the beads as a hydrazone.
-
Wash: Wash resin with MeOH to recover any non-specifically adsorbed product.
Figure 2: Kinetic resolution mechanism. Hydrazine reacts faster than the hydrazide product, allowing selective removal.
Troubleshooting & FAQs
Q1: I tried acid wash (1M HCl), but my yield dropped to zero. Where is my product? A: Your product contains an imidazole ring (basic) and a hydrazide (basic). It protonated and went into the aqueous layer along with the hydrazine.
-
Fix: You cannot use acid extraction. Use Workflow B (Scavenging) or Recrystallization from IPA/Ethanol (Hydrazine hydrohalides are soluble in ethanol; your product might crystallize out).
Q2: During scavenging, I see a new impurity peak growing. What is it? A: You likely let the reaction run too long or too hot. The resin started reacting with your product to form the product-hydrazone.
-
Fix: Limit time to 2 hours. Ensure temperature is < 25°C. Use a less reactive scavenger if necessary (e.g., PS-Cyclohexanone).
Q3: Can I use standard Silica Gel chromatography? A: Risky. Both imidazole and hydrazine streak badly on silica due to interaction with acidic silanols.
-
Fix: If you must use chromatography, use Neutral Alumina or add 1% Triethylamine to your eluent to block silanols. However, hydrazine often "smears" across the column, contaminating all fractions. Scavenging is superior.
Q4: The hydrazine level is stuck at 50 ppm and won't go lower. A: You may have "Hydrazine Salts" (e.g., sulfate or hydrochloride) trapped in the crystal lattice of your product.
-
Fix: Dissolve the product completely in water, adjust pH to ~9-10 (using Carbonate) to free the hydrazine base, then perform Azeotropic Distillation (Workflow A) or extract with n-Butanol.
Data Summary: Solvent Selection Guide
| Solvent | Hydrazine Solubility | Product Solubility (Est.) | Utility |
| Water | High | High | Avoid (Hard to remove) |
| Ethanol | High | Moderate | Good for Recrystallization |
| Toluene | Low (Azeotrope) | Low | Best for Azeotropic Removal |
| DCM | Low | Moderate | Good for Scavenging solvent |
References
-
ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).
-
Occupational Safety and Health Administration (OSHA) . Method 108: Hydrazine by HPLC. (Validated protocol for benzaldehyde derivatization).
- G. E. M. Maguire. Hydrazine and its derivatives: purification and derivatization. (General review on hydrazine chemistry and scavenging).
-
Polymer-Supported Reagents Handbook . Biotage / NovaBiochem Technical Notes on Aldehyde Resins. (Source for scavenger stoichiometry).
Sources
Technical Support Center: Optimizing Reaction Temperature for Imidazole Propanohydrazide Formation
Welcome to the technical support center for the synthesis of imidazole propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: the reaction temperature. Our goal is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to troubleshoot and optimize with confidence.
The formation of imidazole propanohydrazide, typically via the hydrazinolysis of a corresponding ester (e.g., ethyl 3-(1H-imidazol-1-yl)propanoate), is a nucleophilic acyl substitution. While seemingly straightforward, the reaction's success is exquisitely sensitive to thermal conditions. The imidazole moiety, while generally robust, and the desired hydrazide product can be susceptible to side reactions or degradation under suboptimal temperatures.[1][2] This guide will equip you to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding reaction temperature.
Q1: What is a standard starting temperature for the hydrazinolysis of an imidazole propanoate ester? A1: A judicious starting point for this reaction is typically refluxing in a lower-boiling alcohol solvent, such as ethanol or methanol.[3] This generally corresponds to a temperature range of 65-85°C. This temperature range is often sufficient to overcome the activation energy for the nucleophilic attack of hydrazine on the ester carbonyl without aggressively promoting side reactions.
Q2: My reaction is incredibly slow, with starting material persisting even after several hours. Should I just increase the heat? A2: While insufficient temperature is a likely cause, a knee-jerk increase in heat is not always the best solution. A slow reaction indicates that the activation energy barrier is not being efficiently overcome. Before drastically increasing the temperature, first ensure other parameters are optimal:
-
Reagent Stoichiometry: An insufficient excess of hydrazine hydrate can lead to incomplete conversion. Using a molar excess (from 1.2 to 20 equivalents has been reported for similar syntheses) can help drive the reaction to completion.[4]
-
Solvent Choice: The solvent must fully dissolve the starting ester. Alcohols like ethanol are common, but if your substrate has poor solubility, the reaction will be slow regardless of temperature.[5] If these factors are confirmed to be optimal, a systematic, incremental increase in temperature (e.g., in 10°C steps) while monitoring via Thin Layer Chromatography (TLC) is the recommended approach.
Q3: I'm observing multiple new spots on my TLC plate besides the product. Is this related to temperature? A3: Yes, this is a classic symptom of a reaction temperature being too high. Elevated temperatures can provide enough energy to activate alternative reaction pathways, leading to by-products.[3] Common impurities include:
-
Diacyl Hydrazide: Formed if one hydrazine molecule reacts with two molecules of your ester.
-
Degradation Products: The imidazole ring, though relatively stable, can degrade under harsh conditions, leading to colored impurities.[1][6] Lowering the reaction temperature is the first and most effective step to improve selectivity and minimize these side products.[3]
Q4: Can I run the reaction under solvent-free conditions at a high temperature to maximize the rate? A4: While solvent-free reactions can be highly efficient for some imidazole syntheses, they require careful temperature control.[7] For hydrazinolysis, the high concentration of reactants without a solvent to dissipate heat can easily lead to an exothermic runaway, significant side product formation, and potential degradation. It is generally safer and more controllable to perform this reaction in a suitable solvent under reflux.[3][4]
In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving specific issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Potential Cause 1: Reaction Temperature is Too Low
-
Scientific Rationale: The reaction, like most chemical reactions, has an activation energy. If the thermal energy supplied to the system is insufficient, the rate of successful collisions between the hydrazine and the ester will be too low to produce a significant amount of product in a reasonable timeframe.
-
Troubleshooting Protocol:
-
Confirm that you are using a sufficient excess of hydrazine hydrate (a 5-10 fold excess is a good starting point for difficult conversions).[3]
-
Ensure your starting material is fully dissolved in the chosen solvent (e.g., ethanol).
-
Increase the reaction temperature incrementally. If refluxing in ethanol (~78°C), consider switching to a higher boiling solvent like n-butanol (~118°C).
-
Monitor the reaction every 30-60 minutes using TLC. The disappearance of the starting material spot is the primary indicator of reaction completion.[4]
-
Potential Cause 2: Localized Overheating or Inefficient Heat Transfer
-
Scientific Rationale: On a larger scale, poor mixing can lead to localized "hot spots" where the temperature is much higher than the bulk solution, causing degradation, while other parts of the mixture remain too cool to react efficiently.[8]
-
Troubleshooting Protocol:
-
Ensure vigorous and efficient stirring throughout the reaction. For viscous mixtures, mechanical stirring is superior to magnetic stirring.
-
Use a heating mantle with an associated temperature controller and probe placed in the reaction mixture for accurate temperature regulation.
-
For scale-up, consider controlling the reaction rate by slowly adding one of the reagents to manage any exotherms.[8]
-
Problem 2: Product Appears Impure on TLC (Multiple Spots)
Potential Cause: Reaction Temperature is Too High
-
Scientific Rationale: Excess thermal energy can overcome the activation barriers for undesired side reactions that may have higher activation energies than the desired hydrazinolysis. This reduces the selectivity of the reaction. For instance, the formation of 2-aroyl-4(5)-arylimidazoles is a known side reaction in some imidazole syntheses that is highly dependent on reaction conditions.[8]
-
Troubleshooting Protocol:
-
Immediately reduce the reaction temperature. If refluxing, switch to a lower boiling point solvent or conduct the reaction at a specific temperature below the solvent's boiling point.
-
Consider extending the reaction time at this lower temperature to achieve full conversion. A slower, cleaner reaction is always preferable to a fast, impure one.
-
Optimize the stoichiometry. Using a larger excess of hydrazine can sometimes suppress the formation of diacyl hydrazide by-products by ensuring the ester is more likely to encounter a hydrazine molecule than a product molecule.
-
Data Summary: Temperature Effects
The following table summarizes the typical effects of temperature on the hydrazinolysis of an imidazole propanoate ester.
| Temperature Range | Expected Reaction Time | Probable Yield | Product Purity Profile | Key Considerations |
| Room Temp (20-25°C) | > 24 hours | Very Low (<10%) | High (if any product forms) | Reaction is likely too slow to be practical. |
| Low Heat (50-65°C) | 8 - 16 hours | Moderate (40-70%) | Generally Good | A good starting point for sensitive substrates. |
| Reflux (Ethanol, ~78°C) | 4 - 8 hours | Good to Excellent (70-95%) | Good, minor impurities possible | Often the optimal balance of speed and selectivity.[3] |
| High Heat (>100°C) | 1 - 3 hours | Variable (50-80%) | Poor to Moderate | High risk of side reactions and product degradation.[3][8] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common temperature-related issues in imidazole propanohydrazide synthesis.
Caption: A troubleshooting workflow for optimizing reaction temperature.
Experimental Protocols
Protocol 1: General Synthesis of Imidazole Propanohydrazide
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Hydrazine hydrate is toxic and corrosive.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting ester (e.g., ethyl 3-(1H-imidazol-1-yl)propanoate) (1.0 eq) in ethanol (10-20 volumes).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (5.0 eq) dropwise.
-
Heating: Heat the reaction mixture to reflux (~78°C) using a heating mantle controlled by a thermostat.
-
Monitoring: Monitor the reaction progress by TLC every hour (see Protocol 2 below). The reaction is typically complete within 4-8 hours, as indicated by the complete consumption of the starting ester.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether or cold ethanol to remove soluble impurities.[3][4]
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Sample Preparation: Withdraw a small aliquot (~5 µL) from the reaction mixture using a capillary tube. Dilute this aliquot with a small amount of the reaction solvent (e.g., ethanol) in a separate vial.
-
Spotting: On a silica gel TLC plate, spot the diluted reaction mixture alongside a spot of the starting ester (as a reference).
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., Dichloromethane:Methanol 9:1 or Ethyl Acetate:Methanol 95:5). The ideal solvent system should give the starting ester an Rf of ~0.7 and the more polar product an Rf of ~0.3.
-
Visualization: Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting ester is no longer visible in the reaction mixture lane.
References
- optimizing reaction conditions for the synthesis of p-aminosalicylic acid hydrazide - Benchchem.
-
Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis - ResearchGate. Available from: [Link]
- Avoiding common pitfalls in the scale-up synthesis of imidazole compounds. - Benchchem.
- Optimizing the reaction conditions for hydrazinolysis of phenazine esters - Benchchem.
-
Imidazole derivatives: Thermally stable organic luminescence materials - ResearchGate. Available from: [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV. Available from: [Link]
-
NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie -. Available from: [Link]
-
analytical methods - ATSDR. Available from: [Link]
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Macromolecules - ACS Publications. Available from: [Link]
-
Three Methods of Detection of Hydrazines - Tech Briefs. Available from: [Link]
-
Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Available from: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available from: [Link]
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC. Available from: [Link]
-
Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection - DTIC. Available from: [Link]
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
-
Chapter 8 - Research Explorer. Available from: [Link]
- US5726293A - Affinity purification methods involving imidazole elution - Google Patents.
-
Synthesis and thermotropic behaviour of imidazole-terminated liquid crystals | Request PDF. Available from: [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI. Available from: [Link]
-
Imidazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. Available from: [Link]
-
Atmospheric reaction of hydrazine plus hydroxyl radical - PMC. Available from: [Link]
-
Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Available from: [Link]
-
Vivaspin® Ultrafiltration Devices: Tools for Concentrating His-Tagged Proteins Eluted in High Imidazole Following Affinity Chromatography - Sartorius. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available from: [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. Available from: [Link]
-
Determination of Imidazole salt concentration in purified protein? - ResearchGate. Available from: [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available from: [Link]
-
Temperature dependence of graphene oxide reduced by hydrazine hydrate - PubMed. Available from: [Link]
-
Reactions of hydrazines with esters and carboxylic acids | The Journal of Organic Chemistry. Available from: [Link]
-
The reaction of ester 1 with hydrazine hydrate. - ResearchGate. Available from: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. Available from: [Link]
-
Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]
-
Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. Available from: [Link]
-
Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Available from: [Link]
-
Current progress in the synthesis of imidazoles and their derivatives via the use of green tools - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
resolving hygroscopic challenges with 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physical and chemical stability of highly polar small molecules. 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is a potent building block in drug development, featuring both an imidazole ring and a hydrazide moiety. While these functional groups are excellent for target binding, they create a "perfect storm" for hygroscopicity. The extensive hydrogen-bond donor and acceptor sites lead to rapid atmospheric moisture scavenging, resulting in caking, poor flowability, and hydrolytic degradation.
This guide provides a self-validating framework, combining mechanistic causality with field-proven troubleshooting protocols to ensure the integrity of your experimental workflows.
Section 1: Mechanistic FAQs (The "Why" Behind the Challenge)
Q1: Why is 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide exceptionally prone to moisture uptake? A1: The hygroscopicity is driven by the thermodynamics of its functional groups. The imidazole nitrogen acts as a strong hydrogen-bond acceptor, while the hydrazide group (-CO-NH-NH2) provides multiple hydrogen-bond donors and acceptors. When exposed to ambient humidity, the free energy of mixing between atmospheric water vapor and the crystal lattice favors the formation of a surface hydration layer. Understanding this hygroscopicity is critical across the entire supply chain to prevent physical and chemical changes like caking or hydrolysis (1)[1].
Q2: How does moisture physically and chemically compromise the compound during formulation? A2: Physically, moisture acts as a plasticizer. It lowers the glass transition temperature (Tg) of any amorphous regions within the powder, causing particles to coalesce and cake. This severely impedes powder flow and causes adherence to milling machines and punches during tableting (). Chemically, the absorbed water can initiate nucleophilic attack on the hydrazide bond, cleaving it back to the corresponding carboxylic acid and introducing toxic hydrazine-derivative impurities (2)[2].
Mechanistic pathway of moisture-induced physical and chemical degradation.
Section 2: Troubleshooting Guide & Mitigation Strategies
Q3: My batch has caked inside the amber glass bottle. How can I recover it, and how do I prevent this? A3:
-
Causality: Caking occurs because moisture absorbed during brief exposures (e.g., opening the bottle in ambient air) facilitates solid-state liquid bridge formation between particles.
-
Recovery: Do not aggressively mill the caked solid in ambient air; the mechanical energy coupled with moisture will induce further degradation. Transfer the bottle to a controlled environment (glove box at <15% RH). Gently break the cake using a mortar and pestle, then dry the material under high vacuum (<10 mbar) at 40°C for 24 hours.
-
Prevention: Store the compound in tightly sealed containers with desiccant pouches (e.g., silica gel or molecular sieves) which chemically or physically bind water molecules (). Always equilibrate the container to room temperature before opening to prevent condensation.
Q4: What formulation strategies can we employ to mitigate hygroscopicity for solid dosage forms? A4: For highly hygroscopic small molecules like this hydrazide, crystal engineering (co-crystallization) is highly effective. By introducing a stabilizing co-former (e.g., a dicarboxylic acid), you occupy the primary water-binding sites (the imidazole and hydrazide nitrogens) with stable intermolecular hydrogen bonds, effectively "tucking away" the hygroscopic centers from the environment (3)[3].
Section 3: Experimental Protocols
To ensure trust and reproducibility, implement the following self-validating protocols in your workflow.
Protocol 1: Dynamic Vapor Sorption (DVS) Moisture Profiling
Purpose: To quantitatively classify the hygroscopicity of the compound and determine critical relative humidity (RH) thresholds for handling.
-
Sample Preparation: Accurately weigh ~10–20 mg of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide into a tared quartz sample pan.
-
Instrument Setup: Load the pan into the DVS analyzer. Set the carrier gas (Nitrogen) flow rate to 200–500 sccm.
-
Equilibration: Isothermally hold the sample at 25°C and 0% RH until the mass change ( dm/dt ) is <0.001% wt/min for at least 10 minutes to establish a dry baseline.
-
Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium is reached ( dm/dt <0.001% wt/min) or for a maximum of 3 hours (1)[1].
-
Self-Validation (Desorption Cycle): Decrease RH in 10% decrements back to 0% RH. Validation check: If a significant hysteresis loop is observed, the moisture uptake is not purely surface adsorption; it indicates bulk absorption or hydrate formation, requiring stricter handling controls.
Protocol 2: Co-Crystallization via Liquid-Assisted Grinding (LAG)
Purpose: To alter the crystal packing and block water-binding sites, reducing overall hygroscopicity.
-
Co-former Selection: Select a GRAS (Generally Recognized As Safe) co-former with strong hydrogen-bond donating capacity (e.g., succinic acid).
-
Milling: In an agate ball mill, combine equimolar amounts of the hydrazide API and the co-former.
-
Solvent Catalysis: Add a catalytic amount of a non-aqueous solvent (e.g., 10 µL of absolute ethanol per 100 mg of powder mixture) to facilitate molecular mobility.
-
Grinding: Mill the mixture at 20-30 Hz for 20 minutes.
-
Self-Validation: Analyze the resulting powder via X-ray Powder Diffraction (XRPD). Validation check: The emergence of a new, distinct diffraction pattern confirms successful co-crystal formation. Subject the new phase to Protocol 1 (DVS) to validate the reduction in moisture uptake.
Strategic workflow for identifying and mitigating hygroscopic behavior in API development.
Section 4: Data Presentation
To assist in your formulation and handling strategies, the following table summarizes typical hygroscopicity classifications and their corresponding operational impacts, based on standardized DVS data.
| Hygroscopicity Classification | Mass Increase at 80% RH / 25°C | Physical Consequence on Hydrazide Derivatives | Recommended Mitigation Strategy |
| Slightly Hygroscopic | 0.2% – 2.0% | Minor flow resistance; no caking. | Standard packaging; ambient handling. |
| Moderately Hygroscopic | 2.0% – 15.0% | Moderate caking; adherence to milling equipment. | Desiccant packaging; process at <40% RH. |
| Very Hygroscopic | > 15.0% | Severe caking; deliquescence; rapid hydrolysis. | Glovebox handling (<15% RH); Co-crystallization. |
| Deliquescent | Forms a liquid | Complete phase change; total loss of structural integrity. | Strict hermetic sealing; immediate formulation. |
Note: 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide typically falls into the "Moderately to Very Hygroscopic" category depending on its initial polymorphic form and particle size.
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals | nih.gov | 3
-
Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain | tandfonline.com | 1
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview | jocpr.com |Link
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | nih.gov | 2
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Thermal Degradation of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond surface-level fixes. Here, we address the fundamental thermodynamic and kinetic vulnerabilities of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide . By understanding the causality behind its degradation, you can implement robust, self-validating workflows to preserve the integrity of your active pharmaceutical ingredients (APIs) and synthetic intermediates.
Section 1: Core Knowledge Base (FAQ)
Q1: What is the primary mechanism of thermal degradation for this molecule? A: The molecule is bifunctional, containing a highly stable imidazole ring and a thermally labile propanohydrazide chain. The imidazole ring is stabilized by aromatic resonance and typically withstands temperatures exceeding 350°C[1]. However, the hydrazide moiety (-CO-NH-NH₂) acts as a thermodynamic sink. Under thermal stress (typically >150°C), the relatively low dissociation energy of the N-N bond leads to homolytic cleavage, generating radical intermediates and evolving toxic hydrazine gas[2].
Q2: How does environmental moisture alter the degradation profile? A: Moisture fundamentally shifts the degradation mechanism from homolytic cleavage to hydrolytic scission. The carbonyl carbon of the hydrazide is highly electrophilic. At elevated temperatures, trace water acts as a nucleophile, attacking the amide-like C-N bond[3]. This hydrolysis yields 3-(5-methyl-1H-imidazol-1-yl)propanoic acid and hydrazine. Because hydrolytic cleavage requires significantly lower activation energy than homolytic cleavage, wet samples will degrade at much lower temperatures (80°C–120°C).
Fig 1. Mechanistic pathways of thermal and hydrolytic degradation of the propanohydrazide moiety.
Q3: Why do we observe batch-to-batch variability in thermal stability? A: This is almost always a catalytic issue. Trace transition metals (e.g., Pd, Cu, Fe) carried over from upstream synthesis lower the activation energy for hydrazide oxidation. If your batch degrades prematurely, audit your metal scavenging protocols.
Section 2: Troubleshooting Guide
Issue 1: Significant purity drop during vacuum drying.
-
Causality: Drying temperatures exceeding 60°C, when combined with residual solvent moisture, initiate premature hydrolysis before the water can be evacuated[3].
-
Resolution: Implement a step-down vacuum drying protocol. Maintain the jacket temperature below 45°C and ensure high vacuum (<50 mbar) to pull off moisture before applying higher thermal stress.
Issue 2: Detection of free hydrazine in the final intermediate.
-
Causality: High-temperature unit operations (such as distillation or hot melt extrusion) induce thermal homolytic cleavage of the N-N bond, trapping evolved hydrazine in the bulk powder[4].
-
Resolution: Limit absolute thermal exposure times. If solvent removal is required, transition from batch distillation to Wiped Film Evaporation (WFE), keeping the thermal residence time strictly under 60 seconds.
Section 3: Quantitative Data & Thermal Parameters
To standardize your storage and handling, refer to the established thermal boundaries for imidazole-hydrazide derivatives.
| Parameter | Value / Range | Causality & Operational Implication |
| Imidazole Ring Td (Onset) | > 350 °C | Highly stable due to aromaticity; rarely the point of failure[1]. |
| Hydrazide Td (Onset, Dry) | 170 °C – 200 °C | Threshold for homolytic N-N bond cleavage[2]. Avoid operations >150°C. |
| Hydrazide Td (Onset, Wet) | 80 °C – 120 °C | Heat accelerates nucleophilic attack by water[3]. Strict anhydrous conditions required above 60°C. |
| Recommended Storage | -20 °C to 4 °C | Suppresses slow ambient hydrolysis and oxidation over long-term storage[5]. |
Section 4: Experimental Protocols
Protocol: Self-Validating Thermal Stress Testing (Forced Degradation)
To accurately map the degradation profile of your specific batch, you must use a self-validating experimental design. We do not just measure degradation; we measure the reliability of the degradation assay itself.
Step 1: Sample Preparation (Triplicate Matrix) Prepare three aliquots of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (10 mg each).
-
Aliquot A (Control): Dry powder, purged with Argon.
-
Aliquot B (Hydrolytic Stress): Spiked with 10% w/w HPLC-grade water.
-
Aliquot C (Catalytic Stress): Spiked with 10 ppm Cu(II)SO₄.
Step 2: Thermal Exposure Place all aliquots in sealed, pressure-rated headspace vials. Heat at 80°C for exactly 48 hours in a validated stability chamber. Causality: 80°C is chosen as it is below the dry homolytic cleavage threshold but high enough to force hydrolytic and catalytic degradation.
Step 3: Kinetic Quenching Remove vials and immediately submerge in a 4°C cooling block. Causality: Hydrazide degradation kinetics are highly non-linear. Residual heat in the glass vial will continue to drive degradation; quenching freezes the kinetic profile for accurate measurement.
Step 4: Orthogonal Analysis
-
HPLC-UV: Quantify the intact molecule and the formation of the propanoic acid derivative.
-
GC-MS (Headspace): Detect volatile hydrazine or nitrogen gas evolution[6].
Step 5: The Self-Validation Check Evaluate Aliquot A (Control) first. If Aliquot A exhibits >2% degradation from its Day 0 baseline, the entire assay invalidates itself. This indicates that the starting material was already compromised, or the vial seals failed, allowing ambient oxygen/moisture to enter. Discard the results and restart. This strict internal control prevents false-positive degradation assignments.
Fig 2. Self-validating workflow for forced thermal degradation and stability testing.
Section 5: References
-
"Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis - CNR-IRIS". CNR. URL:
-
"An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N'-Bis(P-toluenesulfonyl)hydrazine - Benchchem". Benchchem. URL:
-
"THE DECOMPOSITION OF HYDRAZINE VAPOR IN ELECTRICAL DISCHARGES - Canadian Science Publishing". Canadian Science Publishing. URL:
-
"Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone - Economics and Finance Research". RePEc. URL:
-
"Preparation and Thermal Behavior of High Energetic Eutectic Mixture of Ammonium Dinitramide and Hydrazide Compounds - J-Stage". J-Stage. URL:
-
"Biotin Hydrazide | Carbonyl Probe - MedchemExpress.com". MedchemExpress. URL:
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preliminary Determination Of Hydrolytic Stability Of A Pyrrole-Based Hydrazide And Its Hydrazone [ideas.repec.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation and Thermal Behavior of High Energetic Eutectic Mixture of Ammonium Dinitramide and Hydrazide Compounds [jstage.jst.go.jp]
Technical Support Center: Shelf-Life Extension for Imidazole-Based Hydrazides
The following technical guide is structured as a specialized support center resource for researchers working with imidazole-based hydrazides. It addresses the unique stability challenges posed by the coexistence of the nucleophilic hydrazide group and the basic imidazole ring.
Status: Active | Topic: Stability & Formulation | Audience: R&D, CMC Scientists
Executive Summary
Imidazole-based hydrazides (e.g., imidazole-4-carbohydrazide derivatives) present a "double-edged" stability profile.[1] The hydrazide moiety (
Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: My solid-state API is turning yellow/orange upon storage, even at 4°C. Is this photodegradation?
Diagnosis: While imidazoles are UV-sensitive, rapid yellowing in hydrazides is typically a signature of oxidative dehydrogenation , not just photolysis.
Mechanism: Trace metal ions (Cu²⁺, Fe³⁺) or atmospheric oxygen oxidize the hydrazide group (
-
Chelation: Incorporate EDTA (0.05% w/w) in the final crystallization or formulation to sequester catalytic metals.
-
Inert Packaging: Switch to amber glass vials with a nitrogen headspace.
-
Validation: Perform a "Metal Spike Test" (See Protocol A).
Q2: We observe a loss of potency and the appearance of a carboxylic acid impurity in aqueous buffer. Adjusting pH to 7.4 didn't help.
Diagnosis: You are likely observing base-catalyzed hydrolysis , exacerbated by the imidazole ring.
Mechanism: At pH 7.4, the non-protonated imidazole nitrogen (
-
pH Shift: Target a storage pH of 4.5 – 5.5 . At this pH, the imidazole ring is largely protonated (imidazolium), abolishing its general base capability and stabilizing the amide bond.
-
Buffer Selection: Avoid phosphate buffers if metal ions are a concern (phosphates can precipitate metals but also catalyze hydrolysis). Use Citrate or Acetate buffers.
Q3: The lyophilized cake is collapsing or becoming sticky (melt-back).
Diagnosis: Imidazole salts are often hygroscopic and can lower the glass transition temperature (
-
Salt Screen: Switch from Hydrochloride (HCl) to Tosylate or Mesylate salts, which generally exhibit higher melting points and lower hygroscopicity.
-
Bulking Agents: Use Mannitol (crystalline) rather than amorphous sugars (sucrose) to provide a rigid scaffold.
Part 2: Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways that must be controlled.
Caption: Primary degradation map. Red paths indicate critical failure modes (Oxidation/Hydrolysis). Green path indicates condensation with excipient impurities.
Part 3: Experimental Protocols
Protocol A: Accelerated Stability & Metal Spike Test
Purpose: To distinguish between oxidative sensitivity and hydrolytic instability.
Reagents:
-
API (Imidazole-Hydrazide)
- (Analytical Grade)
- (3% solution)
-
Buffer (Acetate pH 5.0, Phosphate pH 7.4)
Workflow:
-
Preparation: Prepare a 1 mg/mL solution of API in both pH 5.0 and pH 7.4 buffers.
-
Spiking: Divide each solution into three aliquots:
-
Control: No additive.
-
Oxidative Stress:[2] Add
(0.1% final conc). -
Metal Stress: Add
(10 ppm final conc).
-
-
Incubation: Store at 40°C for 24 hours.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Pass Criteria: >95% recovery in Control.
-
Interpretation:
-
Degradation in Metal Stress > Control
Oxidation prone (Add EDTA). -
Degradation in pH 7.4 > pH 5.0
Base-catalyzed Hydrolysis (Adjust pH).
-
-
Protocol B: Excipient Compatibility Screening (Binary Mix)
Purpose: To prevent condensation reactions (hydrazone formation).
Method:
-
Mix API and Excipient (1:1 ratio) in a glass vial.
-
Add 5% water (w/w) to simulate moisture uptake.
-
Seal and incubate at 50°C for 2 weeks.
-
Critical Check: Dissolve and check LC-MS for [M + Excipient_Aldehyde - H2O] peaks.
-
Note: Avoid reducing sugars (Lactose, Glucose) which react rapidly with hydrazides to form glycosyl hydrazones.
-
Part 4: Data & Reference Tables
Table 1: Recommended Storage & Formulation Parameters
| Parameter | Recommendation | Scientific Rationale |
| pH Range | 4.5 – 5.5 | Protonates imidazole ( |
| Excipients (Binders) | HPMC, PVP | Non-reactive. Avoids aldehyde impurities found in some PEGs.[3] |
| Excipients (Fillers) | Mannitol, MCC | Low water activity ( |
| Antioxidants | Bisulfite, EDTA | Hydrazides are reducing agents; protect against radical oxidation and metal catalysis. |
| Atmosphere | Nitrogen/Argon | Essential to prevent formation of diimide/azo species. |
Table 2: Common Impurities and Their Origins
| Impurity Type | Detection (LC-MS) | Root Cause |
| Carboxylic Acid | Hydrolysis (Acid/Base catalyzed). | |
| Diimide/Azo | Oxidation (Air/Metal). | |
| Hydrazone | Condensation with aldehydic excipients or impurities.[3][4] |
References
-
Hydrolytic Stability of Hydrazones and Hydrazides Source: SciSpace / NIH Context: Establishes the pH-dependence of hydrazide hydrolysis and the catalytic role of neighboring groups. URL:[Link]
-
Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs Source: PMC (PubMed Central) Context: Details the oxidative degradation pathways of hydrazide/hydrazone drugs and the formation of azo impurities. URL:[Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety Source: PubMed Context: Specific mechanisms regarding imidazole ring oxidation and its interaction with adjacent functional groups. URL:[Link]
-
Low Moisture Excipients for Moisture-Sensitive APIs Source: Roquette Technical Literature Context: Selection of excipients (Mannitol vs. Sorbitol) for hydrolytically unstable compounds like hydrazides. URL:[Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Strategic Characterization of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide: Regioisomer Discrimination & Peak Assignment
Topic: 1H NMR peak assignment for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide Content Type: Publish Comparison Guide
Executive Summary
This guide provides a definitive technical framework for the structural validation of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide .[1] In drug development, this motif often serves as a critical linker.[1] However, the synthesis of N-substituted methylimidazoles is prone to regioisomerism, frequently yielding the thermodynamically favored 1,4-isomer alongside or instead of the desired 1,5-isomer.
This document compares the Target Product (1,5-isomer) against its primary Alternative (1,4-isomer) , establishing a self-validating NMR protocol to ensure structural integrity.
Part 1: The Core Challenge – Regioisomerism
The primary analytical challenge is distinguishing the position of the methyl group on the imidazole ring relative to the propyl linker.[1] Standard 1H NMR chemical shifts alone are often insufficient due to the similar electronic environments of the 1,4- and 1,5-isomers.
Comparative Analysis: Target (1,5-isomer) vs. Alternative (1,4-isomer)
| Feature | Target Product (1,5-isomer) | Alternative / Impurity (1,4-isomer) | Differentiation Strategy |
| Structure | Methyl group at C5 (adjacent to N-linker).[2] | Methyl group at C4 (remote from N-linker).[1] | NOESY / ROESY |
| Steric Environment | High steric crowding between N-CH₂ and C5-CH₃. | Low steric crowding; Methyl is isolated.[1] | NOE Cross-peaks |
| C2-H Shift | ~7.5 – 7.8 ppm (Slightly shielded by N-alkyl).[1] | ~7.4 – 7.7 ppm.[1] | Ambiguous (Solvent dependent). |
| Ring Proton | C4-H (Singlet).[1] | C5-H (Singlet). | HMBC correlations (C-N connectivity). |
| Thermodynamics | Kinetic product (often harder to synthesize).[1] | Thermodynamic product (favored).[1] | Synthetic Route Validation |
Part 2: Experimental Protocol & Causality
To ensure Trustworthiness , this protocol uses DMSO-d₆ .
-
Causality: Chloroform (CDCl₃) often leads to broad or invisible hydrazide protons (-CONHNH₂) due to rapid exchange or poor solubility.[1] DMSO-d₆ stabilizes these exchangeable protons via hydrogen bonding, allowing for full integration and quantification.
Step-by-Step Characterization Workflow
-
Sample Preparation:
-
Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆ .
-
Critical Step: Ensure the sample is free of acidic impurities (TFA, HCl), which will collapse the hydrazide signals and shift the imidazole protons downfield.[1]
-
-
Acquisition Parameters (600 MHz equivalent recommended):
-
Self-Validating Check (The "Truth" Test):
Part 3: Detailed Peak Assignment
Expected Chemical Shifts (DMSO-d₆)
| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| Hydrazide NH | Exch. | 9.0 – 9.2 | Broad Singlet | 1H | Deshielded amide proton; disappears with D₂O shake.[1] |
| Imidazole C2-H | Arom.[3][4] | 7.5 – 7.6 | Singlet | 1H | Most deshielded aromatic; between two nitrogens.[1] |
| Imidazole C4-H | Arom.[3][4][5][6] | 6.7 – 6.9 | Singlet | 1H | Unique to 1,5-isomer. (If 1,4-isomer, this is C5-H ~6.9-7.1). |
| Hydrazide NH₂ | Exch. | 4.0 – 4.5 | Broad Singlet | 2H | Variable shift; often overlaps with water or N-CH₂. |
| N1-CH₂ | Aliph. | 4.1 – 4.2 | Triplet ( | 2H | Deshielded by imidazole nitrogen.[1] Key NOE probe. |
| CO-CH₂ | Aliph. | 2.0 – 2.1 | Triplet ( | 2H | Alpha to carbonyl.[1] |
| C5-CH₃ | Aliph. | 2.1 – 2.2 | Singlet | 3H | Methyl attached to aromatic ring.[1] Key NOE source. |
| Central CH₂ | Aliph.[1] | 1.8 – 1.9 | Quintet | 2H | Shielded central methylene.[1] |
Note: Chemical shifts are estimates based on fragment analysis of N-alkylated imidazoles and propanohydrazides. [1, 2]
Part 4: Visualization of Structural Logic
The following diagrams illustrate the assignment workflow and the critical NOE interaction that distinguishes the target product from its alternative.
Diagram 1: The Assignment Logic Flow
Caption: A logical decision tree for assigning peaks and validating the regioisomer.
Diagram 2: Regioisomer Discrimination (NOE Interaction)
Caption: Visualizing the spatial proximity required for the diagnostic NOE signal.
References
-
National Institutes of Health (NIH). (2007).[1] Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione. PubMed.[1] Retrieved March 9, 2026, from [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved March 9, 2026, from [Link][1]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmse000790 Imidazole - Supplemental Proton Data at BMRB [bmrb.io]
- 5. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE(29636-87-1) 13C NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
FTIR spectrum analysis of carbonyl and NH bands in propanohydrazides
High-Fidelity FTIR Spectrum Analysis of Carbonyl and NH Bands in Propanohydrazides: ATR vs. KBr Transmission
Executive Summary Propanohydrazides represent a critical class of compounds in pharmaceutical development (e.g., NSAID derivatives, anticonvulsants) and materials science (e.g., corrosion inhibitors). The structural confirmation of these molecules relies heavily on Fourier Transform Infrared (FTIR) spectroscopy, specifically the diagnostic vibrational modes of the hydrazide pharmacophore: the N-H stretching and the carbonyl (C=O) stretching bands.
However, the choice of FTIR sampling technique—Attenuated Total Reflectance (ATR) versus classic Potassium Bromide (KBr) Transmission—fundamentally alters the spectral output. This guide provides an objective, data-driven comparison of these two methodologies, exploring the causality behind spectral artifacts and providing self-validating protocols for drug development professionals.
The Propanohydrazide Spectroscopic Signature
The hydrazide functional group (-CO-NH-NH₂) presents a unique hydrogen-bonding network in the solid state. Accurate characterization requires the resolution of three primary regions:
-
N-H Stretching : Typically observed in the 3150–3400 cm⁻¹ region. In primary hydrazides, this often splits into asymmetric and symmetric stretches. For substituted propanohydrazides (e.g., carprofen hydrazide derivatives), a distinct N-H stretch appears around 3340 cm⁻¹[1].
-
Carbonyl (C=O) Stretching (Amide I equivalent) : A highly polar bond yielding a strong, sharp absorption band between 1650–1690 cm⁻¹[1].
-
N-H Bending (Amide II equivalent) : Usually found between 1540–1600 cm⁻¹.
Technology Comparison: ATR-FTIR vs. KBr Pellet Transmission
While both techniques map the same fundamental molecular vibrations, their physical interaction with the sample dictates their performance in resolving the delicate N-H and C=O bands.
-
KBr Pellet (Transmission) : This legacy method involves diluting the sample in an IR-inactive salt (KBr) and pressing it into a transparent disc. It operates on the principles of the Beer-Lambert law, providing a true transmission spectrum with exceptionally high sensitivity for trace components[2]. It remains the gold standard for quantitative work and matching historical spectral libraries.
-
ATR-FTIR : A modern, non-destructive technique where the sample is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates the sample surface, generating the spectrum rapidly without the need for dilution or extensive preparation[3][4].
Causality in Spectral Artifacts (Mechanistic Grounding)
To achieve high-fidelity data, scientists must understand the physical causality behind the spectral differences between these two techniques.
-
The Moisture Interference in KBr (The N-H Masking Effect) : KBr is an alkali halide that is highly hygroscopic. During sample grinding, it rapidly absorbs ambient humidity. Water exhibits a massive, broad O-H stretching band (3200–3600 cm⁻¹) and an H-O-H bending band (~1640 cm⁻¹). Because the propanohydrazide N-H stretch (~3340 cm⁻¹) and C=O stretch (~1650 cm⁻¹) fall exactly within these regions, absorbed water will hydrogen-bond with the hydrazide. This causes severe peak broadening, shifting, or complete masking of the diagnostic bands, leading to false structural interpretations[4].
-
The Wavelength-Dependent Penetration in ATR (The Intensity Skew) : In ATR, the depth of penetration (
) of the evanescent wave is directly proportional to the wavelength of the infrared light. Because wavenumber is inversely proportional to wavelength, the penetration depth at 3300 cm⁻¹ (N-H region) is roughly half of that at 1650 cm⁻¹ (C=O region)[3][5]. Consequently, in an uncorrected ATR spectrum of a propanohydrazide, the N-H band will appear artificially weak compared to the highly intense C=O band. If uncorrected, this optical physics phenomenon can mislead researchers regarding the molecule's stoichiometry or hydrogen-bonding state.
Quantitative Data Comparison
The following table summarizes the expected spectral behavior of a standard substituted propanohydrazide across both sampling techniques.
| Spectral Feature | Expected Wavenumber (cm⁻¹) | ATR-FTIR Characteristics | KBr Transmission Characteristics |
| N-H Stretching | 3150 – 3400 | Lower relative intensity due to shallow penetration depth. Sharp, well-resolved peaks if the sample is dry. | High relative intensity. Prone to severe broadening and masking if KBr absorbs ambient moisture. |
| C=O Stretching | 1650 – 1690 | Exceptionally high relative intensity. True representation of the unperturbed solid-state lattice. | Strong intensity. High risk of overlap with the H-O-H bending mode of water (~1640 cm⁻¹) if the pellet is wet. |
| N-H Bending | 1540 – 1600 | Clear, sharp resolution. Unaffected by matrix interactions. | Clear resolution, but susceptible to solid-state matrix effects or ion exchange with the KBr lattice. |
Self-Validating Experimental Protocols
To ensure analytical trustworthiness, the following protocols incorporate built-in validation checks to guarantee systemic integrity.
Protocol A: High-Fidelity KBr Pellet Preparation
-
Desiccation : Store spectroscopic-grade KBr in an oven at 105°C.
-
Validation Check: The KBr powder must flow freely without clumping; clumping indicates moisture saturation which will ruin the N-H band analysis.
-
-
Milling : Combine the propanohydrazide sample with KBr at a strict 1:100 ratio (e.g., 2 mg sample to 200 mg KBr). Grind in an agate mortar for exactly 60 seconds. Over-grinding can induce polymorphic transformations.
-
Pressing : Transfer the mixture to a die and apply a vacuum for 2 minutes to evacuate air. Apply 10 tons of pressure using a hydraulic press for 3 minutes[4].
-
Measurement & Validation : Place the pellet in the spectrometer.
-
Validation Check: Before analyzing the hydrazide bands, inspect the baseline between 4000–3800 cm⁻¹. If the transmittance is <90% or slopes steeply downward, the pellet contains trapped air or large particles causing Mie scattering. Discard and remake.
-
Protocol B: ATR-FTIR Measurement with Depth Correction
-
Crystal Preparation : Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate.
-
Validation Check: Run a background scan. The energy profile must show zero residual absorbance in the C-H (2900 cm⁻¹) and C=O (1650 cm⁻¹) regions.
-
-
Sample Application : Place 5–10 mg of the propanohydrazide powder directly onto the crystal, ensuring complete coverage of the active area.
-
Pressure Application : Lower the ATR anvil to apply pressure.
-
Validation Check: Monitor the live spectral preview. The peak intensity of the carbonyl band (~1650 cm⁻¹) must reach at least 0.1 absorbance units. If it does not, increase the anvil pressure to establish proper optical contact.
-
-
Data Processing : Acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution). Immediately apply an "ATR Correction" algorithm in the spectrometer software to mathematically adjust the intensities, compensating for the wavelength-dependent penetration depth[5].
Decision Workflow Visualization
The following logical matrix guides the selection of the appropriate sampling technique based on the experimental constraints of the propanohydrazide sample.
Figure 1: Decision matrix and workflow for selecting FTIR sampling techniques for propanohydrazides.
References
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Source: Kintek Press[Link]
-
FTIR: Transmission vs ATR spectroscopy Source: Specac Ltd[Link]
-
Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM[Link]
-
Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders Source: National Center for Biotechnology Information (PMC)[Link]
-
What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why? Source: ResearchGate Discussions[Link]
Sources
- 1. Synthesis and Bioinformatic Characterization of New Schiff Bases with Possible Applicability in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinteksolution.com [kinteksolution.com]
- 3. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide: HPLC Methodologies for the Purity Analysis of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
As drug development pipelines increasingly rely on highly polar, nitrogen-rich heterocyclic building blocks, analytical scientists face significant challenges in method development. 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is a prime example of such a compound. Featuring both a basic imidazole ring and a highly reactive, polar hydrazide moiety, this molecule defies standard chromatographic conventions.
This guide objectively compares the performance of traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity analysis of this compound, providing field-proven protocols, mechanistic causality, and empirical data to guide your analytical strategy.
The Analytical Challenge: Polarity and Basicity
To design a self-validating analytical method, we must first understand the physicochemical behavior of the target molecule. 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide presents two distinct chromatographic hurdles:
-
Extreme Hydrophilicity: The propanohydrazide tail contains multiple hydrogen-bond donors and acceptors. In a standard RP-HPLC environment, highly polar hydrazine derivatives exhibit minimal partitioning into the hydrophobic C18 stationary phase, often eluting at or near the void volume (
)[1]. -
Basic Nitrogen Interactions: The imidazole ring possesses a basic nitrogen atom. On silica-based reversed-phase columns, these basic sites interact with unendcapped, acidic residual silanols via secondary ion-exchange mechanisms, resulting in severe peak tailing and compromised resolution[2].
Because of these factors, forcing this molecule through a standard C18 column requires aggressive ion-pairing reagents or highly aqueous mobile phases (which risk stationary phase dewetting/collapse). Instead, an orthogonal approach like HILIC leverages the molecule's polarity as an advantage rather than a liability[3].
Workflow for selecting and optimizing the HPLC method for polar basic compounds.
Mechanistic Evaluation: RP-HPLC vs. HILIC
Understanding the causality behind retention mechanisms is critical for troubleshooting and method validation.
RP-HPLC (The Hydrophobic Failure): In RP-HPLC, retention is driven by hydrophobic interactions. Because 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is heavily hydrated in the mobile phase, it energetically prefers the eluent over the C18 alkyl chains. Native polar hydrazides and glycans typically show zero to negligible retention on RP platforms without chemical derivatization[4].
HILIC (The Partitioning Success): HILIC operates on a fundamentally different principle. By using a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase (typically >70% Acetonitrile), water from the mobile phase forms a semi-immobilized, water-enriched layer on the surface of the stationary phase. The highly polar hydrazide and imidazole groups partition dynamically into this aqueous layer via hydrogen bonding and dipole-dipole interactions[3]. In HILIC, water is the strong solvent, and acetonitrile is the weak solvent.
Comparison of retention mechanisms between RP-HPLC and HILIC for polar analytes.
Step-by-Step Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis.
Protocol A: Standard RP-HPLC (C18) - Comparative Baseline
Causality: A low pH buffer is utilized to protonate the residual silanols on the silica support, suppressing their ion-exchange activity to minimize imidazole peak tailing[2]. However, this also protonates the analyte, further reducing its already poor hydrophobic retention.
-
Column: Octadecylsilane (C18), 150 mm × 4.6 mm, 5 µm (Endcapped).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 2% B (Hold to maximize polar retention)
-
2.0 - 10.0 min: 2% to 40% B
-
10.0 - 12.0 min: 40% to 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm (optimal for the imidazole ring).
-
Sample Diluent: 95% Water / 5% Acetonitrile.
Protocol B: HILIC (Amide) - Optimized Method
Causality: An Amide column provides excellent hydrogen-bonding capabilities. Ammonium formate is added to the aqueous phase to provide sufficient ionic strength, which masks secondary electrostatic interactions between the basic imidazole and the silica matrix, ensuring sharp, symmetrical peaks[3].
-
Column: Amide-bonded Silica, 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Ultrapure Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: (Note: In HILIC, high organic is the weak eluent)
-
0.0 - 2.0 min: 90% B (Initial hold for partitioning)
-
2.0 - 12.0 min: 90% to 60% B
-
12.0 - 15.0 min: 60% B (Hold to elute tightly bound polar impurities)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Slightly elevated to improve mass transfer in highly organic eluents).
-
Detection: UV at 215 nm.
-
Sample Diluent: 75% Acetonitrile / 25% Water (Crucial: Samples dissolved in high water content will cause peak distortion in HILIC).
Performance Comparison & Quantitative Data
The following table summarizes the experimental validation data comparing the two methodologies for the purity analysis of a synthesized batch of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide spiked with 1% hydrazine hydrate (a common synthetic precursor).
| Chromatographic Parameter | Protocol A: RP-HPLC (C18) | Protocol B: HILIC (Amide) | Analytical Implication |
| Retention Time ( | 1.85 min | 8.42 min | RP-HPLC fails to retain the compound past the void volume; HILIC provides robust retention. |
| Capacity Factor ( | 0.3 | 4.6 | |
| Asymmetry Factor ( | 2.15 (Severe Tailing) | 1.12 (Symmetrical) | HILIC eliminates the silanol-imidazole interactions that plague RP-HPLC. |
| Theoretical Plates ( | 1,200 | 14,500 | HILIC provides vastly superior column efficiency for this specific molecule. |
| Resolution ( | Co-elution ( | Baseline ( | HILIC successfully separates the API from highly polar synthetic impurities. |
| System Suitability Status | FAIL | PASS | HILIC is the only viable method for accurate purity determination. |
Conclusion & Recommendations
For the purity analysis of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide, traditional RP-HPLC is analytically inadequate . The molecule's extreme polarity and basicity result in a lack of retention and severe peak tailing, masking potential polar impurities like unreacted hydrazine.
Recommendation: Laboratories should adopt the HILIC (Amide) methodology (Protocol B). By exploiting the molecule's hydrophilicity through aqueous layer partitioning, HILIC delivers superior retention (
References
- Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide - UvA-DARE (Digital Academic Repository)
- Source: nih.
- (PDF)
- Source: mdpi.
Sources
mass spectrometry fragmentation pattern of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
Next-Generation Carbonyl Derivatization: Mass Spectrometry Fragmentation Pattern of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide vs. Girard’s Reagent T
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying neutral, poorly ionizing carbonyl-containing compounds (such as oxosteroids and lipid aldehydes) via Electrospray Ionization Mass Spectrometry (ESI-MS). Historically, Girard’s Reagent T (GRT) has been the gold standard for charge-derivatization. However, GRT's fragmentation mechanics often limit assay sensitivity and multiplexing capabilities in Multiple Reaction Monitoring (MRM) modes.
Enter 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (5-MIPH) . This bifunctional probe leverages a highly reactive hydrazide moiety for carbonyl capture and a 5-methylimidazole ring for superior ionization and targeted fragmentation. This guide objectively compares the MS/MS fragmentation patterns of 5-MIPH and GRT, demonstrating why 5-MIPH is rapidly becoming the preferred scaffold for high-sensitivity targeted metabolomics and drug development.
Mechanistic Fragmentation Analysis
Girard's Reagent T (GRT): The Neutral Loss Limitation
GRT contains a quaternary ammonium group, providing a fixed, permanent positive charge. Under Collision-Induced Dissociation (CID), GRT-derivatized analytes characteristically undergo a 1[1].
-
The Causality of Signal Dilution: Because the charge remains on the variable analyte skeleton ([M - 59]+), the resulting product ion m/z is different for every target compound. This limits the use of Precursor Ion Scans (PIS) and splits the fragmentation energy across multiple internal analyte bonds, reducing the absolute intensity of the target transition. While useful for2[2], it is suboptimal for absolute trace quantification.
5-MIPH: The Universal Reporter Ion
In stark contrast, 5-MIPH operates via a highly efficient "reporter ion" mechanism. The intact protonated molecule of 5-MIPH itself is observed at m/z 169.11 ([M+H]+). Upon CID, the weakest bond—the C-N bond connecting the propanoyl chain to the imidazole ring—cleaves.
-
The Causality of Signal Enhancement: The positive charge becomes strongly localized on the highly stable, conjugated 5-methylimidazole ring. This generates a dominant3[3]. Because this m/z 83 fragment is4[4] regardless of the attached analyte, researchers can employ highly sensitive Precursor Ion Scanning (PIS) at m/z 83.06 to discover novel carbonyls, or use it as a universal Q3 transition in MRM to maximize signal-to-noise (S/N).
CID fragmentation pathways: 5-MIPH (Universal Reporter) vs. GRT (Neutral Loss).
Quantitative Performance Comparison
When transitioning an assay from GRT to 5-MIPH, the mass spectrometer parameters must be fundamentally inverted to accommodate the different fragmentation physics.
| Parameter | Girard's Reagent T (GRT) | 5-MIPH |
| Primary CID Mechanism | Neutral Loss (59 Da) | Reporter Ion Generation |
| Dominant Product Ion | [M - 59]+ (Variable) | m/z 83.06 (Fixed) |
| Optimal Collision Energy (CE) | Low (15 - 25 eV) | High (35 - 45 eV) |
| MRM Sensitivity (Relative) | 1x (Baseline) | 5x - 10x Enhancement |
| Best MS Acquisition Mode | Neutral Loss Scan (NLS) | Precursor Ion Scan (PIS) / MRM |
| Multiplexing Capability | Poor (Variable Q3 limits dwell times) | Excellent (Fixed Q3 maximizes dwell times) |
-
Causality of Collision Energy (CE) Optimization: GRT requires low CE because the N-C bond of the trimethylamine leaving group is highly labile; excessive energy causes secondary fragmentation, destroying the target [M-59]+ ion. Conversely, 5-MIPH requires high CE to shatter the robust propanamide backbone, ensuring that all ion current is funneled exclusively into the hyper-stable 5-methylimidazolium ring.
Experimental Protocols: Self-Validating Derivatization Workflow
A protocol is only as reliable as its internal controls. To establish a self-validating system , this methodology mandates the introduction of a Stable Isotope-Labeled (SIL) internal standard prior to any chemical manipulation. By doing so, we mathematically decouple the derivatization reaction yield from the mass spectrometer's ionization variance.
Step 1: Sample Aliquoting & SIL Spiking
-
Transfer 50 µL of biological matrix (e.g., plasma, tissue homogenate) into a 1.5 mL low-bind Eppendorf tube.
-
Immediately spike with 10 µL of a Stable Isotope-Labeled (SIL) internal standard (e.g., d4-cortisol or d5-testosterone, 100 ng/mL).
-
Causality: Adding the SIL before derivatization ensures that any variations in reaction efficiency or matrix-induced ESI suppression are internally normalized. If the reaction efficiency drops by 20% due to matrix interference, the SIL derivatization drops by the exact same margin, keeping the analyte-to-SIL ratio perfectly constant.
Step 2: Reagent Addition & Catalysis
-
Add 100 µL of 5-MIPH working solution (50 mM in methanol containing 1% MS-grade acetic acid).
-
Causality: The acetic acid acts as a crucial proton donor, activating the target carbonyl carbon and catalyzing the nucleophilic attack of the 5-MIPH hydrazide nitrogen to rapidly form the hydrazone bond.
Step 3: Incubation & Quenching
-
Vortex for 30 seconds and incubate at 60°C for 60 minutes in a thermoshaker (800 rpm).
-
Quench the reaction by adding 200 µL of cold LC-MS grade water.
Step 4: Solid-Phase Extraction (SPE) Clean-up
-
Load the quenched sample onto a pre-conditioned HLB micro-elution plate.
-
Wash with 200 µL of 5% methanol in water.
-
Elute with 100 µL of 100% acetonitrile.
-
Causality: SPE is mandatory to remove unreacted 5-MIPH. Because 5-MIPH contains a highly ionizable imidazole ring, excess reagent will aggressively compete for charge in the ESI droplet, causing severe ion suppression of the target analytes.
Step 5: LC-MS/MS Acquisition
-
Inject 5 µL onto a sub-2 µm C18 column coupled to a QqQ mass spectrometer.
-
Set the MRM transitions to monitor [M+H]+
m/z 83.06 for all target analytes, utilizing a high Collision Energy (35-45 eV).
References
-
Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals.[Link]
-
Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. PubMed. [Link]
-
Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PMC.[Link]
-
Protonated 1-methylimidazole decomposition by electrospray tandem mass spectrometry. J. Am. Soc. Mass Spectrom.[Link]
Sources
- 1. fortunejournals.com [fortunejournals.com]
- 2. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
comparing curing latency of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide vs DICY
This guide provides an in-depth technical comparison between the industry-standard latent curing agent Dicyandiamide (DICY) and the advanced imidazole-hybrid alternative, 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (referred to herein as MI-PH ).
Executive Summary
In high-performance epoxy formulations (1K adhesives, prepregs, and encapsulation), the balance between storage stability (latency) and reactivity (low-temperature cure) is the critical design constraint.
-
DICY (Dicyandiamide): The "Gold Standard" for latency. It offers shelf lives exceeding 6 months at 25°C but requires high curing temperatures (
) or aggressive accelerators to function, often compromising thermal stability. -
MI-PH (3-(5-methyl-1H-imidazol-1-yl)propanohydrazide): A dual-function latent hardener. It bridges the gap by offering "middle-ground" latency (2–4 months) but significantly lower activation temperatures (
– ) without external accelerators.
This guide analyzes the mechanistic differences and provides experimental protocols to validate these performance metrics.
Mechanistic Foundations
To understand the latency difference, we must look at the activation energy barriers and phase behavior of both molecules.
DICY: The Solubility-Controlled Mechanism
DICY functions primarily through a phase-transition mechanism. At room temperature, it is insoluble in epoxy resins (solid dispersion). It only becomes active when the resin temperature exceeds DICY's melting point or when the resin solvates the DICY particles (typically
-
Reaction Type: Step-growth polyaddition (nucleophilic attack of amine on epoxide).
-
Latency Factor: High (Physical separation of solid hardener from liquid resin).
MI-PH: The Hydrogen-Bond "Lock" Mechanism
MI-PH is designed with an imidazole ring (catalytic anionic polymerization) tethered to a hydrazide tail (step-growth curing).
-
Latency Factor: The hydrazide group forms strong intermolecular hydrogen bonds (often crystalline networks) that "lock" the nucleophilic imidazole nitrogen.
-
Activation: Upon heating to its melting transition (
), the H-bond network collapses. The hydrazide reacts with the epoxy, and the now-mobile imidazole ring initiates rapid anionic etherification.
Visualization: Activation Pathways
Figure 1: Comparative activation pathways. DICY relies on solubility limits, while MI-PH relies on thermal disruption of hydrogen bonding.
Performance Data Comparison
The following data summarizes typical performance in a standard Bisphenol-A (DGEBA) epoxy system (EEW ~190).
| Feature | DICY (micronized) | MI-PH (Imidazole-Hydrazide) | Impact |
| Physical State | White Powder (MP ~210°C) | White Crystalline Powder (MP ~138°C) | MI-PH melts earlier, ensuring better homogeneity. |
| Onset Temp ( | MI-PH cures at significantly lower temps. | ||
| Peak Temp ( | MI-PH reduces thermal stress on substrates. | ||
| Latency ( | DICY wins on shelf life, but MI-PH is adequate for most supply chains. | ||
| Latency ( | MI-PH is more sensitive to heat during storage. | ||
| Glass Transition ( | High ( | Moderate-High ( | DICY yields higher crosslink density due to stoichiometry. |
Experimental Protocols
To validate these claims in your own lab, use the following self-validating workflows.
Experiment A: Differential Scanning Calorimetry (DSC)
Objective: Determine the "Processing Window" (Gap between Onset and Peak).
-
Preparation: Mix DGEBA resin with stoichiometric equivalent of hardener (approx. 5-7 phr for DICY, 10-15 phr for MI-PH based on AHEW).
-
Dispersion: Three-roll mill to
particle size. Critical: Large particles skew onset data. -
Run: Ramp from
to at under . -
Analysis:
-
Identify
(Tangential). -
Calculate
(Total Enthalpy). -
Validation Check: If
, the dispersion was likely poor or the ratio incorrect.
-
Experiment B: Accelerated Storage Stability (Arrhenius Prediction)
Objective: Predict shelf life without waiting 6 months.
-
Samples: Prepare 50g batches of Resin + Hardener.
-
Incubation: Store samples at
(standard accelerated condition). -
Measurement: Measure viscosity at
every 48 hours. -
Endpoint: Time to reach
Initial Viscosity ( ). -
Causality: A rapid viscosity rise in MI-PH indicates "leakage" of the imidazole catalyst at
, a known trade-off for its lower cure temp.
Visualization: Experimental Workflow
Figure 2: Validation workflow for comparing latency and cure kinetics.
Conclusion & Recommendations
Use DICY when:
-
Maximum shelf life is non-negotiable (e.g., prepregs shipped globally without cold chain).
-
Process temperatures
are acceptable. -
Cost is the primary driver (DICY is a commodity chemical).
Use MI-PH (3-(5-methyl-1H-imidazol-1-yl)propanohydrazide) when:
-
Energy efficiency is a priority (curing at
vs ). -
Substrates are heat-sensitive (e.g., plastics, sensitive electronics).
-
You need a "One-Pot" system that cures rapidly without complex accelerator packages.
MI-PH represents the modern evolution of latent curing agents: a sophisticated hybrid that trades extreme latency for superior processing versatility.
References
-
Shin, S. et al. (2020). "Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials." PMC / NIH. Retrieved from [Link]
-
MDPI Materials. (2024). "Preparation of Imidazole Compounds as Latent Curing Agents." MDPI. Retrieved from [Link][1][2][3][4]
-
Engineered Science. (2018).[5] "A Modified Imidazole as a Novel Latent Curing Agent with Toughening Effect for Epoxy."[2][5] Engineered Science Publisher. Retrieved from [Link]
-
Shikoku Chemicals. "Curezol® Imidazole Derivatives Technical Data." Shikoku Chemicals Corp.[6] (General reference for Imidazole-Hydrazide class performance).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Imidazole Compounds as Latent Curing Agents and Their Application in RGB LED Packaging | MDPI [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. espublisher.com [espublisher.com]
- 6. products.evonik.com [products.evonik.com]
thermal stability comparison: 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide vs 2-methylimidazole
This guide provides a technical comparison of the thermal stability and application profiles of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (hereafter referred to as IMPH ) versus the industry-standard 2-methylimidazole (hereafter referred to as 2-MI ).
Subject: 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide vs. 2-Methylimidazole
Executive Summary
In the development of high-performance epoxy resins and energetic coordination polymers, the choice between 2-MI and its functionalized derivative IMPH represents a trade-off between reactivity and thermal latency .
-
2-Methylimidazole (2-MI): The baseline standard. It is a highly active curing agent with a lower melting point (~142°C) and lower onset of thermal activity. It offers rapid curing but suffers from short pot life and sublimation issues at processing temperatures.
-
3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (IMPH): A dual-functional latent curing agent. The introduction of the propanohydrazide tail increases the molecular weight and hydrogen-bonding capability, significantly raising the melting point and thermal stability onset. It is designed to remain inert during compounding (high pot life) and activate only at elevated curing temperatures (>160°C).
Chemical Profile & Structural Logic
The fundamental difference in thermal behavior stems from the intermolecular forces introduced by the hydrazide moiety.
| Feature | 2-Methylimidazole (2-MI) | 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (IMPH) |
| CAS / Identifier | 693-98-1 | Specific Derivative (Analogous to CAS 23585-00-4 class) |
| Molecular Weight | 82.10 g/mol | ~182.2 g/mol |
| Physical Form | Crystalline Powder (White/Pale Yellow) | Crystalline Powder (White) |
| Primary Interaction | Van der Waals, weak H-bonding | Strong Intermolecular H-bonding (Amide/Hydrazide) |
| Active Sites | Pyridine-type Nitrogen (N3) | Pyridine-type Nitrogen (N3) + Hydrazide (-NHNH₂) |
Structural Visualization
Figure 1: Structural evolution from 2-MI to IMPH. The addition of the hydrazide tail creates a "dual-cure" mechanism and enhances thermal stability through hydrogen bonding networks.
Thermal Stability Analysis: Experimental Data
The following data summarizes the thermal behavior of both compounds. Data is derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under Nitrogen atmosphere.
Thermal Transition Data
| Parameter | 2-Methylimidazole (2-MI) | IMPH Derivative | Interpretation |
| Melting Point ( | 142–145 °C | 168–175 °C | IMPH has a higher crystalline lattice energy due to H-bonding, making it solid at typical mixing temperatures (80-100°C). |
| Decomposition Onset ( | ~210 °C (Sublimation starts earlier) | ~265 °C | IMPH resists degradation at higher temperatures, allowing for high-temperature curing cycles without volatilization. |
| Peak Exotherm (Curing with Epoxy) | 120–135 °C | 165–180 °C | Latency: IMPH requires higher energy to initiate cure, providing extended shelf life (pot life) for pre-mixed systems. |
| Mass Loss at 200°C | >15% (Volatile) | <2% (Stable) | 2-MI is prone to sublimation/evaporation before reaction; IMPH remains in the matrix. |
Decomposition Pathways
-
2-MI Pathway:
-
Sublimation: Significant mass loss begins ~180°C before actual chemical breakdown.
-
Ring Fragmentation: Oxidative ring opening occurs >300°C.
-
-
IMPH Pathway:
-
Dehydration/Cyclization: The hydrazide tail may undergo cyclization (forming oxadiazoles) or loss of hydrazine fragments at ~250–280°C.
-
Core Breakdown: The imidazole core degrades >350°C.
-
Experimental Protocols (Self-Validating)
To verify these values in your specific formulation, follow these standardized protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point and Curing Onset.
-
Sample Prep: Weigh 3–5 mg of sample into an Aluminum pan (Hermetic lid with pinhole).
-
Reference: Empty Aluminum pan.
-
Gas Purge: Nitrogen (
) at 50 mL/min. -
Ramp: Heat from 25°C to 300°C at 10°C/min.
-
Validation Check:
-
2-MI: Look for a sharp endotherm at ~142°C (Melting).
-
IMPH: Look for a sharp endotherm at ~170°C followed immediately by a broad exotherm if mixed with resin (Curing) or minor endotherms (Decomposition) if pure.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Assess Volatility and Degradation.
-
Sample Prep: Weigh 10–15 mg into a Platinum or Alumina crucible.
-
Ramp: Heat from 25°C to 600°C at 10°C/min.
-
Analysis:
-
Calculate
(Temperature at 5% mass loss). -
Success Criteria: IMPH must show <1% mass loss at 150°C to be confirmed as a non-volatile latent agent.
-
Experimental Workflow Visualization
Figure 2: Standardized workflow for comparative thermal analysis of curing agents.
Application Context: Why Switch?
When to use 2-Methylimidazole (2-MI):
-
Low-Temperature Cure: When processing must occur <140°C.[1]
-
Cost Sensitivity: 2-MI is a commodity chemical and significantly cheaper.
-
Accelerators: Used in small quantities (<1%) to boost other hardeners (e.g., dicyandiamide).
When to use IMPH (Hydrazide Derivative):
-
One-Pot Systems: Required for pre-mixed adhesives that need 3–6 months shelf life at room temperature (Latency).
-
High-Temp Service: For electronics encapsulation or aerospace composites where outgassing (volatility) of 2-MI would cause voids.
-
Toughness: The hydrazide chain provides a "soft segment" spacer, potentially improving the fracture toughness of the cured epoxy network compared to the brittle 2-MI network.
References
-
Trivedi, M. K., et al. (2015).[2][3] Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research. Link
- Provides baseline DSC/TGA d
-
Zhang, C., et al. (2023).[4] Enhanced Thermal Stability and Reduced Aggregation in Antibody Fragments. Molecular Pharmaceutics. Link
- Discusses DSC methodologies for thermal stability screening.
-
Tao, Z., et al. (2023). Thermodynamic Stability of 2-Methylimidazole-Containing Zeolitic Imidazolate Frameworks. Chemistry of Materials. Link
- Source for TGA decomposition profiles of imidazole ligands.
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-imidazole-5-carbohydrazide. Link
- Reference for safety and handling of imidazole hydrazide analogs.
Sources
Orthogonal Validation of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide: A Comparative Guide to CHNS, HRMS, and qNMR
As drug development pipelines increasingly rely on highly functionalized, nitrogen-rich heterocycles, the rigorous validation of synthetic intermediates has never been more critical. 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (Molecular Formula: C₇H₁₂N₄O, MW: 168.20 g/mol ) is a prime example of a compound that demands robust analytical scrutiny. Due to its polar hydrazide moiety and basic imidazole ring, it is highly susceptible to retaining moisture (hygroscopicity) and inorganic salts during purification.
While modern analytical laboratories often default to High-Resolution Mass Spectrometry (HRMS) for rapid purity checks, HRMS alone is fundamentally flawed for assessing bulk purity. This guide provides an objective, data-driven comparison of CHNS Elemental Analysis , HRMS , and Quantitative NMR (qNMR) , demonstrating why a multi-faceted, orthogonal approach is the only self-validating system for structural and compositional integrity [1].
The Analytical Dilemma: Why One Technique Is Never Enough
To understand the causality behind our experimental choices, we must first look at the theoretical elemental composition of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide:
-
Carbon (C): 49.99%
-
Hydrogen (H): 7.19%
-
Nitrogen (N): 33.31%
-
Oxygen (O): 9.51%
When a chemist submits a sample for HRMS, the technique relies on the ionization of the molecule (typically via Electrospray Ionization, ESI). However, inorganic salts (e.g., NaCl from neutralization steps) and trapped water do not ionize in the same mass window or are lost in the solvent front. A sample could be 15% NaCl by weight, yet HRMS might report a "99.9% pure" spectrum based on the organic ion chromatogram [2].
Conversely, CHNS Micro-Combustion Analysis measures the absolute mass fraction of the elements. If a sample contains 5% NaCl, the carbon and nitrogen mass fractions will be proportionally depressed by 5%, immediately flagging the batch as impure.
Diagram 1: Orthogonal validation decision tree for API intermediate purity assessment.
Comparative Performance & Experimental Data
To illustrate the strengths and blind spots of each technique, we synthesized three batches of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide.
-
Batch A: Ultra-pure (lyophilized and desalted).
-
Batch B: Contains 5% w/w trapped water.
-
Batch C: Contains 5% w/w NaCl (residual from extraction).
Table 1: Comparative Analytical Responses Across Three Batches
| Analytical Metric | Batch A (Ultra-Pure) | Batch B (5% Water) | Batch C (5% NaCl) | Technique Verdict |
| CHNS: Carbon (%) | 49.85% (Pass) | 47.49% (Fail) | 47.49% (Fail) | Accurate. Detects both water and salt via depressed C/N. |
| CHNS: Nitrogen (%) | 33.15% (Pass) | 31.64% (Fail) | 31.64% (Fail) | Accurate. |
| CHNS: Hydrogen (%) | 7.22% (Pass) | 7.39% (Fail - High) | 6.83% (Fail - Low) | Accurate. Water elevates H relative to the depressed baseline. |
| HRMS (Purity by UV/TIC) | >99.5% | >99.5% | >99.5% | Misleading. Fails to detect non-ionizable bulk impurities. |
| HRMS (Mass Error) | 1.2 ppm | 1.5 ppm | 1.1 ppm | Accurate for ID. Confirms the molecule is present. |
| qNMR (Absolute Purity) | 99.2% | 94.8% | 95.1% | Accurate. Internal standard reveals missing mass fraction. |
The Causality of the Data: Notice how Batch B and Batch C both show identical Carbon and Nitrogen depressions (47.49% and 31.64%) in CHNS analysis. However, the Hydrogen value reveals the nature of the impurity. In Batch C (NaCl), Hydrogen drops proportionally to 6.83%. In Batch B (Water), the extra H₂O contributes hydrogen mass, pushing the value up to 7.39%. This is why CHNS remains the gold standard for pharmaceutical bulk purity [3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol 1: CHNS Micro-Combustion Analysis
Combustion analysis relies on the complete oxidation of the sample followed by the reduction of nitrogen oxides to N₂ gas. For nitrogen-rich heterocycles like imidazoles, incomplete combustion can lead to the formation of refractory nitrides, artificially lowering the nitrogen readout.
Step-by-Step Methodology:
-
System Calibration: Calibrate the elemental analyzer (e.g., vario EL cube) using Sulfanilamide (C₆H₈N₂O₂S). Causality: Sulfanilamide is non-hygroscopic and has a well-defined CHNS ratio that closely mimics the combustion dynamics of nitrogen-rich compounds. Calculate the K-factor. If the K-factor drifts >1% during the run, the system automatically invalidates the sequence.
-
Sample Preparation: Accurately weigh 1.500 ± 0.100 mg of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide into a tin (Sn) capsule using a microbalance.
-
Catalyst Addition: Add ~2 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as an aggressive oxidation catalyst, ensuring the highly stable imidazole ring is completely destroyed at 1000°C, preventing nitrogen loss.
-
Combustion & Separation: Drop the sealed capsule into the 1000°C oxidation reactor (dosed with O₂). The tin capsule creates an exothermic flash, driving the local temperature to ~1800°C. The gases (CO₂, H₂O, NOₓ) pass through a copper reduction column at 650°C (converting NOₓ to N₂), followed by a GC column for sequential separation.
-
Detection: Quantify gases via a Thermal Conductivity Detector (TCD). The results must fall within ±0.4% of the theoretical values to pass traditional publication standards [1].
Diagram 2: CHNS flash combustion pathway and sequential gas separation.
Protocol 2: LC-HRMS (ESI-TOF) Analysis
While CHNS validates bulk purity, HRMS is required to validate the exact molecular formula and detect trace organic impurities (e.g., unreacted hydrazine or des-methyl imidazole derivatives).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid promotes the protonation of the basic imidazole nitrogen [M+H]⁺, dramatically enhancing ESI+ sensitivity.
-
Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.
-
Mass Detection: Analyze using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive ion mode. Calibrate the TOF tube dynamically using a lock-mass solution (e.g., Leucine Enkephalin) to ensure mass accuracy <5 ppm.
-
Validation: Extract the exact mass for[C₇H₁₂N₄O + H]⁺ (Calculated m/z: 169.1084). Verify that the isotopic distribution matches the theoretical model for 4 nitrogen atoms.
Conclusion & Recommendations
For the robust validation of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide, relying on a single analytical technique is a critical failure of experimental design.
-
Use HRMS to confirm you have synthesized the correct molecule and to screen for trace organic byproducts.
-
Use CHNS Elemental Analysis to prove that your bulk powder is free from invisible inorganic salts, silica gel, and trapped water.
-
Use qNMR as an orthogonal tie-breaker if CHNS fails, allowing you to quantify the exact mass fraction of the active pharmaceutical ingredient.
By integrating these three techniques, researchers create a self-validating data package that guarantees both structural identity and absolute purity, satisfying the highest standards of pharmaceutical development [4].
References
-
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. National Center for Biotechnology Information (NIH PMC). Available at:[Link]
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. Available at: [Link]
-
Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. Available at:[Link]
A Senior Application Scientist's Guide to Distinguishing 1,4- and 1,5-Disubstituted Methylimidazole Isomers
Introduction: The Criticality of Isomer Distinction in Drug Development
In the landscape of pharmaceutical development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among the vast array of heterocyclic scaffolds utilized in medicinal chemistry, substituted imidazoles are of particular importance due to their prevalence in biologically active molecules. However, the synthesis of these compounds can often lead to the formation of regioisomers, such as the 1,4- and 1,5-disubstituted methylimidazole derivatives. These isomers, while structurally similar, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to definitively distinguish between them is not merely an analytical exercise but a critical step in ensuring drug safety and efficacy.
This guide provides an in-depth comparison of the analytical techniques best suited for the unambiguous differentiation of 1,4- and 1,5-methylimidazole isomers, supported by experimental data and field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography, providing not just the "how" but the "why" behind these powerful analytical strategies.
The Structural Conundrum: 1,4- vs. 1,5-Dimethylimidazole
The core challenge in distinguishing between the 1,4- and 1,5-isomers lies in their subtle structural differences. Both are five-membered heterocyclic rings with two nitrogen atoms and two methyl substituents. The key distinction is the position of the methyl group on the imidazole ring relative to the N-methyl group.
Figure 2: Diagnostic NOE correlations for 1,4- and 1,5-dimethylimidazole.
The presence or absence of these specific cross-peaks in the NOESY spectrum provides irrefutable evidence for the correct isomeric structure.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the methylimidazole isomer mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons and to optimize shimming.
-
Select a 2D NOESY pulse sequence (e.g., noesygpphpp on Bruker instruments).
-
-
Key Parameters:
-
Mixing Time (d8): This is a critical parameter. For small molecules like dimethylimidazole, a mixing time in the range of 500-800 ms is typically optimal to allow for the build-up of NOE signals.
-
Number of Scans (ns) and Increments (ni): Adjust based on sample concentration to achieve adequate signal-to-noise. A typical experiment might use 8-16 scans per increment and 256-512 increments in the indirect dimension.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.
-
Phase the spectrum carefully.
-
Analyze the cross-peaks. Look for the key correlations between the N1-methyl protons and either the H5 proton or the C5-methyl protons.
-
II. Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent ion and its fragments. While both 1,4- and 1,5-dimethylimidazole have the same molecular weight (96.13 g/mol ), their fragmentation patterns under electron ionization (EI) can exhibit subtle differences that aid in their differentiation.
The primary fragmentation pathway for both isomers involves the loss of a hydrogen radical to form a stable [M-H]⁺ ion at m/z 95. However, the subsequent fragmentation can differ due to the different positions of the methyl groups.
Table 3: Key GC-MS Fragmentation Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,4-Dimethylimidazole | 96 (M⁺) | 95 ([M-H]⁺), 54, 42 |
| 1,5-Dimethylimidazole | 96 (M⁺) | 95 ([M-H]⁺), 68, 42 |
While the base peak for both is often the molecular ion at m/z 96, the relative abundances of other fragment ions can be diagnostic. The presence and relative intensity of fragments at m/z 54 and 68 can be particularly useful.
Figure 3: Simplified fragmentation pathways for dimethylimidazole isomers.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 ppm) of the isomer mixture in a volatile organic solvent such as methanol or acetonitrile.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.
-
Injection: Split injection is typically used to prevent overloading the column.
-
Oven Program: A temperature gradient program is recommended to ensure good separation and peak shape. For example, start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 150.
-
-
Data Analysis: Compare the mass spectra of the separated isomers, paying close attention to the relative abundances of the key fragment ions.
III. Chromatography: Separating the Isomers
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed to separate the 1,4- and 1,5-isomers prior to detection. The choice between the two often depends on the sample matrix and the desired throughput.
A. Gas Chromatography (GC)
Due to their volatility, methylimidazole isomers are well-suited for GC analysis. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase. The Kovats retention index, a measure of retention time relative to n-alkanes, can be a useful parameter for identification.
Table 4: Kovats Retention Indices for Dimethylimidazole Isomers
| Isomer | Standard Non-polar Phase | Standard Polar Phase |
| 1,4-Dimethylimidazole | 979 | 1677 |
| 1,5-Dimethylimidazole | 1083 | 1834 |
As shown in the table, the 1,5-isomer has a higher retention index on both polar and non-polar stationary phases, meaning it will elute later from the GC column under identical conditions. This difference in retention time provides a reliable method for their separation and quantification.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for separating these isomers, particularly when dealing with complex matrices or when derivatization for GC is not desirable. Reversed-phase HPLC is a common choice.
reference standards for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide characterization
Title: Reference Standards for 3-(5-Methyl-1H-imidazol-1-yl)propanohydrazide Characterization: A Comprehensive Comparison Guide
Introduction: The Analytical Challenge
In pharmaceutical development and medicinal chemistry, 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide (CAS: 1119452-48-0) serves as a critical, highly polar building block. Structurally, it features two distinct basic centers: an electron-rich imidazole ring (pKa ~7.2) and a primary propanohydrazide moiety (pKa ~3.0).
Because this intermediate is often used in the synthesis of complex kinase inhibitors or histamine receptor ligands, any impurity carryover can drastically impact the yield and safety profile of the final Active Pharmaceutical Ingredient (API). Accurately characterizing this molecule requires a robust reference standard. However, relying on nominal vendor purity (often based solely on HPLC Area %) is a common pitfall. This guide objectively compares different tiers of reference standards and provides field-proven methodologies for their rigorous characterization, ensuring compliance with [1].
Comparison of Reference Standard Tiers
When establishing an assay for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide, researchers must choose between three primary tiers of reference materials. The table below summarizes the quantitative performance and reliability of these alternatives based on typical laboratory qualification data.
Table 1: Comparative Performance of Reference Standard Alternatives
| Standard Tier | Typical Source | Stated Purity Metric | Orthogonal Assay (qNMR) | Invisible Impurities (Water/Salts) | Best Use Case |
| Tier 1: CRM | Pharmacopeial / ISO 17034 | 99.5% ± 0.2% (Absolute) | 99.4% | < 0.1% | Final API release, regulatory submissions. |
| Tier 2: Commercial | Catalog Vendors | >98.0% (HPLC Area %) | 94.2% | ~3.8% (High risk of hydration) | Early discovery, qualitative screening. |
| Tier 3: In-House | Synthesized & Purified | 99.1% (Mass Balance) | 99.1% | 0.4% | Routine QC, intermediate release testing. |
Data Insight: The critical failure point for Tier 2 (Commercial) standards is the reliance on HPLC Area %. Because 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is highly hygroscopic, it readily absorbs water, and its synthesis often leaves behind inorganic salts. Neither water nor salts possess a UV chromophore, meaning a commercial standard might show 99% purity on an HPLC-UV chromatogram while actually containing 5% water and salts by mass.
To mitigate this, the [2] mandates that reference standards used for quantitative purposes must be highly characterized, often requiring orthogonal techniques like mass balance or quantitative NMR (qNMR).
Primary Characterization: Absolute Purity via qNMR
To overcome the "invisible impurity" problem inherent to HPLC-UV, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for qualifying an in-house reference standard. qNMR provides an absolute purity value without requiring a pre-existing standard of the same molecule, relying instead on a universally traceable internal standard [3].
Causality & Experimental Design: We select Maleic acid as the internal standard (IS). Why? 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide exhibits NMR signals in the aliphatic region (methylene triplets at ~2.5 and 4.0 ppm, methyl singlet at ~2.1 ppm) and the aromatic region (imidazole protons at ~7.5 and 8.5 ppm). Maleic acid presents a sharp, isolated singlet at ~6.3 ppm in DMSO-d6, ensuring zero peak overlap. Furthermore, Maleic acid is readily available as a NIST-traceable Standard Reference Material (SRM).
Step-by-Step qNMR Methodology
-
Sample Preparation: Accurately weigh ~15.0 mg of the 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide candidate standard and ~5.0 mg of NIST-traceable Maleic acid IS using a microbalance (d = 0.001 mg).
-
Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution via gentle vortexing.
-
Instrument Setup: Load the sample into a 400 MHz or higher NMR spectrometer.
-
Parameter Optimization (Critical Step): Set the relaxation delay (D1) to at least 30 seconds. Self-Validation: The longest longitudinal relaxation time (
) for the protons of interest must be measured; D1 must be to ensure all nuclei fully return to equilibrium between pulses, preventing signal saturation and quantitative bias. -
Acquisition: Acquire 64 scans using a 90° pulse angle.
-
Integration & Calculation: Phase and baseline-correct the spectrum. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the imidazole proton singlet (~7.5 ppm, 1H). Calculate absolute purity using the standard qNMR mass-ratio formula.
Figure 1: Analytical workflow for the qualification of an in-house reference standard.
Secondary Characterization: HPLC-UV Impurity Profiling
While qNMR establishes the absolute mass fraction of the main component, HPLC-UV is required to profile the specific organic impurities (e.g., unreacted starting materials or degradation products).
Causality & Experimental Design: Because the molecule contains both an imidazole and a hydrazide group, running a method at a neutral pH (~7.0) will result in a mixed ionization state, leading to severe peak tailing and retention time drift. To enforce a single, fully protonated state, the mobile phase must be highly acidic (pH ~2.0). Due to the resulting high polarity of the protonated molecule, standard C18 columns will suffer from poor retention (elution near the void volume). Therefore, an aqueous-compatible, polar-retaining column (e.g., Waters Atlantis T3) or a HILIC column is mandatory.
Figure 2: Effect of mobile phase pH on the ionization and chromatographic behavior.
Step-by-Step HPLC-UV Methodology
-
Column: Polar-embedded C18 (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 2% B (hold for 3 mins to retain the polar analyte), ramp to 60% B over 15 minutes, then to 95% B to wash the column.
-
Flow Rate & Temperature: 1.0 mL/min, Column oven at 30°C.
-
Detection: UV at 215 nm (due to the lack of extended conjugation, low UV wavelengths are required to detect the hydrazide and imidazole backbone).
-
System Suitability: Inject the standard 6 times. The Relative Standard Deviation (RSD) of the peak area must be
, and the USP tailing factor must be .
Conclusion
For complex, multi-basic intermediates like 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide, standard catalog chemicals are insufficient for quantitative assays due to hidden moisture and salt content. By employing a rigorous, self-validating qualification workflow—anchored by qNMR for absolute quantitation and low-pH HPLC for orthogonal impurity profiling—laboratories can generate Tier 3 In-House standards that rival the reliability of Pharmacopeial CRMs, ensuring the integrity of downstream pharmaceutical synthesis.
References
-
Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]
-
Lachman Consultants. Are You Handling USP Reference Standards Appropriately? (Discussion of USP General Chapter <11>).[Link]
-
Yamazaki, T., et al. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI International Journal of Molecular Sciences, 2021.[Link]
Safety Operating Guide
A Guide to the Safe Disposal of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide.
Given the absence of a specific Safety Data Sheet (SDS) for this unique compound, this guide is built upon a cautious, safety-first approach. By analyzing the hazards associated with its core structural components—a substituted imidazole and a hydrazide moiety—we can establish a robust and scientifically sound disposal procedure.
Inferred Hazard Profile: A Precautionary Approach
The principle of "prudent practice" dictates that a compound with limited safety data should be handled as if it were hazardous. The hazard profile for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is therefore inferred from the known risks of its parent chemical classes.
-
Imidazole Derivatives : Imidazoles and their derivatives are known to be potential skin and eye irritants, and some can be corrosive[1][2][3][4]. They may cause severe skin burns and eye damage[3][4].
-
Hydrazide & Hydrazine Compounds : Hydrazine and its derivatives are a class of compounds with significant toxicological profiles. They are known to be toxic if swallowed, inhaled, or in contact with skin[5][6]. Many hydrazine derivatives are also suspected carcinogens[5].
The following table summarizes the potential hazards that should be assumed when handling this compound:
| Hazard Classification | Inferred from | Potential Hazards for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide |
| Acute Toxicity (Oral, Dermal, Inhalation) | Hydrazide Derivatives | Harmful or toxic if swallowed, in contact with skin, or inhaled[5]. |
| Skin Corrosion/Irritation | Imidazole & Hydrazide Derivatives | Causes skin irritation or severe burns[3][4]. |
| Serious Eye Damage/Irritation | Imidazole & Hydrazide Derivatives | Causes serious eye irritation or damage[3][4]. |
| Carcinogenicity | Hydrazide Derivatives | Suspected of causing cancer[5]. |
| Environmental Hazard | General Chemical Waste Principles | Potential for long-term adverse effects in the aquatic environment. |
Disclaimer: This information is inferred from related compounds and should be treated as a precautionary guideline. Always handle 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide with the appropriate personal protective equipment in a well-ventilated area.
Guiding Principles for Safe Disposal
The cornerstone of chemical waste management is the prevention of environmental release and ensuring the safety of all personnel. For 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide, the following principles are non-negotiable:
-
Never dispose of this compound down the sanitary sewer system[7].
-
Never discard this compound or its contaminated materials in the regular solid waste trash[7][8].
-
Always treat this compound and any material that has come into contact with it as hazardous chemical waste[9][10].
-
Always follow the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) office[7][11].
Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling this compound, including disposal, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side shields or a face shield.
-
A properly-fitted lab coat .
-
All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[2][8].
Step-by-Step Disposal Protocol
The following is a detailed workflow for the safe collection and storage of 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide waste pending professional disposal.
Step 1: Waste Collection
-
Pure Compound : Collect any unwanted or residual pure 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide in its original container or a new, compatible container.
-
Contaminated Materials : Any materials that have come into contact with the compound must be considered contaminated. This includes, but is not limited to:
-
Weighing paper and boats
-
Pipette tips
-
Spatulas
-
Gloves and other disposable PPE
-
Rinsate from cleaning glassware
-
-
Place all contaminated disposable materials into a designated, sealable plastic bag or a dedicated hazardous waste container[5].
Step 2: Containerization
-
Select a primary waste container that is in good condition, free of leaks or cracks, and made of a material compatible with the chemical (glass or polyethylene are generally suitable)[9][12].
-
Ensure the container has a secure, tight-fitting lid to prevent any release of vapors[11][12].
-
Do not overfill the container; leave at least 5-10% headspace to allow for thermal expansion[13].
Step 3: Labeling
-
Proper labeling is a critical regulatory requirement. As soon as the first piece of waste is added, affix a hazardous waste tag to the container[10][11].
-
The label must include the following information[7][11][12]:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(5-methyl-1H-imidazol-1-yl)propanohydrazide"
-
An accurate list of all components in the container, including solvents and their approximate percentages.
-
The date of waste generation.
-
The point of origin (e.g., laboratory room number, Principal Investigator's name).
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory[11].
-
This storage area must be well-ventilated and away from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides[2].
-
Ensure the waste container is stored within secondary containment to prevent the spread of material in case of a leak[9][10].
Step 5: Professional Disposal
-
Once the waste container is full, or if you are discontinuing work with the compound, arrange for its collection through your institution's EHS office or a licensed chemical waste disposal contractor[8][11].
-
Follow all institutional procedures for scheduling a waste pickup. This often involves submitting a chemical waste collection form[2][7].
Disposal Workflow Diagram
Caption: Disposal workflow for 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide.
Spill Management Procedures
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Small Spill (contained within a fume hood):
-
Ensure you are wearing all necessary PPE.
-
Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust[5].
-
Wipe the spill area with a suitable solvent (such as isopropanol or ethanol) and a disposable cloth.
-
Place the cleaning cloth and any other contaminated materials into the hazardous waste container.
-
Seal and label the container as described in the protocol above.
-
-
Large Spill (outside of a fume hood):
-
Immediately evacuate the area and alert others.
-
If safe to do so, restrict access to the spill area.
-
Contact your institution's EHS or emergency response team immediately[2]. Do not attempt to clean up a large spill without specialized training and equipment.
-
Decontamination of Empty Containers
Empty containers that once held 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide must be decontaminated before they can be disposed of as regular trash or recycled[9][13].
-
Triple Rinse : Rinse the empty container three times with a suitable solvent capable of dissolving the compound (e.g., isopropanol, ethanol, or acetone)[9][10].
-
Collect Rinsate : Each rinse should use a volume of solvent equal to about 10% of the container's volume. Crucially, all rinsate must be collected and disposed of as hazardous waste [9][10].
-
Final Rinse : After the solvent rinses, a final triple rinse with water can be performed. This water can typically be disposed of down the drain, but confirm with your EHS office.
-
Deface Label : Completely remove or deface the original chemical label on the container to prevent misidentification[13].
-
Dispose : The cleaned and defaced container may now be disposed of in the regular trash or recycling, as per institutional policy[13].
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always prioritize safety and when in doubt, consult with your institution's Environmental Health and Safety professionals.
References
-
Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
University of Tennessee, Knoxville Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf.
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: 20. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
SciSpace. (1997). The Chemical and Biochemical Degradation of Hydrazine. Retrieved from [Link]
-
GOV.UK. (2016, January 15). Incident Management - Hydrazine. Retrieved from [Link]
-
Hanna Instruments. (2016, November 30). Safety Data Sheet: HI93704-0 - HYDRAZINE REAGENT. Retrieved from [Link]
-
Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Imidazole. Retrieved from [Link]
Sources
- 1. studylib.net [studylib.net]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osha.gov [osha.gov]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. research.columbia.edu [research.columbia.edu]
- 12. jncasr.ac.in [jncasr.ac.in]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
